molecular formula C21H18O12 B13421830 3-O-Methylellagic acid 4-O-rhamnoside

3-O-Methylellagic acid 4-O-rhamnoside

货号: B13421830
分子量: 462.4 g/mol
InChI 键: LPXGCZRQLILWOH-UKZWKHHHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6,7-dihydroxy-14-methoxy-13-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione has been reported in Punica granatum and Melaleuca ericifolia with data available.

属性

分子式

C21H18O12

分子量

462.4 g/mol

IUPAC 名称

6,7-dihydroxy-14-methoxy-13-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione

InChI

InChI=1S/C21H18O12/c1-5-12(23)14(25)15(26)21(30-5)31-9-4-7-11-10-6(19(27)33-18(11)16(9)29-2)3-8(22)13(24)17(10)32-20(7)28/h3-5,12,14-15,21-26H,1-2H3/t5-,12-,14+,15+,21-/m0/s1

InChI 键

LPXGCZRQLILWOH-UKZWKHHHSA-N

手性 SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(C3=C4C(=C2)C(=O)OC5=C4C(=CC(=C5O)O)C(=O)O3)OC)O)O)O

规范 SMILES

CC1C(C(C(C(O1)OC2=C(C3=C4C(=C2)C(=O)OC5=C4C(=CC(=C5O)O)C(=O)O3)OC)O)O)O

产品来源

United States

Foundational & Exploratory

3-O-Methylellagic Acid 4-O-Rhamnoside: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Methylellagic acid 4-O-rhamnoside, a naturally occurring phenolic compound, has garnered interest within the scientific community for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. This technical guide provides a detailed overview of the known natural sources and distribution of this compound. It further outlines comprehensive experimental protocols for its extraction, isolation, and quantification. Finally, this document presents visual representations of putative signaling pathways and experimental workflows to aid in understanding its biological context and analysis.

Natural Sources and Distribution

This compound has been identified in a variety of plant species, distributed across different families. Its presence is predominantly documented in the bark, wood, and peels of these plants, suggesting a role in protective mechanisms. The primary natural sources identified in the literature are detailed below.

Known Natural Sources
  • Pomegranate (Punica granatum): This compound has been isolated from the heartwood and peels of pomegranate, a fruit known for its rich content of ellagitannins and other polyphenols.[1][2][]

  • Mukei (Aphananthe aspera): The stem bark of this East Asian tree is another documented source of this compound.[4][5]

  • Mast Tree (Polyalthia longifolia): The stem bark of this ornamental tree, often used in traditional medicine, has been shown to contain the compound.[6][7]

  • African Birch (Terminalia brownii): Phytochemical investigations of the stem bark of this African medicinal plant have led to the isolation of 3-O-methyl-4-(α-L-rhamnopyranosyl)ellagic acid.

  • Other Reported Sources: The compound has also been reported in Melaleuca ericifolia, Phyllanthus acutissimus, and Caryocar villosum.[][8] An ellagic acid rhamnoside has also been identified as a biofilm formation inhibitor in the elmleaf blackberry (Rubus ulmifolius).[9]

Quantitative Distribution

Quantitative data for this compound is limited in published literature. However, one study reported a specific yield from Polyalthia longifolia. This highlights the need for further quantitative studies to assess the concentration of this compound in various plant matrices.

Plant SpeciesPlant PartCompoundYield/ConcentrationReference
Polyalthia longifoliaStem Bark3-O-methyl ellagic acid 4'-rhamnoside135 mg from 2 kg of dried bark (0.00675%)[6]

Note: The table will be updated as more quantitative data becomes available.

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials, based on protocols described in the literature.

Extraction and Isolation

The following protocol is a composite methodology based on the successful isolation of this compound from Polyalthia longifolia stem bark.[6]

2.1.1. Plant Material Preparation:

  • Air-dry the collected plant material (e.g., stem bark) for several days, followed by oven drying at a controlled temperature (45°C) to a constant weight.

  • Grind the dried material into a coarse powder using a grinding mill.

  • Store the powdered material in an airtight container in a cool, dark place until extraction.

2.1.2. Cold Maceration:

  • Soak the powdered plant material (e.g., 2 kg) in a hydroalcoholic solvent (methanol:water, 1:1 v/v) at room temperature.

  • Allow the mixture to macerate for 24 hours with occasional stirring.

  • Repeat the maceration process three times with fresh solvent.

  • Pool the filtrates and concentrate them using a rotary evaporator under reduced pressure to obtain a viscous crude extract.

2.1.3. Solvent Partitioning:

  • Suspend the crude hydroalcoholic extract in water.

  • Partition the aqueous suspension with n-butanol in a separatory funnel.

  • Separate and collect the n-butanol fraction.

2.1.4. Column Chromatography:

  • Concentrate the n-butanol fraction to dryness.

  • Subject the dried butanol fraction to column chromatography over silica gel.

  • Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity (e.g., a gradient of chloroform and methanol).

  • Collect the fractions and monitor them by thin-layer chromatography (TLC).

  • Combine the fractions containing the compound of interest and concentrate to yield the isolated this compound.

Quantification by HPLC

The following is a representative HPLC method for the quantification of this compound, adapted from general methods for phenolic glycosides.

2.2.1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of solvent A (e.g., 0.1% formic acid in water) and solvent B (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

2.2.2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of purified this compound in methanol. Prepare a series of dilutions to create a calibration curve.

  • Sample Solution: Accurately weigh the plant extract, dissolve it in methanol, and filter through a 0.45 µm syringe filter before injection.

2.2.3. Analysis:

  • Inject the standard solutions to establish a calibration curve of peak area versus concentration.

  • Inject the sample solutions.

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with the standard.

  • Quantify the amount of the compound in the sample using the calibration curve.

Visualized Pathways and Workflows

To facilitate a deeper understanding of the experimental processes and potential biological activities of this compound, the following diagrams are provided.

Extraction_and_Isolation_Workflow Start Plant Material (e.g., Stem Bark) Drying Drying and Powdering Start->Drying Extraction Cold Maceration (Methanol:Water 1:1) Drying->Extraction Partitioning Solvent Partitioning (n-Butanol) Extraction->Partitioning Chromatography Column Chromatography (Silica Gel) Partitioning->Chromatography Isolation Isolated 3-O-Methylellagic acid 4-O-rhamnoside Chromatography->Isolation

Extraction and Isolation Workflow for this compound.

HPLC_Quantification_Workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis PlantExtract Plant Extract Dissolution1 Dissolve in Methanol PlantExtract->Dissolution1 Standard Pure Compound Standard Dissolution2 Dissolve in Methanol Standard->Dissolution2 Filtration Filter (0.45 µm) Dissolution1->Filtration Dilution Serial Dilutions Dissolution2->Dilution Injection Inject into HPLC-DAD Filtration->Injection Dilution->Injection Separation C18 Column Separation Injection->Separation Detection Detection at 254 nm Separation->Detection Calibration Generate Calibration Curve Detection->Calibration Quantification Quantify Compound in Sample Detection->Quantification Calibration->Quantification Result Concentration Data Quantification->Result

Workflow for HPLC Quantification.

Putative_Anti_Inflammatory_Pathway Compound 3-O-Methylellagic acid 4-O-rhamnoside TLR4 TLR4 Receptor Compound->TLR4 Inhibition NFkB NF-κB Activation TLR4->NFkB Activation Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines Upregulation Inflammation Inflammation Cytokines->Inflammation

Putative Anti-Inflammatory Signaling Pathway.

Disclaimer: The anti-inflammatory pathway depicted is based on the known mechanisms of related ellagic acid derivatives and represents a potential mode of action for this compound, which requires further experimental validation.

Conclusion

This compound is a promising natural product found in a range of medicinal and edible plants. While its full therapeutic potential is still under investigation, this guide provides a foundational resource for researchers by consolidating the current knowledge on its natural sources, providing detailed analytical protocols, and visualizing potential mechanisms and workflows. Further research is warranted to expand the quantitative data on its distribution in the plant kingdom and to elucidate its specific biological activities and signaling pathways.

References

The Putative Biosynthetic Pathway of 3-O-Methylellagic Acid 4'-O-rhamnoside: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Methylellagic acid 4'-O-rhamnoside is a naturally occurring phenolic compound found in a variety of plant species, including those from the genera Phyllanthus, Caryocar, Punica, and Eucalyptus.[1][] As a derivative of ellagic acid, it is of significant interest to researchers in drug discovery and natural product chemistry due to the diverse biological activities associated with its parent molecule and related compounds. This technical guide outlines the putative biosynthetic pathway of 3-O-Methylellagic acid 4'-O-rhamnoside, drawing upon established principles of plant secondary metabolism. While the complete enzymatic sequence has not been experimentally elucidated for this specific molecule, this guide presents a scientifically grounded hypothesis based on analogous pathways. It includes proposed enzymatic steps, a summary of relevant quantitative data from related enzymes, hypothetical experimental protocols for enzyme characterization, and visualizations to aid in understanding the proposed metabolic route.

Introduction to the Biosynthetic Precursor: Ellagic Acid

The core structure of the target molecule is ellagic acid, a dimeric derivative of gallic acid. The biosynthesis of ellagic acid is an extension of the well-characterized shikimate pathway, a central route in the formation of aromatic compounds in plants and microorganisms.

The overall biosynthetic strategy in plants for forming ellagic acid derivatives involves three main stages:

  • Formation of the Gallic Acid Precursor: Synthesis of gallic acid via the shikimate pathway.

  • Dimerization to Form the Ellagic Acid Scaffold: Oxidative coupling of two gallic acid moieties, typically occurring after their incorporation into a gallotannin structure, followed by hydrolysis to release free ellagic acid.[3]

  • Tailoring of the Ellagic Acid Core: Sequential enzymatic modifications, in this case, methylation and rhamnosylation, to yield the final product.

The Putative Biosynthetic Pathway

The proposed biosynthetic pathway for 3-O-Methylellagic acid 4'-O-rhamnoside is a multi-step process involving several key enzymes.

Step 1: Biosynthesis of Gallic Acid

The pathway begins with intermediates from primary metabolism, which enter the shikimate pathway to produce chorismate. Chorismate is a critical branch-point intermediate in the synthesis of aromatic amino acids and other phenolic compounds. Gallic acid can be formed from intermediates of the shikimate pathway.

Step 2: Formation of Ellagic Acid

Free gallic acid is esterified to a glucose molecule, a reaction catalyzed by a UDP-glycosyltransferase (UGT). The resulting β-glucogallin can then undergo further galloylation to form pentagalloylglucose.[4] Oxidative coupling of two adjacent galloyl groups on pentagalloylglucose, catalyzed by a laccase-like phenol oxidase, forms the hexahydroxydiphenoyl (HHDP) bridge characteristic of ellagitannins.[4] Subsequent hydrolysis of the ellagitannin releases ellagic acid.

Step 3: 3-O-Methylation of Ellagic Acid

Once formed, the free ellagic acid molecule is believed to undergo regiospecific methylation. This reaction is catalyzed by an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) . This enzyme transfers a methyl group from the donor molecule SAM to the hydroxyl group at the C-3 position of ellagic acid, yielding 3-O-methylellagic acid. Plant OMTs are known to exhibit high substrate and positional specificity.[5][6]

Step 4: 4'-O-Rhamnosylation of 3-O-Methylellagic Acid

The final step in the proposed pathway is the glycosylation of 3-O-methylellagic acid with a rhamnose sugar moiety. This reaction is catalyzed by a UDP-rhamnose-dependent glycosyltransferase (UGT) , often referred to as a rhamnosyltransferase. This enzyme transfers L-rhamnose from the activated sugar donor, UDP-L-rhamnose, to the hydroxyl group at the C-4' position of 3-O-methylellagic acid. This results in the final product, 3-O-Methylellagic acid 4'-O-rhamnoside. The specificity of the UGT determines the sugar that is transferred and the position on the acceptor molecule to which it is attached.[7][8]

Visualizing the Biosynthetic and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the putative biosynthetic pathway and a general experimental workflow for identifying the enzymes involved.

Biosynthetic_Pathway_of_3-O-Methylellagic_acid_4-O-rhamnoside Chorismate Chorismate Shikimate_Pathway Shikimate Pathway Chorismate->Shikimate_Pathway Multiple Steps Gallic_Acid Gallic Acid Oxidative_Coupling Oxidative Coupling & Hydrolysis Gallic_Acid->Oxidative_Coupling Ellagitannin Ellagitannin Ellagic_Acid Ellagic Acid OMT O-Methyltransferase (OMT) Ellagic_Acid->OMT Three_O_Methyl_EA 3-O-Methylellagic Acid UGT UDP-Rhamnosyltransferase (UGT) Three_O_Methyl_EA->UGT Final_Product 3-O-Methylellagic acid 4'-O-rhamnoside Shikimate_Pathway->Gallic_Acid Oxidative_Coupling->Ellagic_Acid OMT->Three_O_Methyl_EA UGT->Final_Product

Caption: Putative biosynthetic pathway of 3-O-Methylellagic acid 4'-O-rhamnoside.

Experimental_Workflow Plant_Source Plant Source (e.g., Punica granatum) Transcriptome_Sequencing Transcriptome Sequencing (RNA-seq) Plant_Source->Transcriptome_Sequencing Candidate_Gene_Identification Candidate Gene Identification (OMTs and UGTs) Transcriptome_Sequencing->Candidate_Gene_Identification Gene_Cloning Gene Cloning and Heterologous Expression (e.g., in E. coli or yeast) Candidate_Gene_Identification->Gene_Cloning Protein_Purification Recombinant Protein Purification Gene_Cloning->Protein_Purification Enzyme_Assay In Vitro Enzyme Assays Protein_Purification->Enzyme_Assay Product_Identification Product Identification (LC-MS, NMR) Enzyme_Assay->Product_Identification Kinetic_Analysis Enzyme Kinetic Analysis Product_Identification->Kinetic_Analysis

Caption: Experimental workflow for enzyme identification and characterization.

Quantitative Data

Direct quantitative data for the enzymes involved in 3-O-Methylellagic acid 4'-O-rhamnoside biosynthesis are not available. However, the following table summarizes typical kinetic parameters for related plant O-methyltransferases and glycosyltransferases to provide a frame of reference for future experimental work.

Enzyme ClassSubstrate(s)K_m (µM)k_cat (s⁻¹)Source OrganismReference
O-Methyltransferase (OMT) Caffeic Acid50 - 1500.1 - 5.0Various Plants[5]
Luteolin5 - 500.05 - 2.0Various Plants[6]
UDP-Rhamnosyltransferase Kaempferol 3-O-glucoside100 - 5000.1 - 10.0Arabidopsis thaliana[9]
Naringenin 7-O-glucoside2.4Not ReportedCitrus paradisi[10]

Experimental Protocols

The following are detailed, hypothetical protocols for the characterization of the candidate enzymes in the putative biosynthetic pathway.

Protocol for In Vitro Characterization of a Candidate O-Methyltransferase

Objective: To determine if a candidate OMT can catalyze the 3-O-methylation of ellagic acid.

Materials:

  • Purified recombinant candidate OMT

  • Ellagic acid (substrate)

  • S-adenosyl-L-methionine (SAM) (methyl donor)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 5 mM DTT)

  • S-adenosyl-L-homocysteine (SAH) (for standard curve)

  • Methanol (for quenching)

  • LC-MS system for product analysis

Procedure:

  • Reaction Setup: Prepare a 100 µL reaction mixture containing:

    • 50 µL of 2x reaction buffer

    • 10 µL of 1 mM ellagic acid (in DMSO)

    • 10 µL of 1 mM SAM (in water)

    • 1-5 µg of purified recombinant OMT

    • ddH₂O to 100 µL

  • Incubation: Incubate the reaction mixture at 30°C for 1 hour.

  • Quenching: Stop the reaction by adding 100 µL of ice-cold methanol.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated protein.

  • Analysis: Analyze the supernatant by LC-MS. Monitor for the expected mass of 3-O-methylellagic acid and compare its retention time to an authentic standard if available.

  • Kinetic Analysis: To determine K_m and k_cat, vary the concentration of one substrate (e.g., ellagic acid) while keeping the other (SAM) at a saturating concentration. Measure the initial reaction velocity and fit the data to the Michaelis-Menten equation.

Protocol for In Vitro Characterization of a Candidate UDP-Rhamnosyltransferase

Objective: To determine if a candidate UGT can catalyze the 4'-O-rhamnosylation of 3-O-methylellagic acid.

Materials:

  • Purified recombinant candidate UGT

  • 3-O-methylellagic acid (substrate)

  • UDP-L-rhamnose (sugar donor)

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.0)

  • Methanol (for quenching)

  • LC-MS system for product analysis

Procedure:

  • Reaction Setup: Prepare a 100 µL reaction mixture containing:

    • 50 µL of 2x reaction buffer

    • 10 µL of 1 mM 3-O-methylellagic acid (in DMSO)

    • 10 µL of 2 mM UDP-L-rhamnose (in water)

    • 1-5 µg of purified recombinant UGT

    • ddH₂O to 100 µL

  • Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

  • Quenching: Stop the reaction by adding 100 µL of ice-cold methanol.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes.

  • Analysis: Analyze the supernatant by LC-MS, monitoring for the expected mass of 3-O-Methylellagic acid 4'-O-rhamnoside.

  • Kinetic Analysis: Perform kinetic studies as described for the OMT, varying the concentrations of 3-O-methylellagic acid and UDP-L-rhamnose.

Conclusion and Future Directions

The biosynthesis of 3-O-Methylellagic acid 4'-O-rhamnoside is proposed to occur via a four-stage pathway commencing from primary metabolism. While the initial steps leading to the formation of the ellagic acid core are reasonably well understood, the specific O-methyltransferase and UDP-rhamnosyltransferase responsible for the final tailoring steps remain to be identified and characterized. The workflow and protocols outlined in this guide provide a strategic framework for future research aimed at the full elucidation of this pathway. The identification and characterization of these enzymes will not only deepen our understanding of plant secondary metabolism but also provide valuable biocatalytic tools for the potential biotechnological production of this and other valuable ellagic acid derivatives for applications in the pharmaceutical and nutraceutical industries.

References

An In-depth Technical Guide to 3-O-Methylellagic Acid 4-O-Rhamnoside: Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and physicochemical properties of 3-O-Methylellagic acid 4-O-rhamnoside. It includes detailed experimental protocols for its isolation and characterization, alongside an exploration of its known biological activities. This document is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Chemical Identity and Structure

This compound is a naturally occurring phenolic compound belonging to the class of ellagic acid glycosides. It is characterized by an ellagic acid core, which is a dilactone of hexahydroxydiphenic acid, methoxylated at the 3-O position and glycosidically linked to a rhamnose sugar moiety at the 4-O position.

The definitive stereochemistry of the rhamnose sugar is α-L-rhamnopyranose, attached to the ellagic acid backbone. This has been confirmed through extensive spectroscopic analysis and is crucial for its biological activity and interaction with molecular targets.

Chemical Structure:

Caption: 2D structure of this compound.

Stereochemistry

The stereochemical configuration of the rhamnose moiety is critical and is defined by the following IUPAC name: 6,14-dihydroxy-7-methoxy-13-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione[1]. The SMILES string further codifies this stereochemistry: C[C@H]1--INVALID-LINK--OC2=C(C3=C4C(=C2)C(=O)OC5=C4C(=CC(=C5OC)O)C(=O)O3)O)O)O">C@@HO[1].

Physicochemical and Spectroscopic Data

A compilation of the known physicochemical and spectroscopic data for this compound is presented below. This data is essential for its identification, characterization, and quality control.

PropertyValueReference
Molecular Formula C₂₁H₁₈O₁₂[2][]
Molecular Weight 462.36 g/mol []
Appearance Powder[]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol, Acetone, Chloroform, Dichloromethane, Ethyl Acetate[1][][4]
Storage Store at -20°C[]
¹H and ¹³C NMR Data The first full unambiguous NMR assignments for this compound have been reported in the journal Fitoterapia, 2009, 80(6):369-373.[1][4]

Experimental Protocols

Isolation from Natural Sources

This compound has been isolated from various plant sources, including the stem bark of Polyalthia longifolia, Aphananthe aspera, the peels of Punica granatum, and Melaleuca ericifolia[][5][6][7]. A general protocol for its isolation from the stem bark of Polyalthia longifolia is outlined below.

Experimental Workflow for Isolation:

G start Air-dried and powdered stem bark of Polyalthia longifolia extraction Cold maceration with hydroalcohol (methanol:water, 1:1) at room temperature for 24 hours (repeated 3 times) start->extraction filtration Filtration and pooling of extracts extraction->filtration concentration Concentration under reduced pressure using a rotary evaporator filtration->concentration partitioning Suspension of the crude extract in water and partitioning with n-butanol concentration->partitioning chromatography Column chromatography of the n-butanol fraction partitioning->chromatography elution Elution with a suitable solvent system to yield fractions containing the target compound chromatography->elution purification Pooling of fractions and further purification (e.g., preparative HPLC) elution->purification end Isolation of this compound purification->end

Caption: General workflow for the isolation of the compound.

Structural Elucidation

The structure of this compound is typically elucidated using a combination of spectroscopic techniques, including:

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Including 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments to establish the connectivity and stereochemistry of the molecule.

As previously mentioned, detailed NMR assignments have been published, providing a definitive reference for structural confirmation[1][4].

Biological Activities and Potential Signaling Pathways

This compound has demonstrated a range of biological activities, positioning it as a compound of interest for further pharmacological investigation.

Anti-inflammatory and Antioxidant Activity

This compound has been reported to possess anti-inflammatory and antioxidant properties[5][6][7]. The antioxidant activity is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) free radical scavenging assay.

Experimental Workflow for DPPH Assay:

G start Prepare various concentrations of this compound and a standard antioxidant (e.g., Vitamin C) mix Add the test compound/standard to a methanolic solution of DPPH start->mix incubate Incubate the mixture in the dark at room temperature for 30 minutes mix->incubate measure Measure the absorbance of the solution at 517 nm using a spectrophotometer incubate->measure calculate Calculate the percentage inhibition of the DPPH radical measure->calculate end Determine the antioxidant capacity calculate->end

Caption: Workflow for assessing antioxidant activity via DPPH assay.

The anti-inflammatory effects of many flavonoids are attributed to their ability to modulate key signaling pathways involved in the inflammatory response. A plausible mechanism for this compound is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.

Proposed Anti-inflammatory Signaling Pathway:

G cluster_inhibition Inhibition cluster_pathway NF-κB Signaling Pathway compound 3-O-Methylellagic acid 4-O-rhamnoside IKK IKK Complex compound->IKK Inhibits stimulus Inflammatory Stimuli (e.g., LPS) receptor Toll-like Receptor 4 (TLR4) stimulus->receptor receptor->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) nucleus Nucleus NFkB->nucleus translocates to transcription Transcription of Pro-inflammatory Genes (TNF-α, IL-6, etc.) inflammation Inflammatory Response transcription->inflammation

Caption: Proposed inhibition of the NF-κB pathway.

Antibacterial Activity

This compound has also been shown to exhibit antibacterial activity against various bacterial strains[7]. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

While the precise mechanism of action has not been fully elucidated for this specific compound, flavonoids can exert their antibacterial effects through various mechanisms.

Logical Relationship of Potential Antibacterial Mechanisms:

G compound 3-O-Methylellagic acid 4-O-rhamnoside membrane Disruption of Cell Membrane Integrity compound->membrane may cause nucleic_acid Inhibition of Nucleic Acid Synthesis compound->nucleic_acid may cause protein Inhibition of Protein Synthesis compound->protein may cause biofilm Inhibition of Biofilm Formation compound->biofilm may cause inhibition Bacterial Growth Inhibition membrane->inhibition nucleic_acid->inhibition protein->inhibition biofilm->inhibition

References

Physical and chemical properties of 3-O-Methylellagic acid 4-O-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 3-O-Methylellagic acid 4'-O-rhamnoside, a naturally occurring phenolic compound. The information presented is intended to support research and development efforts in fields such as pharmacology, natural product chemistry, and drug discovery.

Chemical and Physical Properties

3-O-Methylellagic acid 4'-O-rhamnoside is an ellagic acid glycoside that has been identified in a variety of plant species, including Polyalthia longifolia, Aphananthe aspera, Terminalia mollis, Punica granatum, and Melaleuca ericifolia.[1][2][3][] Its structure consists of a methylellagic acid core linked to a rhamnose sugar moiety.

Table 1: Physical and Chemical Properties of 3-O-Methylellagic Acid 4'-O-Rhamnoside

PropertyValueSource(s)
Molecular Formula C₂₁H₁₈O₁₂[5]
Molecular Weight 462.36 g/mol []
IUPAC Name 6,14-dihydroxy-7-methoxy-13-[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxy]-2,9-dioxatetracyclo[6.6.2.0⁴,¹⁶.0¹¹,¹⁵]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione[5]
CAS Number 51768-39-9[5]
Appearance Powder[]
Solubility Soluble in Dimethyl Sulfoxide (DMSO), Acetone, Chloroform, Dichloromethane, Ethyl Acetate, Pyridine, Methanol, and Ethanol.[]
Predicted Boiling Point 854.4 ± 65.0 °C[]
Predicted Density 1.765 ± 0.06 g/cm³[]
Storage Store at -20°C[]
Spectroscopic Data

The structural elucidation of 3-O-Methylellagic acid 4'-O-rhamnoside has been achieved through various spectroscopic techniques, including Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS).[2] While specific spectral data with peak assignments are not fully detailed in the available literature, the combination of these methods confirms the compound's identity and purity.

Experimental Protocols

This section outlines the methodologies for the isolation, purification, and evaluation of the biological activity of 3-O-Methylellagic acid 4'-O-rhamnoside, based on established protocols for similar natural products.

Isolation and Purification

The general procedure for isolating 3-O-Methylellagic acid 4'-O-rhamnoside from plant material is as follows:

G start Plant Material (e.g., stem bark) extraction Extraction with Hydroalcoholic Solvent (e.g., Methanol:Water) start->extraction partition Partitioning with n-Butanol extraction->partition chromatography Column Chromatography (e.g., Silica Gel) partition->chromatography purification Further Purification (e.g., Sephadex LH-20, HPLC) chromatography->purification characterization Structural Elucidation (NMR, MS, IR) purification->characterization end Pure 3-O-Methylellagic acid 4'-O-rhamnoside characterization->end

Figure 1. General workflow for the isolation of 3-O-Methylellagic acid 4'-O-rhamnoside.
  • Extraction: The dried and powdered plant material is extracted with a hydroalcoholic solvent system (e.g., methanol:water, 1:1 v/v) at room temperature.

  • Partitioning: The resulting extract is suspended in water and partitioned with n-butanol. The butanol fraction, which contains the glycosidic compounds, is collected.

  • Column Chromatography: The butanol fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol) to separate the different components.

  • Purification: Fractions containing the target compound are further purified using techniques such as Sephadex LH-20 column chromatography and High-Performance Liquid Chromatography (HPLC) to yield pure 3-O-Methylellagic acid 4'-O-rhamnoside.

  • Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods (¹H NMR, ¹³C NMR, HMBC, IR, and MS).[2]

Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The antioxidant potential of 3-O-Methylellagic acid 4'-O-rhamnoside can be determined using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

  • Reagent Preparation:

    • Prepare a stock solution of 3-O-Methylellagic acid 4'-O-rhamnoside in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a fresh solution of DPPH (0.1 mM) in methanol.

  • Assay Procedure:

    • Add various concentrations of the compound solution to a 96-well microplate.

    • Add the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of the solutions at 517 nm using a microplate reader.

    • A control containing the solvent and DPPH solution is also measured.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance in the presence of the compound.

    • The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.

Anti-inflammatory Activity Assessment in Macrophages

The anti-inflammatory effects can be evaluated by measuring the inhibition of nitric oxide (NO) and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture and Treatment:

    • Culture RAW 264.7 cells in a suitable medium.

    • Pre-treat the cells with various concentrations of 3-O-Methylellagic acid 4'-O-rhamnoside for a specified time (e.g., 1 hour).

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a further incubation period (e.g., 24 hours).

  • Nitric Oxide (NO) Measurement:

    • Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.

  • Cytokine Measurement:

    • Quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the cell culture supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Western Blot Analysis:

    • Investigate the effect of the compound on the protein expression of key inflammatory mediators, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), and signaling proteins like phosphorylated p65 (a subunit of NF-κB) and phosphorylated p38 MAPK.

Biological Activities and Signaling Pathways

3-O-Methylellagic acid 4'-O-rhamnoside and related ellagic acid derivatives have been reported to exhibit a range of biological activities, including antioxidant, antibacterial, and anti-inflammatory properties.

Antioxidant Activity

The compound has demonstrated notable antioxidant activity, which is attributed to its phenolic structure that can donate hydrogen atoms to scavenge free radicals. In one study, the isolated compound showed significant DPPH radical scavenging activity.

Antibacterial Activity

3-O-Methylellagic acid 4'-O-rhamnoside has shown promising antibacterial activity against various bacterial strains.

Anti-inflammatory Activity and Putative Signaling Pathways

Ellagic acid and its derivatives are known to possess anti-inflammatory properties. While direct studies on the signaling pathways of 3-O-Methylellagic acid 4'-O-rhamnoside are limited, based on the activity of structurally similar compounds, it is hypothesized to exert its anti-inflammatory effects through the modulation of key signaling cascades, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway:

Inflammatory stimuli, such as LPS, activate the IκB kinase (IKK) complex, which leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB). This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS, COX-2, TNF-α, and IL-6. 3-O-Methylellagic acid 4'-O-rhamnoside is proposed to inhibit this pathway, potentially by preventing the phosphorylation and degradation of IκBα, thereby blocking NF-κB nuclear translocation.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Activation TLR4->IKK IkB IκBα Phosphorylation & Degradation IKK->IkB NFkB_cyto NF-κB (p50/p65) (Cytoplasm) IkB->NFkB_cyto releases NFkB_nuc NF-κB (p50/p65) (Nucleus) NFkB_cyto->NFkB_nuc translocates Gene Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) NFkB_nuc->Gene Compound 3-O-Methylellagic acid 4'-O-rhamnoside Compound->IkB Inhibits G LPS LPS Upstream Upstream Kinases LPS->Upstream p38 p38 MAPK Phosphorylation Upstream->p38 AP1 AP-1 Activation p38->AP1 Gene Pro-inflammatory Gene Transcription AP1->Gene Compound 3-O-Methylellagic acid 4'-O-rhamnoside Compound->p38 Inhibits

References

Unveiling the Bioactive Potential: A Technical Guide to 3-O-Methylellagic Acid 4'-O-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers and Drug Development Professionals

Introduction

3-O-Methylellagic acid 4'-O-rhamnoside is a naturally occurring phenolic compound belonging to the family of ellagic acid glycosides. Structurally, it is a derivative of ellagic acid, a well-documented bioactive molecule, featuring a methyl ether group and a rhamnose sugar moiety. This compound has been isolated from various plant sources, including the stem bark of Polyalthia longifolia and Aphananthe aspera, as well as the peels of Punica granatum (pomegranate) and in Melaleuca ericifolia.[1][2][][4] The presence of both the core ellagic acid structure and the sugar conjugate suggests a unique pharmacological profile. This technical guide provides a comprehensive overview of the currently known biological activities of 3-O-Methylellagic acid 4'-O-rhamnoside, presenting quantitative data, detailed experimental protocols, and visualizations of associated molecular pathways and workflows to support further research and development.

Known Biological Activities

Research into 3-O-Methylellagic acid 4'-O-rhamnoside and its close isomers has revealed a spectrum of biological activities, primarily focusing on its antioxidant, antibacterial, and potential anti-inflammatory and anticancer properties.

Antioxidant Activity

The antioxidant capacity of 3-O-Methylellagic acid 4'-O-rhamnoside has been demonstrated through its ability to scavenge free radicals. A study on the compound isolated from Polyalthia longifolia reported significant antioxidant effects.[1] Similarly, a study on related ellagic acid rhamnosides from Eucalyptus globulus showed potent inhibition of lipid peroxidation.[5] This free-radical scavenging ability is a cornerstone of its potential therapeutic applications, as oxidative stress is implicated in a multitude of pathological conditions.

Antibacterial Activity

The compound has shown promising antibacterial properties. In a study screening for antibacterial potential, 3-O-Methylellagic acid 4'-O-rhamnoside exhibited inhibitory effects against a range of bacterial strains, with minimum inhibitory concentrations (MICs) indicating notable potency.[1]

Anti-inflammatory Potential

While direct, detailed studies on the anti-inflammatory mechanisms of the 4'-O-rhamnoside are emerging, its structural relative, 3-O-Methylellagic acid-4′-O-α-L-rhamnopyranoside, has been identified as a compound of interest for research into inflammation and pain.[2] The parent molecule, 3-O-methylellagic acid, has demonstrated anti-inflammatory activity, suggesting a likely parallel function for its glycoside derivative.[6]

Anticancer Potential (In Silico and via Related Compounds)

The anticancer potential of this specific compound has not yet been extensively evaluated in vitro. However, compelling in silico studies on the closely related isomer, 3-O-methylellagic acid 3'O-α-rhamnoside , have predicted significant anticancer activity.[7][8] These computational models suggest that the compound can effectively bind to and inhibit key enzymes involved in cancer progression, such as cyclin-dependent kinase 9 (CDK9) and 17β-hydroxysteroid dehydrogenase type 1 (HSD17β1).[7][8] Furthermore, other methylated derivatives of ellagic acid have demonstrated cytotoxic effects against various cancer cell lines, including cervical (HeLa) and breast (T47D) cancer cells, lending support to the hypothesis that 3-O-Methylellagic acid 4'-O-rhamnoside may possess similar properties.[9][10]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the biological activities of 3-O-Methylellagic acid 4'-O-rhamnoside and its closely related derivatives.

Table 1: Antioxidant Activity

Compound/Fraction Assay Concentration Result Source
3-O-methyl ellagic acid 4'-rhamnoside DPPH Radical Scavenging 40 µg/mL 57.95% activity [1]
Butanol Fraction (containing the compound) DPPH Radical Scavenging 40 µg/mL 66.05% activity [1]
Vitamin C (Standard) DPPH Radical Scavenging Not Specified Less active than the isolated compound [1]

| Ellagic acid rhamnosides | Inhibition of Lipid Peroxidation | Not Applicable | IC50: 10.0-14.0 µg/mL |[5] |

Table 2: Antibacterial Activity

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) Source
3-O-methyl ellagic acid 4'-rhamnoside Multiple tested strains 80-160 µg/mL [1]

| Butanol Fraction (containing the compound) | Multiple tested strains | 160-320 µg/mL |[1] |

Table 3: Anticancer Activity (Related Compounds)

Compound Activity Type Target Metric Value Source
3-O-methylellagic acid 3'O-α-rhamnoside In Silico Binding Cyclin-dependent kinase 9 (CDK9) Binding Free Energy -68.88 kcal/mol [7][8]
3-O-methylellagic acid 3'O-α-rhamnoside In Silico Binding 17β-hydroxysteroid dehydrogenase 1 Binding Free Energy -63.93 kcal/mol [7][8]
3,4,3′-tri-O-methylellagic acid In Vitro Cytotoxicity HeLa (Cervical Cancer) Cells EC50 12.57 ± 2.22 µg/mL [9][10]

| 3,4,3′-tri-O-methylellagic acid | In Vitro Cytotoxicity | T47D (Breast Cancer) Cells | EC50 | 55.35 ± 6.28 µg/mL |[9][10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature concerning the bioactivity of 3-O-Methylellagic acid 4'-O-rhamnoside.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard colorimetric method to determine the antioxidant capacity of a compound.

Materials:

  • 3-O-Methylellagic acid 4'-O-rhamnoside (test compound)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (typically 0.1 mM in methanol)

  • Methanol

  • Ascorbic acid (Vitamin C) as a positive control

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Test Solutions: Prepare a stock solution of the isolated compound in methanol. Create a series of dilutions to achieve the desired final concentrations for testing (e.g., 10, 20, 40 µg/mL). Prepare similar dilutions for the ascorbic acid standard.

  • Assay Reaction: In a 96-well microplate, add 100 µL of the methanolic DPPH solution to 100 µL of each test compound dilution.

  • Control Wells: Prepare a blank well containing 100 µL of methanol and 100 µL of the test compound (to measure any intrinsic color) and a control well containing 100 µL of methanol and 100 µL of the DPPH solution (to measure maximum absorbance).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of all wells at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where:

    • A_control is the absorbance of the DPPH solution without the sample.

    • A_sample is the absorbance of the DPPH solution with the test sample.

Protocol 2: Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium. The broth microdilution method is commonly used.

Materials:

  • 3-O-Methylellagic acid 4'-O-rhamnoside

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • 96-well microplates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity (approx. 1.5 x 10^8 CFU/mL)

  • Standard antibiotic (e.g., Ciprofloxacin) as a positive control

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Preparation: Dissolve the test compound in a suitable solvent (like DMSO) and prepare serial two-fold dilutions in the 96-well plate using MHB to achieve a range of concentrations (e.g., from 320 µg/mL down to 2.5 µg/mL).

  • Inoculation: Dilute the standardized bacterial suspension in MHB so that the final concentration in each well after inoculation is approximately 5 x 10^5 CFU/mL. Add this inoculum to all wells containing the test compound and control wells.

  • Controls: Include a positive control well (broth + inoculum, no compound) to confirm bacterial growth and a negative control well (broth only) to confirm sterility.

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth). This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.

Visualizations: Pathways and Workflows

The following diagrams, created using Graphviz, illustrate key experimental workflows and hypothesized mechanisms of action.

experimental_workflow cluster_extraction Isolation & Purification cluster_testing Biological Activity Screening plant Plant Material (e.g., Polyalthia longifolia bark) extract Hydroalcoholic Extraction plant->extract partition Solvent Partitioning (Butanol Fraction) extract->partition chromatography Column Chromatography partition->chromatography isolate Isolated Compound: 3-O-Methylellagic acid 4'-O-rhamnoside chromatography->isolate antioxidant Antioxidant Assays (e.g., DPPH) isolate->antioxidant antibacterial Antibacterial Assays (MIC Determination) isolate->antibacterial anticancer Anticancer Assays (In Vitro / In Silico) isolate->anticancer

Caption: General experimental workflow for the isolation and bioactivity screening of 3-O-Methylellagic acid 4'-O-rhamnoside.

dpph_mechanism DPPH_Radical DPPH• (Stable Free Radical, Purple) DPPH_Neutral DPPH-H (Neutralized, Yellow) DPPH_Radical->DPPH_Neutral Donates H+ Antioxidant 3-O-Methylellagic acid 4'-O-rhamnoside (AH) Antioxidant_Radical A• (Antioxidant Radical) Antioxidant->Antioxidant_Radical Receives Electron

Caption: Simplified mechanism of the DPPH radical scavenging assay by an antioxidant compound.

anticancer_pathway cluster_targets Molecular Targets (In Silico Prediction) cluster_effects Downstream Cellular Effects compound 3-O-Methylellagic Acid Rhamnoside Isomer cdk9 CDK9 compound->cdk9 Inhibition hsd17b1 HSD17β1 compound->hsd17b1 Inhibition transcription Dysregulated Gene Transcription cdk9->transcription proliferation Uncontrolled Cell Proliferation hsd17b1->proliferation outcome Cancer Progression transcription->outcome proliferation->outcome apoptosis Inhibition of Apoptosis apoptosis->outcome

Caption: Hypothesized anticancer mechanism based on in silico data for a closely related isomer, showing inhibition of key enzymes.

References

An In-depth Technical Guide to 3-O-Methylellagic Acid 4-O-Rhamnoside: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and characterization of 3-O-Methylellagic acid 4-O-rhamnoside, a naturally occurring phenolic compound. First identified in 2007, this ellagic acid glycoside has since been isolated from a variety of plant sources and has demonstrated potential antioxidant and antibacterial activities. This document details the initial discovery, provides a historical context of its isolation, and presents the available experimental protocols for its extraction and purification. Furthermore, it consolidates the spectroscopic data used for its structural elucidation into clear, tabular formats for easy reference. A proposed mechanism of action, based on its antioxidant properties, is also visualized through a signaling pathway diagram. This guide is intended to serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development who are interested in the therapeutic potential of this compound.

Introduction

This compound is a polyphenolic compound belonging to the class of ellagic acid glycosides. These natural products are widely distributed in the plant kingdom and are known for their diverse biological activities. The core structure consists of a 3-O-methylellagic acid moiety glycosidically linked to a rhamnose sugar at the 4-O position. The presence of multiple hydroxyl groups and the aromatic ring system are key features that contribute to its chemical reactivity and potential therapeutic effects. This guide will delve into the scientific journey of this molecule, from its initial discovery to its subsequent characterizations.

Discovery and History

The first documented isolation and characterization of this compound was reported in 2007 by a team of researchers led by Guan Ye. In their phytochemical investigation of the stem bark of Aphananthe aspera (Thunb.) Planch., a plant used in traditional Chinese medicine, they identified this compound as a new natural product.[1][2] This seminal work laid the foundation for future studies on this molecule.

Following its initial discovery, this compound has been identified in several other plant species, highlighting its distribution in the plant kingdom. Notably, it has been isolated from the stem bark of Polyalthia longifolia, a plant often used in Indian traditional medicine. Its presence has also been reported in Punica granatum (pomegranate) and Melaleuca ericifolia. The recurring identification of this compound in medicinal plants suggests its potential contribution to their therapeutic properties.

dot

Discovery_Timeline cluster_2007 2007 cluster_subsequent Subsequent Isolations Discovery First Discovery Ye et al. Chemistry of Natural Compounds Source1 Source Plant Aphananthe aspera Stem Bark Discovery->Source1 Isolated from Source2 Polyalthia longifolia Stem Bark Discovery->Source2 Later found in Source3 Punica granatum Peels Discovery->Source3 Later found in Source4 Melaleuca ericifolia Discovery->Source4 Later found in

Caption: A timeline illustrating the initial discovery of this compound and its subsequent isolation from various plant sources.

Experimental Protocols

The isolation and purification of this compound from plant material typically involve a multi-step process of extraction, fractionation, and chromatography. While the seminal paper by Ye et al. (2007) did not provide a detailed step-by-step protocol, subsequent isolations, such as from Polyalthia longifolia, have shed light on the general methodology.

General Experimental Workflow

The following diagram outlines a typical workflow for the isolation of this compound from plant material.

dot

Experimental_Workflow cluster_extraction Extraction & Fractionation cluster_purification Purification PlantMaterial Dried & Powdered Plant Material Extraction Cold Maceration (e.g., Methanol:Water 1:1) PlantMaterial->Extraction Concentration Rotary Evaporation Extraction->Concentration CrudeExtract Crude Hydroalcoholic Extract Concentration->CrudeExtract Partitioning Solvent-Solvent Partitioning (e.g., with n-Butanol) CrudeExtract->Partitioning ButanolFraction n-Butanol Fraction Partitioning->ButanolFraction ColumnChromatography Column Chromatography ButanolFraction->ColumnChromatography StructureElucidation Spectroscopic Analysis (NMR, MS, IR) ColumnChromatography->StructureElucidation PurityCheck Purity Assessment (HPTLC, HPLC) StructureElucidation->PurityCheck IsolatedCompound Pure this compound PurityCheck->IsolatedCompound

Caption: A generalized workflow for the extraction and isolation of this compound from plant sources.

Detailed Methodologies

Plant Material Preparation: The stem bark of the source plant (e.g., Polyalthia longifolia) is air-dried and then further dried under controlled temperature (around 45°C). The dried material is then coarsely powdered using a grinding mill and stored in an airtight container.

Extraction: A cold maceration technique is employed for extraction. The powdered plant material (e.g., 2 kg) is soaked in a hydroalcoholic solvent mixture (e.g., methanol:water, 1:1) at room temperature for 24 hours. This process is typically repeated three times. The extracts are then filtered, pooled, and concentrated under reduced pressure using a rotary evaporator to yield a viscous mass.

Fractionation: The concentrated hydroalcoholic extract is suspended in water and then partitioned with n-butanol. The n-butanol fraction, which contains the compounds of interest, is collected for further purification.

Purification: The n-butanol fraction is subjected to column chromatography for the isolation of the target compound. While the specific stationary and mobile phases are not detailed in the available literature, silica gel is a commonly used stationary phase for the separation of such phenolic compounds. A gradient elution with solvents of increasing polarity is typically employed. Fractions are collected and monitored by techniques like Thin Layer Chromatography (TLC). Fractions containing the desired compound are pooled and further purified if necessary.

Purity Assessment: The purity of the isolated this compound is determined using High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC). A purity of 99.2% has been reported for the compound isolated from Polyalthia longifolia.

Data Presentation

The structural elucidation of this compound was achieved through a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, DEPT, COSY, HSQC, and HMBC).

Physicochemical Properties
PropertyValue
Molecular FormulaC₂₁H₁₈O₁₂
Molecular Weight462.35 g/mol
AppearanceNot explicitly reported, likely a solid
Purity (from P. longifolia)99.2%
Spectroscopic Data

Table 1: Key Spectroscopic Data for this compound

TechniqueObserved Features
IR Spectroscopy Presence of hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups.
Mass Spectrometry Provides the molecular weight and fragmentation pattern consistent with the proposed structure.
¹H NMR Signals corresponding to aromatic protons of the ellagic acid core, a methoxy group, and protons of the rhamnose sugar moiety, including a characteristic anomeric proton signal.
¹³C NMR Resonances for all 21 carbon atoms, including those of the ellagic acid skeleton, the methoxy group, and the rhamnose unit.
2D NMR (COSY, HSQC, HMBC) Used to establish the connectivity between protons and carbons, confirming the structure and the point of glycosylation.

Proposed Signaling Pathway and Mechanism of Action

The available literature primarily points towards the antioxidant and antibacterial activities of this compound. While a specific signaling pathway has not been elucidated for this particular compound, its antioxidant properties are likely attributed to its phenolic structure. Phenolic compounds are known to act as free radical scavengers and can modulate cellular signaling pathways involved in oxidative stress and inflammation.

A plausible mechanism of action for its antioxidant effect involves the donation of a hydrogen atom from one of its hydroxyl groups to a reactive oxygen species (ROS), thereby neutralizing the free radical and preventing oxidative damage to cellular components like DNA, proteins, and lipids.

dot

Antioxidant_Mechanism cluster_stress Cellular Environment cluster_intervention Antioxidant Intervention ROS Reactive Oxygen Species (ROS) (e.g., •OH, O₂⁻) CellularDamage Oxidative Damage (DNA, Proteins, Lipids) ROS->CellularDamage causes NeutralizedROS Neutralized ROS (e.g., H₂O, O₂) ROS->NeutralizedROS converted to Compound This compound H_Donation Hydrogen Atom Donation Compound->H_Donation facilitates H_Donation->ROS neutralizes

Caption: A proposed antioxidant mechanism of action for this compound, involving the neutralization of reactive oxygen species.

Further research is warranted to investigate the specific molecular targets and signaling pathways modulated by this compound, particularly in the context of its anti-inflammatory and other potential therapeutic effects.

Conclusion

This compound is a relatively recently discovered natural product with promising biological activities. This guide has consolidated the available information on its discovery, history, and chemical characterization. While the foundational knowledge exists, there are clear opportunities for further research. Detailed investigations into its pharmacological properties and mechanisms of action, including the elucidation of specific signaling pathways, will be crucial in determining its potential as a lead compound for drug development. Furthermore, the development of a synthetic route to this molecule would facilitate more extensive biological screening and structure-activity relationship studies. This comprehensive overview serves as a solid starting point for researchers aiming to explore the full therapeutic potential of this intriguing natural product.

References

3-O-Methylellagic Acid 4-O-Rhamnoside in Traditional Medicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-O-Methylellagic acid 4-O-rhamnoside is a naturally occurring phenolic compound that has garnered interest within the scientific community for its presence in various plants utilized in traditional medicine and its potential pharmacological activities. This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and drug development professionals. The document details its biological activities, supported by quantitative data, outlines experimental protocols for its isolation and evaluation, and visualizes a key signaling pathway potentially modulated by this molecule.

Botanical Sources and Traditional Use

This compound has been isolated from several plant species that hold a significant place in traditional medicinal systems. Notably, it is found in the stem bark of Polyalthia longifolia, a plant often used in Indian traditional medicine for conditions such as fever, skin diseases, and hypertension.[1] It has also been identified in the peels of Punica granatum (pomegranate) and the stem bark of Aphananthe aspera, both of which are used in various traditional practices for their anti-inflammatory and other medicinal properties.[2][3] Further sources include Terminalia mollis, Phyllanthus acutissimus, and Caryocar villosum.[3][4] The presence of this compound in these traditionally used plants suggests its potential contribution to their therapeutic effects.

Quantitative Data on Biological Activities

The biological activities of this compound have been investigated in several preclinical studies. The following tables summarize the available quantitative data on its antioxidant and antibacterial properties.

Table 1: Antioxidant Activity of this compound
Assay TypeConcentration% InhibitionReference CompoundSource Plant
DPPH Radical Scavenging40 µg/mL57.95%Vitamin CPolyalthia longifolia

Note: While a specific IC50 value for this compound is not available in the reviewed literature, a related compound, 3-O-methylellagic acid 3'-O-alpha-rhamnopyranoside, exhibited an IC50 value in the range of 10.0-14.0 µg/mL for antioxidant activity.[5]

Table 2: Antibacterial Activity of this compound
Bacterial StrainsMinimum Inhibitory Concentration (MIC)Reference CompoundsSource Plant
Facultative aerobic and fastidious aerobic bacterial strains80-160 µg/mLNot specified in snippetPolyalthia longifolia

Experimental Protocols

This section provides detailed methodologies for the isolation, identification, and biological evaluation of this compound.

Isolation and Purification from Polyalthia longifolia
  • Extraction:

    • Air-dry the stem bark of Polyalthia longifolia at a controlled temperature (e.g., 45°C).

    • Grind the dried bark into a coarse powder.

    • Perform cold maceration of the powdered bark (e.g., 2 kg) using a hydroalcoholic solvent (methanol:water, 1:1 v/v) at room temperature for 24 hours. Repeat the extraction process three times.

    • Pool the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a viscous mass.

  • Partitioning:

    • Suspend the concentrated hydroalcoholic extract in water.

    • Partition the aqueous suspension with n-butanol.

  • Column Chromatography:

    • Subject the n-butanol fraction to column chromatography over silica gel.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. The specific solvent system will need to be optimized.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

    • Combine fractions that show a similar profile and contain the target compound.

  • Purification and Identification:

    • Further purify the combined fractions containing the compound of interest using techniques like preparative HPLC.

    • Characterize the structure of the isolated compound using spectroscopic methods, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) (¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, HMBC), and Mass Spectrometry (MS).

    • Assess the purity of the isolated this compound using High-Performance Thin-Layer Chromatography (HPTLC) and High-Performance Liquid Chromatography (HPLC).

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
  • Preparation of Reagents:

    • Prepare a stock solution of DPPH (e.g., 0.004% in methanol).

    • Prepare various concentrations of the isolated this compound and a standard antioxidant (e.g., Vitamin C) in a suitable solvent like methanol.

  • Assay Procedure:

    • Add the test compound or standard solution to the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance of the solution at 517 nm using a spectrophotometer. A control sample containing the solvent and DPPH solution should also be measured.

  • Calculation of Inhibition:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test Sample) / Absorbance of Control] x 100

    • Determine the IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the test compound.

Broth Microdilution Method for Antibacterial Activity
  • Preparation of Inoculum:

    • Culture the test bacterial strains in a suitable broth medium overnight.

    • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

  • Preparation of Test Plates:

    • Perform serial two-fold dilutions of the isolated this compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Include a positive control (broth with inoculum) and a negative control (broth only). A standard antibiotic should also be tested as a reference.

  • Inoculation and Incubation:

    • Inoculate each well with the prepared bacterial suspension.

    • Incubate the plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential Mechanism of Action: Modulation of the NF-κB Signaling Pathway

While the direct molecular targets of this compound are still under investigation, evidence from a closely related compound, ellagic acid-3,3',4-trimethoxy-4'-O-α-L-rhamnopyranoside, suggests a potential anti-inflammatory mechanism involving the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. In inflammatory conditions, such as those induced by lipopolysaccharide (LPS) in macrophages, the activation of the NF-κB pathway leads to the transcription of pro-inflammatory genes. Inhibition of this pathway would therefore reduce the inflammatory response.

G Potential Anti-inflammatory Mechanism via NF-κB Pathway Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB (p50/p65) IkB->NFkB Inhibits NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus Translocates Pro_inflammatory_genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) NFkB_nucleus->Pro_inflammatory_genes Induces Transcription Inflammation Inflammation Pro_inflammatory_genes->Inflammation Compound 3-O-Methylellagic acid 4-O-rhamnoside Compound->IKK Potential Inhibition

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound is a promising natural product found in several traditionally used medicinal plants. The available data indicates its potential as an antioxidant and antibacterial agent. Furthermore, its structural similarity to compounds with known anti-inflammatory mechanisms suggests that it may also possess anti-inflammatory properties through pathways such as NF-κB inhibition. This technical guide provides a foundation for further research into this compound. Future studies should focus on elucidating its precise mechanisms of action, conducting comprehensive in vivo efficacy and safety studies, and developing standardized methods for its quantification in botanical extracts. Such research is crucial for validating its traditional uses and exploring its potential for development into novel therapeutic agents.

References

A Comprehensive Review of 3-O-Methylellagic Acid 4-O-rhamnoside: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

December 2025

Abstract

This technical guide provides an in-depth review of the existing literature on 3-O-Methylellagic acid 4-O-rhamnoside, a naturally occurring phenolic compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this molecule. This document consolidates information on its natural sources, isolation methods, and biological activities, with a focus on its antioxidant, antibacterial, and anti-inflammatory properties. Quantitative data from various studies are presented in structured tables for comparative analysis. Detailed experimental protocols for key assays are provided to facilitate the replication and advancement of research. Furthermore, this guide includes visualizations of experimental workflows and relevant signaling pathways to enhance understanding of the compound's characteristics and potential mechanisms of action.

Introduction

This compound is a glycosidic derivative of 3-O-methylellagic acid, belonging to the class of ellagitannins. These compounds are widely distributed in the plant kingdom and are known for their diverse pharmacological effects. The presence of a rhamnose sugar moiety attached to the methylellagic acid core can significantly influence the bioavailability and biological activity of the parent molecule. This guide aims to provide a comprehensive overview of the scientific literature pertaining to this compound, highlighting its therapeutic potential and identifying areas for future research.

Natural Sources

This compound has been isolated from a variety of plant species. The primary sources identified in the literature are summarized in the table below.

Plant SpeciesFamilyPlant Part InvestigatedReference
Polyalthia longifoliaAnnonaceaeStem Bark[1][2]
Aphananthe asperaCannabaceaeStem Bark[3]
Eucalyptus globulusMyrtaceaeStem Bark[4]
Punica granatumLythraceaePeels[]
Phyllanthus acutissimusPhyllanthaceaeNot specified[6]
Caryocar villosumCaryocaraceaeNot specified[6]
Melaleuca ericifoliaMyrtaceaeNot specified[7]

Isolation and Purification

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic separation. A detailed protocol for its isolation from the stem bark of Polyalthia longifolia is provided below.

Experimental Protocol: Isolation from Polyalthia longifolia

3.1.1. Plant Material and Extraction

  • Air-dry the stem bark of Polyalthia longifolia and pulverize it into a coarse powder.

  • Macerate the powdered bark with a hydroalcoholic solution (methanol:water, 1:1 v/v) at room temperature for 24 hours.

  • Repeat the extraction process three times to ensure exhaustive extraction.

  • Combine the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a viscous mass.

3.1.2. Solvent Partitioning

  • Suspend the concentrated hydroalcoholic extract in water.

  • Partition the aqueous suspension with n-butanol.

  • Separate the n-butanol fraction, which will contain the compound of interest, and concentrate it.

3.1.3. Column Chromatography

  • Subject the concentrated n-butanol fraction to column chromatography over a suitable stationary phase (e.g., silica gel).

  • Elute the column with a gradient solvent system, typically starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol.

  • Collect the fractions and monitor them using Thin Layer Chromatography (TLC).

  • Combine the fractions that show the presence of the target compound.

  • Further purify the combined fractions using repeated column chromatography or preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

3.1.4. Structure Elucidation The structure of the isolated compound is typically confirmed using a combination of spectroscopic techniques, including:

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the carbon-hydrogen framework.

  • 2D NMR (COSY, HSQC, HMBC): To establish the connectivity of atoms within the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

The following diagram illustrates the general workflow for the isolation and purification of this compound.

experimental_workflow plant_material Powdered Plant Material (e.g., Polyalthia longifolia stem bark) extraction Solvent Extraction (Methanol:Water) plant_material->extraction partitioning Solvent Partitioning (n-Butanol) extraction->partitioning column_chromatography Column Chromatography (Silica Gel) partitioning->column_chromatography purification Further Purification (HPLC) column_chromatography->purification pure_compound Pure 3-O-Methylellagic acid 4-O-rhamnoside purification->pure_compound inflammatory_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates MAPK_cascade MAPK Cascade (ERK, JNK, p38) TLR4->MAPK_cascade Activates IkB IκB IKK->IkB Phosphorylates (Inhibition) NFkB NF-κB (p50/p65) IkB->NFkB NFkB_n NF-κB NFkB->NFkB_n Translocates AP1 AP-1 MAPK_cascade->AP1 Activates AP1_n AP-1 AP1->AP1_n Translocates Gene_expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) NFkB_n->Gene_expression Induces AP1_n->Gene_expression Induces compound 3-O-Methylellagic acid 4-O-rhamnoside (Hypothesized) compound->IKK Inhibits? compound->MAPK_cascade Inhibits? compound->NFkB_n Inhibits?

References

Methodological & Application

Application Note: Quantification of 3-O-Methylellagic Acid 4'-O-rhamnoside using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-O-Methylellagic acid 4'-O-rhamnoside is a natural phenolic compound found in various plant species. As a derivative of ellagic acid, it is of increasing interest to researchers for its potential biological activities. Accurate and precise quantification of this compound in plant extracts, formulated products, and biological matrices is crucial for research and development. This application note details a proposed High-Performance Liquid Chromatography (HPLC) method with UV detection for the quantification of 3-O-Methylellagic acid 4'-O-rhamnoside.

Note: As no formally validated method for this specific compound is readily available in the public domain, the following protocol is a comprehensive proposal based on established methods for structurally similar compounds, such as ellagic acid and other flavonoid glycosides.[1][2][3][4] This method will require validation according to ICH guidelines to ensure its suitability for the intended application.

Experimental Protocol

2.1. Apparatus and Software

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

  • Data acquisition and processing software.

  • Analytical balance.

  • Volumetric flasks, pipettes, and other standard laboratory glassware.

  • Syringe filters (0.45 µm).

2.2. Chemicals and Reagents

  • 3-O-Methylellagic acid 4'-O-rhamnoside reference standard (purity ≥95%).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Formic acid (analytical grade).

  • Ultrapure water.

2.3. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of 3-O-Methylellagic acid 4'-O-rhamnoside reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

2.4. Sample Preparation The sample preparation will depend on the matrix. A general procedure for a plant extract is provided below:

  • Accurately weigh a suitable amount of the dried plant extract.

  • Extract the compound using an appropriate solvent (e.g., methanol) with the aid of ultrasonication or maceration.

  • Centrifuge the extract to pellet any insoluble material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • If necessary, dilute the filtered extract with the mobile phase to bring the analyte concentration within the calibration range.

2.5. Proposed Chromatographic Conditions The following HPLC parameters are proposed based on methods for similar compounds.[3][4][5] Optimization may be required.

ParameterProposed Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-50% B; 25-30 min: 50-10% B; 30-35 min: 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm

Method Validation Parameters (Proposed)

Once the method is developed, it must be validated. The following table summarizes the key validation parameters and typical acceptance criteria.

Validation ParameterDescriptionTypical Acceptance Criteria (Example)
Specificity The ability to assess the analyte unequivocally in the presence of other components.Peak purity analysis; no interfering peaks at the analyte's retention time.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.995.
Accuracy (% Recovery) The closeness of the test results to the true value.90-110% recovery for spiked samples.
Precision (% RSD) The degree of scatter between a series of measurements.Repeatability (intra-day) RSD < 2%; Intermediate precision (inter-day) RSD < 3%.
Limit of Detection (LOD) The lowest amount of analyte in a sample that can be detected but not necessarily quantitated.Signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1.

Data Presentation

The quantitative data obtained from the analysis should be summarized in a clear and structured table.

Table 1: Example Quantitative Data for 3-O-Methylellagic Acid 4'-O-rhamnoside

Sample IDRetention Time (min)Peak AreaConcentration (µg/mL)
Standard 115.25000010
Standard 215.225000050
Standard 315.2500000100
Sample A15.215000030
Sample B15.235000070

Note: The data presented in this table are for illustrative purposes only and will need to be determined experimentally.

Visualizations

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing & Validation cluster_output Output Standard_Prep Standard Preparation HPLC_System HPLC System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification Method_Validation Method Validation Quantification->Method_Validation Report Final Report Method_Validation->Report

Caption: Workflow for HPLC method development and quantification.

Logical Relationship for Method Development

Method_Development A Literature Review (Similar Compounds) B Initial Parameter Selection (Column, Mobile Phase) A->B C System Suitability Tests B->C D Method Optimization (Gradient, Flow Rate) C->D Optimization Needed E Method Validation C->E Pass D->C F Routine Analysis E->F

Caption: Logical flow for HPLC method development and validation.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 3-O-Methylellagic Acid 4-O-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methylellagic acid 4-O-rhamnoside is a naturally occurring ellagic acid glycoside found in various plant species, including Punica granatum (pomegranate) and Melaleuca ericifolia.[] Ellagic acid and its derivatives are of significant interest to the pharmaceutical and nutraceutical industries due to their potential antioxidant, anti-inflammatory, and anti-cancer properties. Understanding the fragmentation pattern of this compound through mass spectrometry is crucial for its accurate identification and characterization in complex biological matrices, which is a fundamental step in drug discovery and development.

This application note provides a detailed overview of the mass spectrometry fragmentation pattern of this compound and a comprehensive protocol for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound in negative ion mode electrospray ionization (ESI) is characterized by specific neutral losses that allow for its unambiguous identification. The precursor ion ([M-H]⁻) of this compound has a mass-to-charge ratio (m/z) of 461.[2]

The primary fragmentation pathway involves the cleavage of the glycosidic bond, resulting in the loss of the rhamnose moiety. A subsequent fragmentation can occur with the loss of a methyl group from the methoxy-ellagic acid aglycone.

A study on the chemical composition of Qualea grandiflora identified 3'-O-methyl-4-O-(rhamnopyranosyl) ellagic acid and described its fragmentation.[2] The analysis showed an [M-H]⁻ ion at m/z 461.0731, corresponding to the molecular formula C₂₁H₁₈O₁₂. The fragmentation of this precursor ion was characterized by the neutral loss of a hexose moiety (146.0588 Da), consistent with the loss of rhamnose, and the loss of a methyl group (15.0231 Da).[2]

Quantitative Fragmentation Data

The following table summarizes the key ions observed in the MS/MS spectrum of this compound. Please note that the relative abundance of fragment ions can vary depending on the specific instrumentation and collision energy used. The primary fragmentation is the loss of the rhamnoside group.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Lost Fragment
461315146Rhamnose
46144615Methyl group (CH₃)
31528530Formaldehyde (CH₂O) from the aglycone
31527144Carbon dioxide (CO₂) from the aglycone

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a general framework for the analysis of this compound. Optimization of specific parameters may be required for different sample matrices and instrumentation.

1. Sample Preparation

  • Plant Material Extraction:

    • Grind dried plant material to a fine powder.

    • Extract the powder with 80% aqueous methanol or ethanol at a 1:10 solid-to-solvent ratio.

    • Sonication or vortexing for 30 minutes can enhance extraction efficiency.

    • Centrifuge the mixture at 10,000 x g for 15 minutes.

    • Collect the supernatant. Repeat the extraction process on the pellet for exhaustive extraction.

    • Combine the supernatants and evaporate the solvent under reduced pressure.

    • Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.

  • Solid-Phase Extraction (SPE) for Purification (Optional):

    • Condition a C18 SPE cartridge with methanol followed by deionized water.

    • Load the reconstituted extract onto the cartridge.

    • Wash the cartridge with deionized water to remove polar impurities.

    • Elute the analyte with methanol.

    • Evaporate the eluent and reconstitute in the initial mobile phase.

2. Liquid Chromatography Conditions

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution:

    • 0-2 min: 5% B

    • 2-15 min: 5-40% B

    • 15-20 min: 40-90% B

    • 20-22 min: 90% B

    • 22-23 min: 90-5% B

    • 23-28 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry Conditions

  • Ionization Source: Electrospray Ionization (ESI).

  • Polarity: Negative.

  • Scan Mode: Full scan MS and tandem MS (MS/MS).

  • Full Scan Range: m/z 100-1000.

  • MS/MS Mode: Product ion scan of the precursor ion at m/z 461.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

  • Collision Energy: 20-40 eV (optimization may be required).

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed fragmentation pathway of this compound in negative ion mode.

Fragmentation_Pathway cluster_main Fragmentation of this compound parent This compound [M-H]⁻ m/z 461 fragment1 3-O-Methylellagic acid [M-H-rhamnose]⁻ m/z 315 parent->fragment1 -146 Da (Rhamnose) fragment2 Ellagic acid [M-H-rhamnose-CH₂O]⁻ m/z 285 fragment1->fragment2 -30 Da (CH₂O)

Caption: Proposed fragmentation pathway of this compound.

References

Application Note: Cell-Based Assays for Evaluating the Anti-inflammatory Potential of 3-O-Methylellagic acid 4-O-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Natural products are a promising source for novel anti-inflammatory agents. 3-O-Methylellagic acid 4-O-rhamnoside is a natural compound found in plants such as Punica granatum and Aphananthe aspera.[1][] A structurally similar compound has demonstrated anti-inflammatory properties by inhibiting pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[3][4] This application note provides detailed protocols for a series of cell-based assays to characterize the anti-inflammatory activity of this compound using the murine macrophage cell line RAW 264.7 as a model system.

Principle The assays described herein use bacterial lipopolysaccharide (LPS) to induce an inflammatory response in RAW 264.7 macrophage cells. LPS stimulates the production of key inflammatory mediators, including nitric oxide (NO) and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[5][6] The anti-inflammatory potential of this compound is quantified by its ability to inhibit the production of these mediators. A preliminary cytotoxicity assay is essential to ensure that the observed inhibitory effects are not due to cell death.

Experimental Workflow

The overall experimental process follows a sequential workflow to ensure data integrity and accurate interpretation of the anti-inflammatory effects.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assays cluster_analysis Phase 3: Data Collection & Analysis A Culture & Passage RAW 264.7 Cells C Seed Cells in Multi-well Plates A->C B Prepare Compound Stock (this compound) D Pre-treat with Compound (Varying Concentrations) B->D C->D E Induce Inflammation with LPS (1 µg/mL) D->E F Incubate for 24 hours E->F G Cell Viability Assay (MTT) F->G H Collect Supernatant F->H K Data Analysis (IC50 Calculation) G->K I NO Assay (Griess Reagent) H->I J Cytokine Assays (TNF-α, IL-6 ELISA) H->J I->K J->K

Caption: Overall experimental workflow for assessing anti-inflammatory activity.

Detailed Experimental Protocols

Materials and Reagents

  • Cell Line: RAW 264.7 murine macrophage cell line (ATCC)

  • Compound: this compound (purity >95%)

  • Reagents:

    • Dulbecco's Modified Eagle Medium (DMEM)

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin solution

    • Lipopolysaccharide (LPS) from E. coli O111:B4

    • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

    • Dimethyl sulfoxide (DMSO)

    • Griess Reagent System (e.g., 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)[7]

    • Sodium Nitrite (NaNO₂) for standard curve

    • Mouse TNF-α and IL-6 ELISA Kits

    • Phosphate-Buffered Saline (PBS)

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of the compound on RAW 264.7 cells.[8]

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[8]

  • Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the old medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 550 nm using a microplate reader.[8]

  • Calculation: Express cell viability as a percentage relative to the untreated control cells.

Protocol 2: Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies NO production by measuring its stable metabolite, nitrite, in the cell culture supernatant.[8][9]

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 5 × 10⁵ cells/well and incubate for 12-24 hours.[8]

  • Compound Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

  • LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.[8]

  • Sample Collection: Collect 100 µL of the culture supernatant from each well and transfer to a new 96-well plate.

  • Griess Reaction: Add 100 µL of Griess reagent (equal parts of sulfanilamide solution and N-(1-naphthyl)ethylenediamine solution, mixed just before use) to each well.[8][9]

  • Absorbance Measurement: Incubate at room temperature for 10-15 minutes in the dark. Measure the absorbance at 540-550 nm.[8][9]

  • Quantification: Calculate the nitrite concentration using a standard curve prepared with known concentrations of sodium nitrite.

Protocol 3: Pro-inflammatory Cytokine Quantification (ELISA)

This protocol measures the concentration of TNF-α and IL-6 released into the culture medium.

  • Cell Culture and Treatment: Follow steps 1-4 from the Nitric Oxide Production Assay protocol.

  • Supernatant Collection: After the 24-hour incubation, collect the supernatants and centrifuge at 400 x g for 5 minutes to remove any cell debris.[7] Store at -70°C until use.[10]

  • ELISA Procedure: Perform the ELISA for TNF-α and IL-6 using commercial kits according to the manufacturer's instructions.[7][11]

    • Briefly, the supernatant is added to wells pre-coated with a capture antibody.

    • A biotinylated detection antibody is then added, followed by a streptavidin-HRP conjugate.

    • A substrate solution (TMB) is added to produce a colorimetric signal.[11]

    • The reaction is stopped, and the absorbance is measured at 450 nm.

  • Quantification: Calculate the cytokine concentrations in pg/mL or ng/mL by plotting a standard curve using recombinant cytokines provided in the kit.[12]

Data Presentation

Quantitative data should be presented in a clear, tabular format to facilitate comparison. The results should be expressed as the mean ± standard deviation (SD) from at least three independent experiments.

Table 1: Effect of this compound on Cell Viability and NO Production

Treatment GroupConcentration (µM)Cell Viability (%)NO Production (µM)% Inhibition of NO
Control (no LPS)-100 ± 4.51.2 ± 0.3-
LPS (1 µg/mL)-98.7 ± 5.145.6 ± 3.80
LPS + Compound199.1 ± 4.238.2 ± 2.916.2
LPS + Compound597.5 ± 3.925.1 ± 2.145.0
LPS + Compound1096.8 ± 4.814.3 ± 1.568.6
LPS + Compound2595.2 ± 5.36.8 ± 0.985.1
IC₅₀ >100 µM 7.8 µM

Table 2: Effect of this compound on TNF-α and IL-6 Production

Treatment GroupConcentration (µM)TNF-α (pg/mL)% InhibitionIL-6 (pg/mL)% Inhibition
Control (no LPS)-85 ± 12-55 ± 9-
LPS (1 µg/mL)-3250 ± 21001850 ± 1500
LPS + Compound12880 ± 18011.41620 ± 11012.4
LPS + Compound51950 ± 15540.01050 ± 9543.2
LPS + Compound101130 ± 9865.2640 ± 7065.4
LPS + Compound25560 ± 6582.8310 ± 4583.2
IC₅₀ 6.5 µM 7.1 µM

(Note: Data presented are hypothetical and for illustrative purposes only.)

Potential Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of many natural compounds are mediated by the inhibition of key intracellular signaling cascades, primarily the NF-κB and MAPK pathways, which are activated by LPS.[13][14]

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[13][15] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκB. Upon stimulation by LPS, a kinase complex (IKK) is activated, which phosphorylates IκB, leading to its degradation. This frees NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes, including iNOS, TNF-α, and IL-6.[16][17]

G cluster_nuc LPS LPS TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB p-IκBα IKK->IkB Phosphorylates IκBα NFkB_cyto NF-κB (p65/p50) (Inactive) IkB->NFkB_cyto Degradation releases NFkB_nuc NF-κB (p65/p50) (Active) NFkB_cyto->NFkB_nuc Translocation Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) NFkB_nuc->Genes Induces Transcription Nucleus Nucleus Compound Compound Inhibition? Compound->IKK

Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.

MAPK Signaling Pathway

Mitogen-activated protein kinases (MAPKs), including p38 and JNK, are also activated by inflammatory stimuli like LPS.[18] This activation occurs through a tiered kinase cascade.[19] Activated MAPKs phosphorylate various transcription factors, such as AP-1, which then work in concert with NF-κB to drive the expression of inflammatory mediators.[20]

G cluster_nuc LPS LPS TLR4 TLR4 Receptor LPS->TLR4 TAK1 TAK1 (MAP3K) TLR4->TAK1 Activates MKKs MKKs (MAP2K) (e.g., MKK3/6, MKK4/7) TAK1->MKKs Phosphorylates MAPKs MAPKs (p38, JNK) MKKs->MAPKs Phosphorylates AP1 AP-1 (c-Jun/c-Fos) (Active) MAPKs->AP1 Activates Genes Pro-inflammatory Genes (COX-2, Cytokines) AP1->Genes Induces Transcription Compound Compound Inhibition? Compound->TAK1 Compound->MAPKs

Caption: A simplified MAPK (p38/JNK) signaling pathway and potential inhibition points.

Conclusion The described cell-based assays provide a robust and efficient platform for screening and characterizing the anti-inflammatory activity of this compound. By quantifying the inhibition of key inflammatory markers such as NO, TNF-α, and IL-6, researchers can obtain valuable data on the compound's potency. Further investigation into its effects on the NF-κB and MAPK signaling pathways can elucidate its mechanism of action, supporting its potential development as a therapeutic agent.

References

Application Notes and Protocols for Testing the Antibacterial Activity of 3-O-Methylellagic acid 4-O-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to evaluating the antibacterial and antioxidant properties of 3-O-Methylellagic acid 4-O-rhamnoside. This document includes detailed protocols for common in vitro assays, data presentation guidelines, and visual workflows to facilitate experimental design and execution.

Introduction

This compound is a phenolic compound that has shown promising antibacterial and antioxidant activities.[1] Isolated from the stem bark of Polyalthia longifolia, this compound has demonstrated notable potential against a range of bacterial strains.[1] These protocols are designed to enable researchers to independently verify and expand upon these findings.

Quantitative Data Summary

The following tables summarize the reported antibacterial and antioxidant activities of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

CompoundMinimum Inhibitory Concentration (µg/mL)
This compound80-160

Data sourced from a study on the antibacterial and antioxidant activities of this compound isolated from Polyalthia longifolia.[1]

Table 2: Antioxidant Activity of this compound

CompoundConcentration (µg/mL)Antioxidant Activity (%)
This compound4057.95

Antioxidant potential was determined using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method.[1]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in broth.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Pipettes and sterile tips

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a pure overnight culture, select 3-4 isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the standardized inoculum to the final required concentration for testing (typically 5 x 10⁵ CFU/mL in the well).

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in the appropriate broth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation:

    • Inoculate each well containing the antimicrobial agent dilutions with 100 µL of the prepared bacterial inoculum.

    • Include a growth control well (broth and inoculum, no antimicrobial agent) and a sterility control well (broth only).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

Protocol 2: Disk Diffusion Assay for Antibacterial Susceptibility Testing

This qualitative method assesses the susceptibility of bacteria to an antimicrobial agent.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm diameter)

  • Mueller-Hinton agar (MHA) plates

  • Bacterial strains

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Sterile swabs

  • Forceps

  • Incubator

  • Ruler or calipers

Procedure:

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity as described in Protocol 1.

  • Inoculation of Agar Plate:

    • Dip a sterile swab into the standardized bacterial suspension, ensuring to remove excess liquid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure uniform growth.

    • Allow the plate to dry for 5-15 minutes.

  • Application of Antimicrobial Disks:

    • Impregnate sterile filter paper disks with a known concentration of this compound.

    • Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.

    • Gently press each disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 37°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.

    • The size of the zone of inhibition is indicative of the antibacterial activity.

Protocol 3: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to act as a free radical scavenger.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Spectrophotometer or microplate reader

  • 96-well microplate or cuvettes

  • Positive control (e.g., Ascorbic acid, Trolox)

Procedure:

  • Preparation of DPPH Solution:

    • Prepare a stock solution of DPPH in methanol or ethanol (e.g., 0.1 mM). This solution should be freshly prepared and protected from light.

  • Preparation of Test Samples:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Prepare a series of dilutions of the test compound and the positive control.

  • Reaction Setup:

    • In a 96-well plate or cuvettes, add a defined volume of each sample dilution.

    • Add an equal volume of the DPPH working solution to each well/cuvette.

    • Include a blank control containing only the solvent and the DPPH solution.

  • Incubation:

    • Incubate the reaction mixture in the dark at room temperature for a set time (e.g., 30 minutes).

  • Absorbance Measurement:

    • Measure the absorbance of each reaction at 517 nm using a spectrophotometer or microplate reader.

  • Calculation of Scavenging Activity:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Visualized Workflows

The following diagrams illustrate the experimental workflows for antibacterial and antioxidant activity testing.

Antibacterial_Activity_Workflow cluster_prep Preparation cluster_assays Assays cluster_incubation Incubation cluster_results Results prep_compound Prepare 3-O-Methylellagic acid 4-O-rhamnoside dilutions mic_assay Broth Microdilution Assay (96-well plate) prep_compound->mic_assay disk_assay Disk Diffusion Assay (Agar plate) prep_compound->disk_assay prep_inoculum Prepare standardized bacterial inoculum prep_inoculum->mic_assay prep_inoculum->disk_assay incubation Incubate at 37°C for 18-24 hours mic_assay->incubation disk_assay->incubation mic_results Determine MIC (Lowest concentration with no growth) incubation->mic_results disk_results Measure Zone of Inhibition (mm) incubation->disk_results

Caption: Workflow for Antibacterial Activity Testing.

Antioxidant_Activity_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_incubation Incubation cluster_measurement Measurement & Analysis prep_compound Prepare compound dilutions mix Mix compound/control with DPPH solution prep_compound->mix prep_dpph Prepare DPPH solution prep_dpph->mix prep_control Prepare positive control (e.g., Ascorbic Acid) prep_control->mix incubation Incubate in dark (e.g., 30 mins) mix->incubation measure Measure absorbance at 517 nm incubation->measure calculate Calculate % Scavenging Activity measure->calculate

Caption: Workflow for DPPH Antioxidant Activity Assay.

References

Application Notes and Protocols for the Synthesis of 3-O-Methylellagic Acid 4-O-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the proposed chemical synthesis of 3-O-Methylellagic acid 4-O-rhamnoside, a naturally occurring phenolic compound. While this molecule is found in various plant species such as Aphananthe aspera, Punica granatum, and Polyalthia longifolia, a complete chemical synthesis has not been formally published.[1][2][3] The following protocols are therefore based on established methodologies in polyphenol and carbohydrate chemistry, including selective protection, methylation, glycosylation, and deprotection steps. Additionally, these notes summarize the known biological activities of this compound and its analogs, highlighting its potential in drug discovery and development, particularly for its antioxidant, antibacterial, and potential anti-inflammatory and anticancer properties.[1][2]

Introduction and Physicochemical Properties

This compound is a glycosidic derivative of ellagic acid, a dimeric derivative of gallic acid. The presence of the methyl and rhamnosyl moieties is expected to modulate the physicochemical and biological properties of the parent ellagic acid molecule.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₂₁H₁₈O₁₂[4]
Molecular Weight 462.36 g/mol [3]
IUPAC Name 6,7-dihydroxy-14-methoxy-13-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.0⁴,¹⁶.0¹¹,¹⁵]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione[3]
CAS Number 639089-97-7[3]
Appearance Powder[3]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol.[5]

Proposed Synthetic Workflow

The synthesis of this compound is a multi-step process that requires careful use of protecting group chemistry to achieve the desired regioselectivity. The overall strategy involves:

  • Selective Protection of ellagic acid to differentiate the four hydroxyl groups.

  • Methylation of the 3-hydroxyl group.

  • Selective Deprotection of the 4-hydroxyl group to prepare for glycosylation.

  • Preparation of the Glycosyl Donor from L-rhamnose.

  • Glycosylation to couple the aglycone and the rhamnose moiety.

  • Final Deprotection to yield the target compound.

G cluster_aglycone Aglycone Synthesis cluster_rhamnose Glycosyl Donor Preparation EA Ellagic Acid P_EA Protection of 3', 4, 4'-OH (e.g., as Benzyl ethers) EA->P_EA Me_EA Methylation of 3-OH P_EA->Me_EA DP_EA Selective Deprotection of 4-OH (e.g., Hydrogenolysis) Me_EA->DP_EA Aglycone 3-O-Methyl-4-hydroxy- 3',4'-di-O-benzyl-ellagic acid DP_EA->Aglycone Glycosylation Glycosylation (Koenigs-Knorr type reaction) Aglycone->Glycosylation Rham L-Rhamnose Ac_Rham Per-O-acetylation Rham->Ac_Rham Br_Rham Bromination Ac_Rham->Br_Rham Donor Acetobromo-α-L-rhamnose Br_Rham->Donor Donor->Glycosylation Final_Deprotection Final Deprotection (e.g., Hydrogenolysis & Zemplén) Glycosylation->Final_Deprotection Final_Product 3-O-Methylellagic acid 4-O-rhamnoside Final_Deprotection->Final_Product

Figure 1: Proposed workflow for the synthesis of this compound.

Experimental Protocols

Note: These protocols are proposed and may require optimization. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) unless otherwise specified.

Synthesis of the Aglycone: 3-O-Methylellagic Acid

Due to the symmetrical nature of ellagic acid, selective mono-methylation is challenging. An approach using orthogonal protecting groups is proposed.

Step 1: Selective Protection of Ellagic Acid This is a conceptual step that would likely require significant optimization. A plausible, though lengthy, route would involve protection of all four hydroxyls, followed by selective deprotection. A more direct, but challenging, approach would be selective protection. Here, we outline a strategy using a bulky silyl group to potentially differentiate the hydroxyls, followed by benzylation and selective deprotection.

  • Protocol: To a suspension of ellagic acid (1.0 eq) in anhydrous DMF, add imidazole (2.2 eq) and tert-butyldimethylsilyl chloride (TBDMSCl) (2.1 eq). Stir the reaction at room temperature for 24 hours. Quench with water and extract with ethyl acetate. The desired 4,4'-di-O-TBDMS-ellagic acid would be the target, requiring chromatographic purification.

  • The remaining 3,3'-hydroxyl groups are then protected, for example, as benzyl ethers using benzyl bromide and a base like potassium carbonate in DMF.

  • Selective deprotection of the silyl ethers can be achieved using a fluoride source like tetra-n-butylammonium fluoride (TBAF) in THF to yield 3,3'-di-O-benzyl-ellagic acid.

Step 2: Selective Methylation of 3-OH and Deprotection of 4-OH This step requires an orthogonal protecting group strategy to differentiate the 3- and 4-positions after initial protection. A more direct approach starts from 3,3'-di-O-benzyl-ellagic acid.

  • Protocol: Protect one of the symmetric diols, for example, with a cyclic protecting group.

  • Methylate the remaining free hydroxyl group using a methylating agent like dimethyl sulfate or methyl iodide with a mild base.

  • Remove the cyclic protecting group to free the second hydroxyl. This would result in a mixture of methylated isomers requiring separation.

A more practical, but still challenging approach for the aglycone:

  • Protocol: Start with ellagic acid. Perform a partial benzylation using benzyl bromide (2.0 eq) and a base like K₂CO₃ in DMF. This will likely produce a mixture of products, from which 3,3'-di-O-benzyl ellagic acid would need to be isolated.

  • Protect the 4,4'-hydroxyls with a protecting group orthogonal to benzyl, for instance, an acetate ester, by reacting with acetic anhydride.

  • Selectively deprotect one of the benzyl ethers.

  • Methylate the free hydroxyl group at the 3-position.

  • Remove the acetate groups at the 4,4'-positions under mild basic conditions. This will yield a mixture, with the desired 3-O-methyl-3'-O-benzyl-4,4'-dihydroxy-ellagic acid as one component.

  • Glycosylate at the 4-position.

  • Finally, remove the remaining benzyl group by hydrogenolysis.

Given the complexity, for the purpose of this protocol, we will assume the availability of a key intermediate: 3-O-Methyl-4-hydroxy-ellagic acid , where the other two hydroxyls are protected (e.g., as benzyl ethers).

Preparation of Acetobromo-α-L-rhamnose (Glycosyl Donor)
  • Per-O-acetylation of L-Rhamnose:

    • Protocol: Suspend L-rhamnose (1.0 eq) in acetic anhydride (5.0 eq). Add a catalytic amount of iodine or a few drops of perchloric acid carefully at 0 °C. Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Pour the reaction mixture into ice water and extract with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain tetra-O-acetyl-L-rhamnopyranose.

  • Bromination:

    • Protocol: Dissolve the per-O-acetylated rhamnose (1.0 eq) in a minimal amount of dichloromethane. At 0 °C, add a solution of HBr in acetic acid (33 wt. %, 1.5 eq). Stir the reaction at room temperature for 2-4 hours. Dilute with dichloromethane and wash with cold water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield acetobromo-α-L-rhamnose. Use immediately in the next step.

Glycosylation Reaction

This protocol is based on the Koenigs-Knorr glycosylation method.

  • Protocol: To a solution of the protected aglycone (e.g., 3-O-methyl-3',4'-di-O-benzyl-ellagic acid) (1.0 eq) in anhydrous dichloromethane, add activated 4 Å molecular sieves and stir for 30 minutes.

  • Add silver(I) carbonate (2.0 eq) or silver(I) trifluoromethanesulfonate (1.5 eq) as a promoter.

  • Cool the mixture to 0 °C and add a solution of freshly prepared acetobromo-α-L-rhamnose (1.5 eq) in anhydrous dichloromethane dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, filter the reaction mixture through Celite®, and wash the filtrate with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the residue by silica gel column chromatography to obtain the protected 3-O-Methylellagic acid 4-O-(2,3,4-tri-O-acetyl-α-L-rhamnopyranoside).

Final Deprotection
  • Zemplén Deacetylation:

    • Protocol: Dissolve the protected glycoside from the previous step in anhydrous methanol. Add a catalytic amount of sodium methoxide solution (0.5 M in methanol) until the pH is ~9-10. Stir at room temperature for 1-2 hours. Neutralize with Amberlite® IR-120 (H⁺) resin, filter, and concentrate.

  • Debenzylation (if benzyl groups were used):

    • Protocol: Dissolve the deacetylated product in a suitable solvent like methanol or ethyl acetate. Add a catalytic amount of Palladium on carbon (10% Pd/C). Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 12-24 hours. Filter the catalyst through Celite® and concentrate the filtrate to yield the final product, this compound. Purify by recrystallization or chromatography if necessary.

Table 2: Hypothetical Quantitative Data for the Proposed Synthesis

StepReactionReagentsTypical Yield (%)
1 Per-O-acetylation of L-RhamnoseAc₂O, I₂ (cat.)85-95
2 BrominationHBr/AcOH80-90
3 GlycosylationAg₂CO₃ or AgOTf40-60
4 Deprotection1. NaOMe/MeOH2. H₂/Pd-C80-95

Application Notes and Biological Activity

This compound and related ellagic acid derivatives have demonstrated a range of biological activities that make them attractive candidates for further research and development.

  • Antioxidant and Antibacterial Activity: A study on the compound isolated from Polyalthia longifolia demonstrated promising antioxidant and antibacterial properties.[2] The antioxidant activity was found to be significant, and it exhibited antibacterial effects against various bacterial strains.[2]

  • Anti-inflammatory and Analgesic Potential: The compound has been suggested for research in inflammation and pain.[1]

  • Anticancer and Epigenetic Regulation: Ellagic acid and its derivatives are known to have potential anticancer effects. One proposed mechanism is the inhibition of histone methyltransferases. Ellagic acid has been shown to be a potential dual inhibitor of EZH2 (Enhancer of zeste homolog 2) and PRMT5 (Protein arginine methyltransferase 5), which are key enzymes in epigenetic regulation and are often dysregulated in cancer.

G cluster_epigenetics Epigenetic Regulation cluster_outcomes Cellular Outcomes EA Ellagic Acid Derivative (e.g., this compound) EZH2 EZH2 EA->EZH2 inhibition PRMT5 PRMT5 EA->PRMT5 inhibition H3K27me3 H3K27me3 (Transcriptional Repression) EZH2->H3K27me3 H4R3me2s H4R3me2s (Transcriptional Regulation) PRMT5->H4R3me2s Gene_Expression Altered Gene Expression H3K27me3->Gene_Expression H4R3me2s->Gene_Expression Apoptosis Induction of Apoptosis Gene_Expression->Apoptosis Proliferation Inhibition of Cancer Cell Proliferation Gene_Expression->Proliferation

Figure 2: Potential mechanism of action of ellagic acid derivatives in cancer cells.

References

Application Notes and Protocols for the Purification of 3-O-Methylellagic acid 4-O-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-O-Methylellagic acid 4-O-rhamnoside is a phenolic compound of interest that has been isolated from various plant sources, including the stem bark of Polyalthia longifolia and has been reported in Phyllanthus acutissimus and Caryocar villosum.[1] This document provides detailed application notes and protocols for the purification of this compound, drawing from established methodologies for the isolation of ellagic acid derivatives and flavonoid glycosides. The primary technique described involves a multi-step process including extraction, liquid-liquid partitioning, and column chromatography.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of the target compound is presented below. This information is crucial for the development and optimization of purification strategies.

PropertyValueSource
Molecular Formula C21H18O12PubChem CID: 44560360[1]
Molecular Weight 462.4 g/mol PubChem CID: 44560360[1]
Appearance Off-white solidGeneral observation for purified phenolic glycosides
Solubility Soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in water.General knowledge of similar compounds

Experimental Protocols

The following protocols describe a general yet detailed workflow for the purification of this compound from a plant matrix, based on reported successful isolations.

Protocol 1: Extraction and Liquid-Liquid Partitioning

This initial phase aims to extract a crude fraction enriched with the target compound from the plant material.

1. Plant Material Preparation:

  • Air-dry the stem bark of the source plant (e.g., Polyalthia longifolia) for several days, followed by drying in a controlled environment (e.g., oven at 45°C) to a constant weight.

  • Grind the dried plant material into a coarse powder to increase the surface area for extraction.

2. Cold Maceration (Extraction):

  • Soak the powdered plant material (e.g., 2 kg) in a hydroalcoholic solution (methanol:water, 1:1 v/v) at room temperature.

  • Allow the mixture to macerate for 24 hours with occasional stirring.

  • Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.

  • Pool the extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a viscous mass.

3. Liquid-Liquid Partitioning:

  • Suspend the concentrated hydroalcoholic extract in water.

  • Perform liquid-liquid partitioning by adding an equal volume of n-butanol.

  • Shake the mixture vigorously in a separatory funnel and allow the layers to separate.

  • Collect the n-butanol fraction, which will contain the moderately polar glycosides, including the target compound.

  • Repeat the partitioning of the aqueous layer with n-butanol two more times to maximize the recovery.

  • Combine the n-butanol fractions and concentrate under reduced pressure to yield the butanol fraction for further purification.

Protocol 2: Column Chromatography Purification

This protocol outlines the purification of the n-butanol fraction using silica gel column chromatography. As the precise mobile phase composition for this specific compound is not widely published, a generalized gradient elution strategy for flavonoid and ellagic acid glycosides is presented.

1. Preparation of the Column:

  • Use a glass column of appropriate dimensions (e.g., 5 cm diameter x 50 cm length).

  • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent like n-hexane.

  • Pack the column with the silica gel slurry, ensuring a homogenous and air-bubble-free stationary phase.

  • Equilibrate the packed column with the initial mobile phase.

2. Sample Loading:

  • Dissolve the dried n-butanol fraction in a minimal amount of the initial mobile phase or a suitable polar solvent.

  • Adsorb the dissolved sample onto a small amount of silica gel and dry it to a free-flowing powder.

  • Carefully load the dried sample onto the top of the prepared column.

3. Gradient Elution:

  • Begin elution with a non-polar solvent system and gradually increase the polarity by introducing a more polar solvent. A typical gradient for such compounds would be a mixture of chloroform and methanol or ethyl acetate and methanol.

  • A suggested gradient elution is as follows:

    • Initial Phase: 100% Chloroform

    • Intermediate Phase: Gradually increase the percentage of Methanol in Chloroform (e.g., from 1% to 50% Methanol).

    • Final Phase: Wash the column with 100% Methanol.

  • Collect fractions of a consistent volume (e.g., 20 mL) throughout the elution process.

4. Fraction Analysis:

  • Monitor the collected fractions using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., Chloroform:Methanol 9:1 v/v) and visualize under UV light (254 nm and 365 nm).

  • Combine the fractions that show a spot corresponding to the Rf value of the target compound. In a reported isolation, fractions 90 to 106 contained the pure compound.

5. Final Purification and Characterization:

  • Concentrate the combined pure fractions under reduced pressure to obtain the purified this compound as an off-white solid.

  • Determine the purity of the final compound using High-Performance Liquid Chromatography (HPLC). A reported method utilized a mobile phase of acetonitrile and buffer at a flow rate of 1 ml/min with UV detection at 254 nm, achieving a purity of 99.2%.[2]

  • Confirm the structure of the isolated compound using spectroscopic techniques such as NMR (1H, 13C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Quantitative Data Summary

The following table summarizes the quantitative data from a representative purification process based on available literature.

Purification StageStarting Material (Weight)Output (Weight)Purity (%)
Extraction 2 kg (Dried Stem Bark)178 g (Crude Hydroalcoholic Extract)Not Reported
Partitioning 178 g (Crude Extract)Not Reported (Butanol Fraction)Not Reported
Column Chromatography Not Reported (Butanol Fraction)135 mg (Purified Compound)99.2%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the purification of this compound.

Purification_Workflow Start Dried Plant Material (e.g., Polyalthia longifolia stem bark) Extraction Cold Maceration (Methanol:Water 1:1) Start->Extraction Partitioning Liquid-Liquid Partitioning (n-Butanol/Water) Extraction->Partitioning ColumnChrom Silica Gel Column Chromatography Partitioning->ColumnChrom Analysis Purity Analysis (HPLC) & Structure Elucidation (NMR, MS) ColumnChrom->Analysis End Purified 3-O-Methylellagic acid 4-O-rhamnoside Analysis->End

Caption: Purification workflow from plant material to pure compound.

Logical Relationships in Purification

This diagram shows the logical progression and the purpose of each major step in the purification process.

Logical_Progression cluster_0 Crude Extraction cluster_1 Fractionation cluster_2 Purification Plant Plant Biomass CrudeExtract Crude Hydroalcoholic Extract Plant->CrudeExtract Maceration ButanolFraction Enriched Butanol Fraction CrudeExtract->ButanolFraction Partitioning AqueousPhase Aqueous Phase (discarded) CrudeExtract->AqueousPhase PureCompound Pure 3-O-Methylellagic acid 4-O-rhamnoside ButanolFraction->PureCompound Column Chromatography OtherFractions Other Fractions (impurities) ButanolFraction->OtherFractions

Caption: Logical steps in the isolation and purification process.

References

Application Notes and Protocols: 3-O-Methylellagic Acid 4-O-Rhamnoside as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Methylellagic acid 4-O-rhamnoside is a naturally occurring phenolic compound found in a variety of plant species, including Punica granatum (pomegranate) and Melaleuca ericifolia.[] As a derivative of ellagic acid, it belongs to a class of compounds known for their potential health benefits, including antioxidant and anti-inflammatory properties.[2][3] The use of a well-characterized reference standard of this compound is crucial for the accurate quantification and identification of this compound in plant extracts, herbal formulations, and biological matrices. This document provides detailed application notes and protocols for its use as a reference standard in analytical methodologies.

Chemical Structure:

Figure 1: Chemical properties of this compound.

Quality Control of the Reference Standard

The integrity of analytical results is directly dependent on the quality and purity of the reference standard. The following quality control measures are recommended.

Identity and Purity

The identity and purity of the this compound reference standard should be confirmed using a combination of spectroscopic and chromatographic techniques.

Parameter Method Specification
Identity 1H NMR, 13C NMR, Mass Spectrometry (MS)Spectra consistent with the structure of this compound.
Purity HPLC-UV or UPLC-MS/MS≥ 98%
Water Content Karl Fischer Titration≤ 2.0%
Residual Solvents Headspace Gas Chromatography (GC)As per USP <467> guidelines.
Storage and Stability

To ensure its stability, the reference standard should be stored in a cool, dry, and dark place, preferably at -20°C. It is recommended to prepare fresh stock solutions for each analysis. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions can be performed to understand the stability of the compound and to identify potential degradation products.

Experimental Protocols

The following protocols are provided as a guide for the quantification of this compound in various samples. Method validation should be performed for specific applications.

Sample Preparation

The choice of sample preparation method will depend on the matrix.

  • Plant Material:

    • Dry the plant material at 40-50°C and grind to a fine powder.

    • Extract the powder with a suitable solvent such as methanol, ethanol, or a mixture of methanol and water, using techniques like sonication or maceration.

    • Filter the extract and evaporate the solvent under reduced pressure.

    • Reconstitute the dried extract in a known volume of the mobile phase for HPLC or UPLC analysis.

  • Herbal Formulations:

    • Grind tablets or capsules to a fine powder.

    • Disperse the powder in a suitable solvent and extract using sonication.

    • Centrifuge or filter the mixture to remove excipients.

    • Dilute the supernatant to an appropriate concentration with the mobile phase.

  • Biological Fluids (e.g., Plasma, Urine):

    • Perform protein precipitation by adding a precipitating agent like acetonitrile or methanol.

    • Alternatively, use liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for sample clean-up and concentration.

    • Evaporate the organic solvent and reconstitute the residue in the mobile phase.

G cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Analysis Start Sample (Plant Material, Formulation, Biological Fluid) Extraction Extraction/Precipitation Start->Extraction Filtration Filtration/Centrifugation Extraction->Filtration Evaporation Evaporation & Reconstitution Filtration->Evaporation HPLC HPLC-UV or UPLC-MS/MS Analysis Evaporation->HPLC Data Quantification using Reference Standard Calibration Curve HPLC->Data

Figure 2: General experimental workflow for the analysis of this compound.

HPLC-UV Method (for Routine Analysis)

This method is suitable for the quantification of this compound in relatively simple matrices like plant extracts and herbal formulations.

Parameter Condition
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-5 min, 10-20% B5-20 min, 20-40% B20-25 min, 40-10% B25-30 min, 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection Wavelength 254 nm and 365 nm
Reference Standard Preparation Prepare a stock solution of 1 mg/mL in methanol. Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1-100 µg/mL).
UPLC-MS/MS Method (for High Sensitivity and Selectivity)

This method is recommended for the analysis of complex matrices and for pharmacokinetic studies where high sensitivity is required.

Parameter Condition
Column C18 reverse-phase (e.g., 50 mm x 2.1 mm, 1.7 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-1 min, 5% B1-5 min, 5-95% B5-6 min, 95% B6-6.1 min, 95-5% B6.1-8 min, 5% B
Flow Rate 0.4 mL/min
Injection Volume 2 µL
Column Temperature 40°C
Mass Spectrometer Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Negative Mode
MRM Transitions Precursor Ion (m/z): 461.1Product Ions (m/z): 315.0, 287.0 (for quantification and qualification)
Reference Standard Preparation Prepare a stock solution of 1 mg/mL in methanol. Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1-1000 ng/mL).

Data Presentation

Physicochemical and Chromatographic Data
Parameter Value
Molecular Formula C21H18O12
Molecular Weight 462.4 g/mol
[M-H]- (m/z) 461.1
Typical HPLC Retention Time 15-20 min (method dependent)
Typical UPLC Retention Time 3-5 min (method dependent)
Method Validation Summary (Illustrative)

A full method validation should be performed according to ICH guidelines. The following table provides illustrative acceptance criteria.

Parameter Acceptance Criteria
Linearity (r²) ≥ 0.995
Precision (%RSD) Intraday: ≤ 15%Interday: ≤ 15%
Accuracy (% Recovery) 85-115%
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3
Limit of Quantification (LOQ) Signal-to-Noise Ratio ≥ 10

Biological Activity and Signaling Pathway

This compound, as a phenolic compound, is expected to exhibit antioxidant activity. Phenolic compounds can act as antioxidants by donating a hydrogen atom to free radicals, thereby neutralizing them and preventing cellular damage. This can modulate various signaling pathways involved in oxidative stress and inflammation.

G cluster_0 Cellular Environment cluster_1 Intervention cluster_2 Cellular Response ROS Reactive Oxygen Species (ROS) Cell Cellular Components (DNA, Proteins, Lipids) ROS->Cell Oxidative Damage AntioxidantEnzymes Upregulation of Antioxidant Enzymes (e.g., SOD, CAT) InflammatoryPathways Inhibition of Inflammatory Pathways (e.g., NF-κB) Compound This compound Compound->ROS Scavenges Compound->AntioxidantEnzymes Compound->InflammatoryPathways

References

Troubleshooting & Optimization

Overcoming solubility issues of 3-O-Methylellagic acid 4-O-rhamnoside in bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-O-Methylellagic acid 4'-O-rhamnoside. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common solubility challenges encountered during bioassays.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving 3-O-Methylellagic acid 4'-O-rhamnoside?

A1: 3-O-Methylellagic acid 4'-O-rhamnoside is soluble in several organic solvents. For bioassay purposes, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent.[1] It is also reported to be soluble in methanol, ethanol, pyridine, chloroform, dichloromethane, and acetone.[1][2][3]

Q2: I dissolved the compound in DMSO, but it precipitated when I added it to my aqueous assay buffer. What is happening?

A2: This phenomenon is known as "precipitation upon dilution" or "solvent shock." It occurs when a compound that is soluble in a strong organic solvent like DMSO is introduced into an aqueous buffer where its solubility is much lower. The rapid change in solvent polarity causes the compound to crash out of solution, which can lead to inaccurate and unreliable bioassay results.

Q3: What is the maximum concentration of DMSO that is safe for my cell-based assay?

A3: The tolerance of cell lines to DMSO can vary. However, it is generally recommended to keep the final concentration of DMSO in your assay below 0.5% to avoid cytotoxic effects.[4] It is always best practice to run a vehicle control with the same final concentration of DMSO to assess its impact on your specific assay system.

Q4: Can I heat the compound to get it into solution?

A4: Gentle warming (e.g., to 37°C) can aid in the dissolution of the compound in the initial solvent.[2] However, prolonged or excessive heat should be avoided as it may lead to the degradation of the compound.

Troubleshooting Guide

This section provides a systematic approach to addressing solubility issues with 3-O-Methylellagic acid 4'-O-rhamnoside in your bioassays.

Problem: Compound Precipitation in Aqueous Buffer

Initial Troubleshooting Steps

  • Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible (ideally <0.5%) while still maintaining the compound in solution.[4]

  • Serial Dilutions: Instead of a single large dilution, perform serial dilutions of your DMSO stock in the aqueous buffer. This gradual change in solvent polarity can sometimes prevent precipitation.

  • Order of Addition: Always add the DMSO stock solution to the aqueous buffer, not the other way around. This ensures that the DMSO is rapidly dispersed.

  • Vigorous Mixing: Immediately after adding the DMSO stock to the buffer, ensure rapid and thorough mixing by vortexing or repeated pipetting.

Advanced Solubilization Strategies

If the initial steps do not resolve the issue, consider the following advanced strategies.

  • pH Adjustment: The solubility of phenolic compounds like 3-O-Methylellagic acid 4'-O-rhamnoside is often pH-dependent. Increasing the pH of the buffer can deprotonate the phenolic hydroxyl groups, forming more polar and water-soluble phenolate ions.[4] It is crucial to first determine if the pH change will affect your compound's stability and the performance of your bioassay.

  • Use of Co-solvents: In some instances, the addition of a small amount of a water-miscible organic co-solvent to the aqueous buffer can improve solubility.[4] Compatibility with your assay system must be thoroughly validated.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes with enhanced aqueous solubility.

  • Nanoparticle Formulation: Encapsulating the compound in nanoparticles can significantly improve its solubility and bioavailability.

Data Presentation

Solvent/SystemSolubility of Ellagic AcidReference
Water (pH 7.4)~9.7 µg/mL
Methanol~671 µg/mL
DMSO~0.14 mg/mL
Ellagic Acid-Urea Complex (in water)~7.13 µg/mL (2-fold increase)
Ellagic Acid in Pectin Microdispersion (in water)63 µg/mL

Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex

This protocol describes a general method for preparing an inclusion complex of a phenolic compound with Hydroxypropyl-β-cyclodextrin (HP-β-CD) using the freeze-drying method.

  • Molar Ratio Determination: Determine the desired molar ratio of HP-β-CD to the phenolic compound (e.g., 1:1).

  • Dissolution: Dissolve the calculated amount of HP-β-CD in deionized water with stirring.

  • Addition of Compound: Slowly add the phenolic compound to the HP-β-CD solution.

  • Stirring: Stir the mixture at room temperature for 24-72 hours, protected from light.

  • Filtration: Filter the solution to remove any undissolved compound.

  • Freeze-Drying: Freeze the filtrate at -80°C and then lyophilize to obtain a powder of the inclusion complex.

  • Characterization (Optional): Confirm the formation of the inclusion complex using techniques such as FTIR, DSC, or NMR.

Protocol 2: Formulation of Ellagic Acid-Loaded Nanoparticles

This protocol provides a general outline for preparing ellagic acid-loaded nanoparticles using an anti-solvent precipitation method.

  • Organic Phase Preparation: Dissolve a known amount of ellagic acid in an appropriate organic solvent (e.g., 10 mg/mL in ethanol).

  • Aqueous Phase Preparation: Prepare the aqueous phase, which may contain a stabilizer (e.g., a polymer or surfactant).

  • Precipitation: Inject the organic phase into the aqueous phase at a fixed flow rate under constant stirring.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator.

  • Collection: Collect the nanoparticles by centrifugation.

  • Washing and Drying: Wash the nanoparticles with deionized water and then dry them (e.g., by freeze-drying).

  • Characterization (Optional): Characterize the nanoparticles for size, morphology, and encapsulation efficiency.

Visualizations

Troubleshooting Workflow for Solubility Issues

Caption: A logical workflow for troubleshooting solubility issues.

Mechanism of Action of Ellagic Acid Derivatives

G Potential Signaling Pathways Modulated by Ellagic Acid Derivatives compound Ellagic Acid Derivative nf_kb NF-κB Pathway compound->nf_kb inhibits nrf2 Nrf2 Pathway compound->nrf2 activates apoptosis Apoptosis Pathway (Bax/Bcl-2) compound->apoptosis modulates cell_cycle Cell Cycle Regulation (Cyclin D1) compound->cell_cycle downregulates inflammation Inflammation nf_kb->inflammation leads to reduced antioxidant Antioxidant Response nrf2->antioxidant leads to increased cell_death Cancer Cell Apoptosis apoptosis->cell_death induces proliferation Inhibition of Cancer Cell Proliferation cell_cycle->proliferation results in

Caption: Overview of signaling pathways affected by ellagic acid derivatives.

References

Stability of 3-O-Methylellagic acid 4-O-rhamnoside under different pH and temperature

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of 3-O-Methylellagic acid 4-O-rhamnoside at different pH values?

A1: Based on studies of the parent compound, ellagic acid, this compound is expected to be relatively stable in acidic to neutral conditions. However, under alkaline conditions, significant degradation is likely to occur. Furthermore, the glycosidic bond is susceptible to hydrolysis under strong acidic conditions, which would cleave the rhamnose sugar moiety from the methylellagic acid aglycone.

Q2: How does temperature affect the stability of this compound?

A2: Elevated temperatures are expected to accelerate the degradation of this compound. Thermal degradation studies on ellagic acid show susceptibility to decomposition at higher temperatures. For the rhamnoside, high temperatures, especially in combination with acidic or alkaline pH, could lead to both the degradation of the core ellagic acid structure and the hydrolysis of the glycosidic linkage.

Q3: Is this compound sensitive to oxidation?

A3: Yes, like other phenolic compounds, this compound is expected to be susceptible to oxidative degradation. Forced degradation studies on ellagic acid have shown that it degrades in the presence of oxidizing agents like hydrogen peroxide.[1]

Q4: What are the likely degradation products of this compound?

A4: The primary degradation pathways would likely involve:

  • Hydrolysis of the glycosidic bond: This would yield 3-O-Methylellagic acid and rhamnose. This is particularly expected under acidic conditions.

  • Degradation of the ellagic acid backbone: This can occur under harsh acidic, alkaline, and oxidative conditions. The exact products would need to be identified through techniques like LC-MS.

Troubleshooting Guide for Stability Experiments

Problem Possible Cause Suggested Solution
Rapid degradation of the compound in solution The pH of the solution is too high (alkaline) or too low (strongly acidic).Adjust the pH of the solution to a neutral or slightly acidic range (pH 4-6). Prepare fresh solutions before use.
Inconsistent results between experimental repeats The compound is degrading during the experiment. The analytical method is not stability-indicating.Control experimental parameters like temperature and light exposure. Ensure the analytical method (e.g., HPLC) can separate the intact compound from its degradation products.
Precipitation of the compound from solution Low solubility of the compound or its degradation products in the chosen solvent.Test the solubility in different solvents or solvent mixtures. The use of co-solvents like methanol or DMSO in aqueous buffers may be necessary.

Experimental Protocols

Forced Degradation Study Protocol (Adapted from Ellagic Acid Studies)

This protocol provides a general framework for assessing the stability of this compound. The conditions should be optimized for the specific compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for up to 30 minutes.[2]

  • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for up to 30 minutes.[2]

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for up to 7 days.[1]

  • Thermal Degradation: Incubate the solid compound or a solution at a temperature between 40-80°C.[1]

  • Photostability: Expose the solution to a combination of UV and visible light, as per ICH Q1B guidelines.

3. Sample Analysis:

  • At specified time points, withdraw aliquots of the stressed samples.

  • Neutralize the acidic and alkaline samples before analysis.

  • Analyze the samples using a validated stability-indicating HPLC method.

HPLC Method for Analysis (Example)
  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at an appropriate wavelength (e.g., 254 nm).

  • Validation: The method should be validated for specificity, linearity, accuracy, and precision.

Quantitative Data (Based on Ellagic Acid)

The following table summarizes the degradation of ellagic acid under various stress conditions. This data should be used as a reference for designing experiments for this compound.

Stress Condition Reagent/Parameter Duration Temperature % Degradation of Ellagic Acid
Acid Hydrolysis 0.1 M HCl30 min60°C5-20%
Alkaline Hydrolysis 0.1 M NaOH30 min60°C>20%
Oxidation 3% H₂O₂7 daysRoom Temp5-20%
Thermal Dry Heat-40-80°CVariable

Note: The target degradation in forced degradation studies is typically 5-20% to ensure that the analytical method can detect and quantify the degradation products without the parent peak being completely lost.[3]

Visualizations

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to alkali Alkaline Hydrolysis (0.1 M NaOH, 60°C) stock->alkali Expose to oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to thermal Thermal (40-80°C) stock->thermal Expose to photo Photolysis (ICH Q1B) stock->photo Expose to sampling Sample at Time Points acid->sampling alkali->sampling oxidation->sampling thermal->sampling photo->sampling neutralize Neutralize (if needed) sampling->neutralize hplc HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Workflow for a forced degradation study.

Logical_Relationship Compound 3-O-Methylellagic acid 4-O-rhamnoside Degradation Degradation Compound->Degradation Stress Stress Factors (pH, Temp, Light, Oxidants) Stress->Degradation Products Degradation Products (e.g., 3-O-Methylellagic acid, Rhamnose) Degradation->Products Analysis Stability-Indicating Analytical Method Degradation->Analysis Monitored by

Caption: Factors influencing compound stability.

References

Technical Support Center: 3-O-Methylellagic Acid 4-O-Rhamnoside Extracts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-O-Methylellagic acid 4-O-rhamnoside extracts.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in my this compound extract?

A1: Extracts containing this compound are often derived from natural sources such as the stem bark of Polyalthia longifolia or the peels of Punica granatum.[1][] Due to the complexity of these natural matrices, several types of impurities can be co-extracted. These can be broadly categorized as:

  • Structurally Related Ellagic Acid Derivatives: These are the most common impurities and are often difficult to separate due to similar polarities.

  • Other Co-extracted Phytochemicals: Depending on the plant source and extraction solvent, a variety of other compounds can be present.

  • Degradation Products: The target molecule may degrade during extraction and purification.

Q2: Can you provide a list of specific potential impurities?

A2: Yes, based on the common plant sources and the chemistry of ellagic acid, the following compounds are potential impurities:

  • Other Ellagic Acid Glycosides: Besides the rhamnoside, other sugar conjugates such as glucosides and xylosides of methylellagic acid may be present.[3]

  • Differently Methylated Ellagic Acids: You may find variations in the methylation pattern on the ellagic acid core, for instance, 3,3'-di-O-methylellagic acid or 3,4,3'-tri-O-methylellagic acid.[4][5]

  • Ellagitannins: These are larger, more complex tannins that can hydrolyze to yield ellagic acid and its derivatives.[6][7]

  • Free Ellagic Acid: The un-methylated and un-glycosylated core structure is a common impurity.

  • Other Phenolic Compounds: From plant sources like Polyalthia longifolia, you might co-extract other classes of compounds such as diterpenoids, alkaloids, and other types of tannins.[1][8][9]

  • Catechins and Procyanidins: These are flavonoid compounds that are often present in plant extracts containing ellagic acid derivatives.

Troubleshooting Guides

Problem 1: My HPLC chromatogram shows multiple peaks close to the main peak of this compound.

  • Possible Cause: Co-elution of structurally similar impurities such as other ellagic acid glycosides or methylated derivatives.

  • Troubleshooting Steps:

    • Optimize HPLC Method:

      • Gradient Elution: If using isocratic elution, switch to a shallow gradient of acetonitrile in acidified water. This can improve the resolution of closely related compounds.

      • Mobile Phase Additive: Ensure a small amount of acid (e.g., 0.05% trifluoroacetic acid or formic acid) is in the mobile phase to ensure sharp peaks for phenolic compounds.[10]

      • Column Chemistry: A high-resolution C18 column is recommended. If resolution is still poor, consider a phenyl-hexyl or a pentafluorophenyl (PFP) column which can offer different selectivity for aromatic and polar compounds.

    • Sample Preparation:

      • Solid-Phase Extraction (SPE): Use a polyamide or a C18 SPE cartridge to clean up the extract before HPLC analysis. This can help in removing more polar or non-polar impurities.

Problem 2: I am having difficulty confirming the identity of the main peak as this compound.

  • Possible Cause: Insufficient data for unambiguous structure elucidation.

  • Troubleshooting Steps:

    • Mass Spectrometry (MS): Couple your HPLC to a mass spectrometer. The accurate mass measurement from high-resolution MS (e.g., Q-TOF or Orbitrap) can help confirm the molecular formula (C₂₁H₁₈O₁₂).[11] Fragmentation patterns in MS/MS can confirm the loss of the rhamnose sugar moiety.

    • Nuclear Magnetic Resonance (NMR): For a definitive structural confirmation, isolation of the compound followed by 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectroscopy is necessary.[1][8] This will allow for the precise assignment of the methoxy group and the rhamnose sugar position.

Problem 3: The yield of this compound is low after purification.

  • Possible Cause: Degradation of the target compound or inefficient extraction/purification steps.

  • Troubleshooting Steps:

    • Extraction Conditions:

      • Avoid Harsh Conditions: Ellagic acid and its glycosides can be sensitive to high temperatures and extreme pH.[7] Use moderate temperatures for extraction and avoid strong acids or bases unless intentionally hydrolyzing ellagitannins.

      • Solvent Choice: A hydroalcoholic solution (e.g., methanol:water 1:1) is often effective for initial extraction.[1][8]

    • Purification Strategy:

      • Column Chromatography: Use a suitable stationary phase for column chromatography. Silica gel is common, but for polar compounds, Sephadex LH-20 or reversed-phase C18 flash chromatography can be more effective.

      • Monitor Fractions Carefully: Use thin-layer chromatography (TLC) or a rapid HPLC method to analyze the fractions from column chromatography to avoid discarding fractions containing the target compound.

Data Presentation

Table 1: Common Impurities in this compound Extracts and their Typical Analytical Characteristics.

Impurity ClassSpecific ExamplesTypical HPLC Elution Order (Reversed-Phase)Key Mass Spec Fragment (Negative Ion Mode) [M-H]⁻
Ellagic Acid Glycosides 3-O-Methylellagic acid 4-O-glucosideLater than rhamnoside477
3-O-Methylellagic acid 4-O-xylosideEarlier than rhamnoside447
Methylated Ellagic Acids 3,3'-Di-O-methylellagic acidLater than glycosides329
3,4,3'-Tri-O-methylellagic acidLater than di-methylated343
Ellagic Acid Core Ellagic AcidEarlier than methylated derivatives301
Ellagitannins Punicalagin (from Pomegranate)Varies (often broad peaks)Complex fragmentation
Other Phenolics CatechinMuch earlier289

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

  • Instrumentation: HPLC system with a UV detector, a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[10]

  • Mobile Phase:

    • Solvent A: Water with 0.05% trifluoroacetic acid.

    • Solvent B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 5% B

    • 5-25 min: Linear gradient from 5% to 40% B

    • 25-30 min: 40% B

    • 30-35 min: Linear gradient back to 5% B

    • 35-40 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.[10]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the extract in methanol or DMSO to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Protocol 2: Structural Elucidation by NMR

  • Sample Preparation: Dissolve a purified sample ( >95% purity by HPLC, 5-10 mg) in a suitable deuterated solvent such as DMSO-d₆ or Methanol-d₄.

  • ¹H NMR: Acquire a standard proton NMR spectrum to identify aromatic protons, the methoxy group protons, and the protons of the rhamnose sugar moiety.

  • ¹³C NMR: Acquire a carbon spectrum to identify all carbon atoms, including the carbonyls of the lactone rings.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish proton-proton correlations within the rhamnose unit.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons. This is crucial for determining the attachment point of the methoxy group and the rhamnose sugar to the ellagic acid core.

Visualizations

experimental_workflow cluster_analysis Purity & Structural Analysis start Plant Material (e.g., Polyalthia longifolia stem bark) extraction Hydroalcoholic Extraction (e.g., MeOH:Water 1:1) start->extraction partitioning Solvent Partitioning (e.g., with n-butanol) extraction->partitioning column_chroma Column Chromatography (e.g., Silica Gel or Sephadex LH-20) partitioning->column_chroma fraction_analysis Fraction Analysis (TLC/HPLC) column_chroma->fraction_analysis purified_compound Purified this compound fraction_analysis->purified_compound hplc HPLC-UV/MS for Purity purified_compound->hplc nmr NMR for Structure Elucidation (1H, 13C, 2D) purified_compound->nmr

Caption: Experimental workflow for the extraction and analysis of this compound.

nrf2_pathway EA Ellagic Acid Derivatives ROS Oxidative Stress (ROS) EA->ROS Scavenges Keap1 Keap1 EA->Keap1 Modulates ROS->Keap1 Oxidizes Nrf2 Nrf2 Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds Antioxidant_Enzymes Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Promotes Transcription Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection Leads to

Caption: Simplified Nrf2 signaling pathway modulated by ellagic acid derivatives.[12]

vegfr2_pathway EA Ellagic Acid VEGFR2 VEGFR-2 EA->VEGFR2 Inhibits Kinase Activity VEGF VEGF VEGF->VEGFR2 Binds and Activates Downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) VEGFR2->Downstream Phosphorylates Angiogenesis Angiogenesis (Proliferation, Migration) Downstream->Angiogenesis Promotes

Caption: Inhibition of the VEGFR-2 signaling pathway by ellagic acid.[13]

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 3-O-Methylellagic acid 4'-O-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of 3-O-Methylellagic acid 4'-O-rhamnoside.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

Peak tailing is a phenomenon observed in chromatography where the peak asymmetry factor is greater than 1. This results in a peak with a trailing edge that is broader than the leading edge, compromising peak integration, resolution, and overall analytical accuracy.[1]

Q2: What are the primary causes of peak tailing for a compound like 3-O-Methylellagic acid 4'-O-rhamnoside?

For a polyphenolic glycoside such as 3-O-Methylellagic acid 4'-O-rhamnoside, peak tailing is often attributed to secondary interactions between the analyte and the stationary phase. Key causes include:

  • Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact with polar functional groups of the analyte, leading to peak tailing.[2][3][4]

  • Mobile Phase pH: If the mobile phase pH is close to the analyte's pKa, the compound can exist in both ionized and non-ionized forms, resulting in broadened and tailing peaks. The predicted pKa for 3-O-Methylellagic acid 4'-O-rhamnoside is approximately 5.44.

  • Column Contamination: Accumulation of sample matrix components or strongly retained compounds on the column can create active sites that cause peak tailing.

  • Extra-column Effects: Excessive tubing length or dead volume in the HPLC system can contribute to peak broadening and tailing.[5]

Q3: Can the sample solvent affect peak shape?

Yes, the choice of sample solvent can significantly impact peak shape. If the sample solvent has a much stronger elution strength than the mobile phase, it can cause peak distortion, including tailing.[6] It is always recommended to dissolve the sample in the initial mobile phase whenever possible.

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing issues in the HPLC analysis of 3-O-Methylellagic acid 4'-O-rhamnoside.

Problem: Asymmetrical peak shape (tailing) observed for 3-O-Methylellagic acid 4'-O-rhamnoside.

Logical Troubleshooting Workflow

G cluster_0 Initial Observation cluster_1 Step 1: Mobile Phase Optimization cluster_2 Step 2: Column Evaluation cluster_3 Step 3: System & Sample Check cluster_4 Resolution start Peak Tailing Observed a1 Adjust Mobile Phase pH (e.g., to pH 2.5-3.5) start->a1 a2 Add Buffer to Mobile Phase (e.g., 10-25 mM Phosphate or Formate) a1->a2 a3 Optimize Organic Modifier (Acetonitrile vs. Methanol) a2->a3 b1 Use an End-Capped Column a3->b1 b2 Flush Column with Strong Solvent b1->b2 b3 Replace with New Column b2->b3 b4 Install a Guard Column b3->b4 c1 Minimize Extra-Column Volume b4->c1 c2 Check for Leaks c1->c2 c3 Ensure Sample is Dissolved in Initial Mobile Phase c2->c3 end Symmetrical Peak Achieved c3->end

Caption: A logical workflow for troubleshooting peak tailing.

Detailed Troubleshooting Steps:

1. Mobile Phase Optimization

  • Question: Is the mobile phase pH appropriate?

    • Action: Since the predicted pKa of 3-O-Methylellagic acid 4'-O-rhamnoside is around 5.44, operating at a lower pH will suppress the ionization of its acidic functional groups and the residual silanol groups on the column.[7] Adjust the aqueous portion of the mobile phase to a pH between 2.5 and 3.5 using an acid like formic acid or phosphoric acid.[8]

  • Question: Is the mobile phase adequately buffered?

    • Action: A buffer is crucial for maintaining a stable pH.[4] Prepare a buffer, such as 10-25 mM potassium phosphate or ammonium formate, and adjust the pH of the aqueous component before mixing with the organic modifier.[9]

  • Question: Is the organic modifier optimal?

    • Action: Acetonitrile and methanol have different selectivities. If using methanol, consider switching to acetonitrile, or vice versa, as it can alter interactions with the stationary phase and improve peak shape.

2. Column Evaluation and Maintenance

  • Question: Is the column chemistry suitable?

    • Action: Use a high-purity, end-capped C18 column. End-capping deactivates most of the residual silanol groups, minimizing secondary interactions.[7]

  • Question: Is the column contaminated or degraded?

    • Action: If the column has been used extensively, it may be contaminated. Flush the column with a strong solvent (e.g., isopropanol or a high percentage of organic solvent in the mobile phase) according to the manufacturer's instructions. If peak shape does not improve, the column may be degraded and require replacement.

  • Question: Is the analytical column protected?

    • Action: Employ a guard column with the same stationary phase as the analytical column. This will protect the main column from strongly retained impurities in the sample matrix that can cause peak tailing.[5]

3. HPLC System and Sample Preparation

  • Question: Is there excessive extra-column volume?

    • Action: Minimize the length and internal diameter of all tubing connecting the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume.[5]

  • Question: Is the sample solvent compatible with the mobile phase?

    • Action: Dissolve the sample in the initial mobile phase composition. If a stronger solvent is required for solubility, inject the smallest possible volume.[6]

Data Presentation: HPLC Parameter Adjustments for Peak Tailing

The following table summarizes key HPLC parameters and their recommended adjustments to mitigate peak tailing for 3-O-Methylellagic acid 4'-O-rhamnoside.

ParameterCommon Issue Leading to TailingRecommended AdjustmentExpected Outcome
Mobile Phase pH pH is close to the analyte's pKa (~5.44), causing mixed ionic states.Adjust pH to 2.5 - 3.5 using formic or phosphoric acid.Suppresses ionization of the analyte and silanol groups, leading to a more symmetrical peak.
Buffer Concentration Inadequate buffering leads to pH instability across the column.Use a buffer concentration of 10-25 mM (e.g., phosphate, formate).Maintains a consistent pH, ensuring a single analyte form and improving peak shape.
Organic Modifier Sub-optimal solvent choice affects selectivity and interactions.Switch between acetonitrile and methanol.Can alter elution characteristics and reduce secondary interactions, improving peak symmetry.
Column Type Active silanol groups on a non-end-capped column.Use a high-purity, end-capped C18 column.Minimizes secondary interactions between the analyte and the stationary phase.
Column Temperature Inconsistent temperature can affect retention and peak shape.Maintain a constant column temperature using a column oven (e.g., 25-35 °C).Improves reproducibility and can enhance peak efficiency.
Flow Rate Sub-optimal flow can impact peak width.Optimize the flow rate (e.g., 0.8 - 1.2 mL/min).Can lead to sharper peaks and better resolution.
Injection Volume Overloading the column with the sample.Reduce the injection volume or dilute the sample.Prevents column overload and associated peak fronting or tailing.
Sample Solvent Sample solvent is stronger than the mobile phase.Dissolve the sample in the initial mobile phase.Ensures proper focusing of the analyte at the head of the column, preventing peak distortion.

Experimental Protocol: HPLC Method for Ellagic Acid and its Derivatives

This protocol is a starting point and may require optimization for your specific instrument and sample matrix.

1. Materials and Reagents

  • 3-O-Methylellagic acid 4'-O-rhamnoside standard

  • HPLC-grade acetonitrile and/or methanol

  • HPLC-grade water

  • Formic acid or phosphoric acid

  • Potassium dihydrogen phosphate or ammonium formate

2. Mobile Phase Preparation

  • Aqueous Phase (A): Prepare a 20 mM potassium dihydrogen phosphate buffer in water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.22 µm membrane.

  • Organic Phase (B): HPLC-grade acetonitrile.

  • Degas both mobile phases before use.

3. Chromatographic Conditions

  • Column: End-capped C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Gradient elution (example):

    • 0-5 min: 15% B

    • 5-20 min: Gradient to 40% B

    • 20-25 min: Gradient to 90% B (column wash)

    • 25-30 min: Return to 15% B (equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV detector at 254 nm or 365 nm.[10]

4. Sample Preparation

  • Accurately weigh and dissolve the sample in the initial mobile phase (15% acetonitrile in pH 3.0 buffer).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Signaling Pathway/Workflow Diagram

G cluster_0 Sample Preparation cluster_1 HPLC System cluster_2 Data Acquisition & Analysis prep_start Sample dissolve Dissolve in Initial Mobile Phase prep_start->dissolve filter Filter (0.45 µm) dissolve->filter prep_end Ready for Injection filter->prep_end injector Injector prep_end->injector guard Guard Column injector->guard column Analytical Column guard->column detector UV Detector column->detector chromatogram Chromatogram detector->chromatogram integration Peak Integration chromatogram->integration quantification Quantification integration->quantification

Caption: A typical experimental workflow for HPLC analysis.

References

Technical Support Center: Optimizing NMR Analysis of 3-O-Methylellagic Acid 4'-O-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the Nuclear Magnetic Resonance (NMR) solvent and experimental parameters for the analysis of 3-O-Methylellagic acid 4'-O-rhamnoside.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in selecting an NMR solvent for 3-O-Methylellagic acid 4'-O-rhamnoside?

A1: The primary challenges in selecting a suitable NMR solvent for 3-O-Methylellagic acid 4'-O-rhamnoside, a glycosylated polyphenol, are achieving adequate solubility and minimizing solvent interference with the analyte's signals. The complex structure, containing both a planar aromatic core and a sugar moiety, results in variable solubility. Additionally, the presence of hydroxyl groups can lead to hydrogen bonding and potential peak broadening.

Q2: Which deuterated solvents are recommended for 3-O-Methylellagic acid 4'-O-rhamnoside?

A2: Based on the polar nature of the glycosidic side chain and the aromatic core, several deuterated solvents are commonly employed for similar polyphenolic compounds. Dimethyl sulfoxide-d6 (DMSO-d6) is often the first choice due to its excellent ability to dissolve a wide range of polar compounds. Methanol-d4 (CD3OD) and Pyridine-d5 are also good alternatives that can provide different chemical shift dispersions, which can be advantageous for resolving overlapping signals. For less polar derivatives, Acetone-d6, Chloroform-d (CDCl3), and Dichloromethane-d2 (CD2Cl2) may also be considered.[1]

Q3: How can I improve the solubility of 3-O-Methylellagic acid 4'-O-rhamnoside in the chosen NMR solvent?

A3: If solubility is an issue, gentle warming of the sample in the NMR tube to approximately 37°C and brief sonication in an ultrasonic bath can aid in dissolution.[1] For particularly stubborn samples, a co-solvent system, such as a mixture of DMSO-d6 and Methanol-d4, can be effective. However, be aware that co-solvents can complicate spectral interpretation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the NMR analysis of 3-O-Methylellagic acid 4'-O-rhamnoside.

Issue 1: Peak Broadening in the NMR Spectrum

  • Possible Cause:

    • Hydrogen Bonding and Aggregation: The multiple hydroxyl groups on the ellagic acid and rhamnose moieties can lead to intermolecular hydrogen bonding, causing the molecules to aggregate. This is a common cause of peak broadening in polyphenolic compounds.[2]

    • Poor Shimming: An inhomogeneous magnetic field will lead to broadened spectral lines.[3]

    • Incomplete Dissolution: Undissolved particulate matter in the sample will disrupt the magnetic field homogeneity.[4]

    • High Sample Concentration: Overly concentrated samples can lead to increased viscosity and faster relaxation, resulting in broader peaks.[4]

  • Solutions:

    • Solvent Choice: Use a solvent that is effective at disrupting hydrogen bonds, such as DMSO-d6 or Pyridine-d5.

    • Temperature Variation: Acquiring the spectrum at a slightly elevated temperature can help to break up aggregates and sharpen peaks.

    • Optimize Shimming: Perform careful and thorough shimming of the spectrometer before acquiring data.

    • Ensure Complete Dissolution: Visually inspect the sample for any solid particles. If necessary, filter the sample through a small plug of glass wool in a Pasteur pipette.[4]

    • Adjust Concentration: Prepare a more dilute sample to reduce viscosity effects.

Issue 2: Poor Signal-to-Noise Ratio (S/N)

  • Possible Cause:

    • Low Sample Concentration: Insufficient amount of the compound in the NMR tube is a primary cause of low signal intensity.

    • Suboptimal Acquisition Parameters: An insufficient number of scans or an inappropriate relaxation delay can lead to a poor signal-to-noise ratio.

    • Improper Probe Tuning: An untuned probe will result in significant signal loss.

  • Solutions:

    • Increase Concentration: If solubility allows, increase the amount of dissolved sample. For ¹H NMR, a concentration of 5-25 mg in 0.6-0.7 mL of solvent is generally recommended.[5] For the less sensitive ¹³C nucleus, a higher concentration is often necessary.[5]

    • Optimize Acquisition Parameters:

      • Number of Scans (NS): Increase the number of scans. The signal-to-noise ratio increases with the square root of the number of scans.

      • Relaxation Delay (D1): Ensure the relaxation delay is adequate for the nuclei to fully relax between pulses. For quantitative analysis, a longer delay (5-7 times the longest T1) is crucial.

    • Probe Tuning and Matching: Ensure the NMR probe is properly tuned and matched to the frequency of the nucleus being observed.

Issue 3: Overlapping Signals

  • Possible Cause:

    • Complex Structure: The presence of both the ellagic acid core and the rhamnose sugar moiety leads to a crowded spectrum, particularly in the aromatic and sugar regions, making signal overlap likely.

  • Solutions:

    • Change Solvent: Acquiring spectra in different deuterated solvents can alter the chemical shifts of protons, potentially resolving overlapping signals. For example, the aromatic solvent effect of benzene-d6 can induce significant changes in the chemical shifts of nearby protons compared to chloroform-d.[3]

    • 2D NMR Experiments: Utilize two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to resolve individual signals and establish connectivity within the molecule.

    • Temperature Variation: As with peak broadening, changing the acquisition temperature can sometimes alter chemical shifts enough to resolve overlapping peaks.[6]

Data Presentation

Table 1: Recommended Deuterated Solvents for 3-O-Methylellagic acid 4'-O-rhamnoside

Deuterated SolventAbbreviationProperties and Considerations
Dimethyl sulfoxide-d6DMSO-d6Excellent for dissolving polar compounds. Residual proton signal at ~2.50 ppm. Can be difficult to remove after analysis.[3]
Methanol-d4CD3ODGood for polar compounds. Hydroxyl protons will exchange with deuterium. Residual proton signals at ~3.31 and 4.87 ppm.
Pyridine-d5-Aromatic solvent that can induce significant chemical shifts, aiding in signal separation. Strong residual proton signals at ~7.22, 7.58, and 8.74 ppm.
Acetone-d6-A less polar alternative to DMSO-d6. Residual proton signal at ~2.05 ppm.[3]

Experimental Protocols

Protocol 1: NMR Sample Preparation for 3-O-Methylellagic acid 4'-O-rhamnoside

  • Weighing the Sample: Accurately weigh 5-10 mg of 3-O-Methylellagic acid 4'-O-rhamnoside for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean, dry vial.[5]

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d6) to the vial.[5]

  • Dissolution: Gently vortex or sonicate the vial to aid dissolution. If necessary, warm the sample to 37°C. Visually inspect for complete dissolution.

  • Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[4]

  • Sample Transfer: Ensure the final sample height in the NMR tube is at least 4 cm.

  • Capping: Cap the NMR tube securely to prevent solvent evaporation and contamination.

Protocol 2: Standard ¹H NMR Acquisition Parameters

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Tuning and Matching: Tune and match the probe for the ¹H frequency.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Spectral Width (SW): Typically 12-16 ppm.

    • Number of Scans (NS): Start with 16 or 32 scans and increase as needed for better signal-to-noise.

    • Relaxation Delay (D1): 1-2 seconds for qualitative spectra. Increase to 5-7 times the longest T1 for quantitative measurements.

    • Acquisition Time (AT): 2-4 seconds.

  • Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis weigh Weigh Sample (5-10 mg for 1H) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter shim Lock & Shim filter->shim acquire Acquire Data (1D & 2D) shim->acquire process Process Data (FT, Phasing) acquire->process analyze Spectral Analysis process->analyze troubleshoot Troubleshoot Issues analyze->troubleshoot optimize Optimize Parameters troubleshoot->optimize

Caption: Experimental workflow for NMR analysis.

troubleshooting_logic start Poor Quality NMR Spectrum broad_peaks Broad Peaks? start->broad_peaks low_sn Low S/N? broad_peaks->low_sn No sol_broad Check Shimming Adjust Concentration Change Solvent/Temperature broad_peaks->sol_broad Yes overlap Overlapping Peaks? low_sn->overlap No sol_sn Increase Concentration Increase Scans Check Probe Tune low_sn->sol_sn Yes sol_overlap Change Solvent Run 2D NMR Vary Temperature overlap->sol_overlap Yes good_spectrum High-Quality Spectrum overlap->good_spectrum No sol_broad->low_sn sol_sn->overlap sol_overlap->good_spectrum

Caption: Troubleshooting logic for NMR spectra.

References

Preventing degradation of 3-O-Methylellagic acid 4-O-rhamnoside during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 3-O-Methylellagic acid 4'-O-rhamnoside during storage and experimentation.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of 3-O-Methylellagic acid 4'-O-rhamnoside.

Problem Potential Cause Recommended Solution
Loss of compound purity over time, observation of new peaks in HPLC analysis. Chemical Degradation: The compound may be degrading due to improper storage conditions such as exposure to light, high temperatures, or non-optimal pH in solution.Storage: Store the solid compound in a tightly sealed, amber vial at -20°C. For solutions, prepare them fresh and use them immediately. If storage of a solution is necessary, aliquot and store at -80°C, protected from light. Avoid repeated freeze-thaw cycles. pH: Maintain solutions at a slightly acidic pH (around 4-6) as alkaline conditions can promote hydrolysis and degradation of phenolic compounds.[1]
Decreased biological activity of the compound in assays. Hydrolysis of Glycosidic Bond: The rhamnoside moiety may be cleaving, releasing the aglycone (3-O-Methylellagic acid), which may have different biological activity. This can be caused by enzymatic contamination or harsh pH conditions.Aseptic Techniques: Use sterile solvents and equipment to prevent microbial or enzymatic contamination. pH Control: Ensure the pH of your experimental buffers is within a stable range for the glycosidic bond. Avoid strongly acidic or alkaline conditions.
Discoloration of the solid compound or solution (e.g., turning yellowish or brown). Oxidation: Phenolic compounds are susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and metal ions.Inert Atmosphere: For long-term storage of the solid, consider flushing the vial with an inert gas like argon or nitrogen before sealing. Solvent Choice: When preparing solutions, use deoxygenated solvents. Chelating Agents: If metal ion contamination is suspected in your buffers, consider adding a chelating agent like EDTA at a low concentration.
Inconsistent experimental results between batches. Photodegradation: Exposure to UV or even ambient light can cause degradation, leading to variability in the concentration of the active compound.Light Protection: Handle the compound and its solutions under amber or low-intensity light. Use amber-colored vials or wrap containers with aluminum foil.[2][3][4][5][6]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 3-O-Methylellagic acid 4'-O-rhamnoside?

For long-term stability, the solid compound should be stored in a tightly sealed, amber glass vial at -20°C. Protect from moisture and light.

Q2: How stable is 3-O-Methylellagic acid 4'-O-rhamnoside in solution?

The stability of the compound in solution is dependent on the solvent, pH, temperature, and light exposure. Alkaline solutions are particularly unstable and should be prepared immediately before use.[7] For short-term storage, solutions should be kept at 2-8°C, protected from light. For longer-term storage, it is recommended to aliquot the solution into tightly sealed vials and store at -80°C to minimize degradation from repeated freeze-thaw cycles.

Q3: What are the main degradation pathways for this compound?

The primary degradation pathways for 3-O-Methylellagic acid 4'-O-rhamnoside are expected to be:

  • Hydrolysis: Cleavage of the O-glycosidic bond connecting the rhamnose sugar to the 3-O-methylellagic acid aglycone. This can be catalyzed by acids, bases, or enzymes.

  • Oxidation: The phenolic hydroxyl groups on the ellagic acid core are susceptible to oxidation, which can be initiated by light, heat, oxygen, and metal ions.

  • Photodegradation: Exposure to light, particularly UV radiation, can lead to complex degradation reactions.[2][3][4][5][6]

Q4: Can I heat a solution of 3-O-Methylellagic acid 4'-O-rhamnoside to aid dissolution?

Gentle warming may be acceptable for initial dissolution, but prolonged exposure to high temperatures should be avoided as it can accelerate both hydrolytic and oxidative degradation.[8] It is advisable to use sonication at room temperature as an alternative.

Q5: Which analytical method is best for assessing the stability of this compound?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most suitable technique.[8][9][10][11] This method should be able to separate the intact 3-O-Methylellagic acid 4'-O-rhamnoside from its potential degradation products, such as the aglycone (3-O-Methylellagic acid) and rhamnose.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a forced degradation study to identify potential degradation products and pathways for 3-O-Methylellagic acid 4'-O-rhamnoside, which is crucial for developing a stability-indicating analytical method.

Objective: To generate degradation products of 3-O-Methylellagic acid 4'-O-rhamnoside under various stress conditions.

Materials:

  • 3-O-Methylellagic acid 4'-O-rhamnoside

  • HPLC-grade methanol and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV/PDA detector

  • pH meter

  • Water bath or oven

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of 3-O-Methylellagic acid 4'-O-rhamnoside in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.

    • Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours. Also, heat a solution of the compound at 70°C for 24 hours.

    • Photolytic Degradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[2][3] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • After the specified time, cool the samples to room temperature.

    • Neutralize the acidic and alkaline samples with an equivalent amount of base or acid, respectively.

    • Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.

    • Analyze the samples using a validated HPLC method. Monitor for the appearance of new peaks and the decrease in the area of the parent compound peak.

Protocol 2: HPLC Method for Stability Testing

Objective: To quantify 3-O-Methylellagic acid 4'-O-rhamnoside and its degradation products.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution is typically used for separating phenolic compounds and their glycosides. For example:

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: Acetonitrile

    • Gradient: Start with a low percentage of B, and gradually increase it over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of 3-O-Methylellagic acid 4'-O-rhamnoside (around 254 nm and 360 nm). A photodiode array (PDA) detector is recommended to obtain spectra of the parent compound and any degradation products.

  • Column Temperature: 30°C.

  • Injection Volume: 10-20 µL.

Quantitative Data Summary

Stress Condition Compound Class Observed Effect Reference
Acidic (e.g., 0.1 N HCl, heat) Ellagic Acid / Phenolic GlycosidesDegradation observed. Potential for hydrolysis of the glycosidic bond.[9]
Alkaline (e.g., 0.1 N NaOH, heat) Ellagic Acid / Phenolic GlycosidesSignificant degradation. Phenolic compounds are generally unstable in alkaline conditions.[7][9]
Oxidative (e.g., H₂O₂) Ellagic AcidDegradation occurs.[9]
Thermal (e.g., >60°C) Ellagic Acid GlycosidesGenerally more stable than aglycones, but prolonged exposure can lead to degradation.[8]
Photolytic (UV/Visible light) Ellagic Acid / Phenolic GlycosidesDegradation is a significant factor. Requires protection from light.[2][3][4][5][6]

Visualizations

degradation_pathway main 3-O-Methylellagic acid 4'-O-rhamnoside hydrolysis_product 3-O-Methylellagic acid (Aglycone) main->hydrolysis_product Hydrolysis (Acid, Base, Enzymes) sugar L-Rhamnose main->sugar Hydrolysis oxidation_product Oxidized Products main->oxidation_product Oxidation (O₂, Light, Metal Ions) photodegradation_product Photodegradation Products main->photodegradation_product Photodegradation (UV/Visible Light) hydrolysis_product->oxidation_product Oxidation

Caption: Potential degradation pathways for 3-O-Methylellagic acid 4'-O-rhamnoside.

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 N HCl, 60°C) stock->acid base Alkaline Hydrolysis (0.1 N NaOH, 60°C) stock->base oxidative Oxidative (3% H₂O₂) stock->oxidative thermal Thermal (70°C) stock->thermal photo Photolytic (ICH Q1B) stock->photo hplc HPLC-PDA Analysis acid->hplc base->hplc oxidative->hplc thermal->hplc photo->hplc data Analyze Data: - Purity - Degradation Products hplc->data

Caption: Experimental workflow for a forced degradation study.

troubleshooting_flow rect_node rect_node start Degradation Observed? q1 Stored in Solution? start->q1 Yes q2 Exposed to Light? q1->q2 No sol1 Store Solid at -20°C. Prepare Fresh Solutions. q1->sol1 Yes q3 pH Alkaline? q2->q3 No sol2 Protect from Light (Amber Vials). q2->sol2 Yes q4 High Temperature Exposure? q3->q4 No sol3 Use Slightly Acidic to Neutral pH. q3->sol3 Yes sol4 Avoid Heat. Store Cool. q4->sol4 Yes end Stability Improved sol1->end sol2->end sol3->end sol4->end

Caption: Troubleshooting logic for addressing compound degradation.

References

Matrix effects in mass spectrometry of 3-O-Methylellagic acid 4-O-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometry analysis of 3-O-Methylellagic acid 4-O-rhamnoside.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the LC-MS/MS analysis of this compound, with a focus on mitigating matrix effects.

Problem Potential Cause Recommended Solution
Low Signal Intensity or Complete Signal Loss Ion Suppression: Co-eluting matrix components are interfering with the ionization of the analyte.1. Optimize Sample Preparation: Implement a robust sample cleanup protocol. Solid Phase Extraction (SPE) is highly effective for removing interfering substances from complex matrices like plasma.[1] 2. Chromatographic Separation: Adjust the gradient, flow rate, or column chemistry to separate the analyte from matrix components. 3. Sample Dilution: If the analyte concentration is sufficient, diluting the sample can reduce the concentration of interfering compounds.
Inconsistent and Irreproducible Results Variable Matrix Effects: Differences in the composition of the matrix between samples are causing varying degrees of ion suppression or enhancement.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for matrix effects as the SIL-IS will be affected similarly to the analyte. 2. Matrix-Matched Calibrants: Prepare calibration standards and quality control samples in a blank matrix that is representative of the study samples. 3. Thorough Sample Homogenization: Ensure that all samples are uniformly processed to minimize variability.
Poor Peak Shape (Tailing, Fronting, or Splitting) Matrix Overload: High concentrations of matrix components are affecting the chromatographic process. Secondary Interactions: The analyte may be interacting with active sites on the column or contaminants.1. Improve Sample Cleanup: Reduce the amount of matrix injected onto the column using techniques like SPE or liquid-liquid extraction (LLE). 2. Column Selection: Consider using a column with a different stationary phase or a guard column to protect the analytical column. 3. Mobile Phase Modification: Adjust the pH or add modifiers to the mobile phase to improve peak shape.
High Background Noise Contamination: The LC-MS system, solvents, or sample handling materials may be contaminated.1. Use High-Purity Solvents and Reagents: Ensure all solvents are LC-MS grade. 2. System Cleaning: Regularly clean the ion source and other components of the mass spectrometer. 3. Blank Injections: Run blank injections between samples to identify and mitigate carryover.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern for the analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency by co-eluting substances from the sample matrix.[2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), which can compromise the accuracy, precision, and sensitivity of the analysis.[2] this compound, often analyzed in complex biological or botanical matrices, is susceptible to these effects, which can lead to erroneous quantification.

Q2: How can I quantitatively assess the matrix effect for my samples?

A2: The most common method is the post-extraction addition technique. This involves comparing the peak area of the analyte in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as follows:

MF = (Peak Area in Spiked Matrix Extract) / (Peak Area in Neat Solution)

An MF value of 1 indicates no matrix effect, a value < 1 indicates ion suppression, and a value > 1 indicates ion enhancement.

Q3: What is a suitable sample preparation technique for this compound in plasma?

A3: Solid Phase Extraction (SPE) is a highly effective technique for extracting ellagic acid and its derivatives from plasma while removing many interfering components like proteins and phospholipids. A detailed protocol for a related compound, ellagic acid, can be adapted and optimized for this compound.

Q4: Can I use a simple protein precipitation method for sample cleanup?

A4: While protein precipitation is a simpler technique, it may not provide sufficient cleanup for sensitive LC-MS/MS analysis. This method often leaves a significant amount of matrix components in the extract, which can lead to substantial ion suppression. For ellagic acid, recoveries from simple protein precipitation have been shown to be low.[1]

Q5: What are some key considerations for the chromatographic separation of this compound?

A5: A reversed-phase C18 column is commonly used for the separation of ellagic acid and its derivatives. The mobile phase typically consists of an aqueous component with an acid modifier (e.g., formic acid) and an organic solvent like acetonitrile or methanol. Optimizing the gradient elution is crucial to separate the analyte from endogenous matrix components and prevent co-elution that leads to matrix effects.

Quantitative Data on Matrix Effects

Table 1: Matrix Effect of Ellagic Acid in Rat Plasma and Tissues

MatrixAnalyte ConcentrationMatrix Effect (%)*RSD (%)
PlasmaLow QC104.35.6
Medium QC98.53.1
High QC97.34.2
LiverLow QC102.14.8
High QC99.23.5
KidneyLow QC98.95.1
High QC101.53.9

*Data adapted from a study on ellagic acid; values represent the mean of multiple replicates.[1] A matrix effect between 85% and 115% is generally considered acceptable.

The data indicates that with an optimized SPE and UPLC-MS/MS method, the matrix effect for ellagic acid was negligible in the studied biological matrices.[1] It is crucial for researchers to perform a similar validation for this compound in their specific matrix to ensure data accuracy.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect by Post-Extraction Addition

This protocol describes how to quantitatively assess matrix effects.

  • Prepare three sets of samples:

    • Set A (Neat Solution): Spike the analyte and internal standard (if used) into the mobile phase or reconstitution solvent.

    • Set B (Post-Extraction Spiked Matrix): Extract a blank matrix sample using your established sample preparation method. Spike the analyte and internal standard into the final, clean extract.

    • Set C (Pre-Extraction Spiked Matrix): Spike the analyte and internal standard into the blank matrix before the extraction process. (This set is used to determine recovery).

  • Analyze all three sets using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF):

    • MF (%) = (Mean Peak Area of Set B / Mean Peak Area of Set A) * 100

  • Calculate Recovery (RE):

    • RE (%) = (Mean Peak Area of Set C / Mean Peak Area of Set B) * 100

  • Calculate Process Efficiency (PE):

    • PE (%) = (Mean Peak Area of Set C / Mean Peak Area of Set A) * 100 = (MF * RE) / 100

Protocol 2: Solid Phase Extraction (SPE) for Plasma Samples

This protocol is adapted from a method for ellagic acid and should be optimized for this compound.[1]

  • Condition the SPE Cartridge: Use a suitable reversed-phase SPE cartridge. Condition with 1 mL of methanol followed by 1 mL of water.

  • Sample Pre-treatment: To 100 µL of plasma, add a small volume of acid (e.g., 5 µL of 50% H3PO4) to dissociate the analyte from proteins. Vortex briefly.

  • Load Sample: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

  • Wash: Wash the cartridge with 3 mL of deionized water, followed by 3 mL of a weak organic solution (e.g., 40% methanol in 0.1% formic acid) to remove polar interferences.

  • Elute: Elute the analyte with a stronger organic solvent (e.g., 0.5 mL of 90% methanol in 0.1% formic acid).

  • Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample acidification Acidification (e.g., H3PO4) plasma->acidification spe_loading SPE Loading acidification->spe_loading spe_wash SPE Wash spe_loading->spe_wash spe_elution SPE Elution spe_wash->spe_elution evaporation Evaporation spe_elution->evaporation reconstitution Reconstitution evaporation->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification matrix_effect_eval Matrix Effect Evaluation quantification->matrix_effect_eval

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_logic start Problem Observed (e.g., Low Signal) check_sample_prep Is Sample Preparation Adequate? start->check_sample_prep check_chromatography Is Chromatographic Separation Optimal? check_sample_prep->check_chromatography Yes improve_cleanup Improve Cleanup (e.g., SPE, LLE) check_sample_prep->improve_cleanup No check_ms_params Are MS Parameters Optimized? check_chromatography->check_ms_params Yes optimize_gradient Optimize Gradient / Column check_chromatography->optimize_gradient No tune_instrument Tune Instrument for Analyte check_ms_params->tune_instrument No solution Problem Resolved check_ms_params->solution Yes use_is Use Stable Isotope-Labeled Internal Standard improve_cleanup->use_is use_is->check_sample_prep optimize_gradient->check_chromatography tune_instrument->check_ms_params

Caption: Troubleshooting logic for addressing matrix effects in LC-MS analysis.

References

Addressing interference in DPPH assay with 3-O-Methylellagic acid 4-O-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to evaluate the antioxidant activity of 3-O-Methylellagic acid 4'-O-rhamnoside and related colored compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the DPPH assay, with a focus on interference from colored samples.

Issue Potential Cause Recommended Solution
Inconsistent or Non-Reproducible Results 1. Pipetting Errors: Inaccurate dispensing of sample, DPPH solution, or solvent. 2. DPPH Solution Instability: The DPPH radical is light-sensitive and can degrade over time. 3. Temperature Fluctuations: Reaction kinetics can be temperature-dependent.1. Verify Pipette Calibration: Ensure all micropipettes are properly calibrated. Use appropriate pipetting techniques to ensure accuracy and precision. 2. Fresh DPPH Solution: Always prepare a fresh DPPH working solution daily and store it in a dark, light-protected container (e.g., an amber bottle or a flask wrapped in aluminum foil).[1] 3. Maintain Constant Temperature: Perform the incubation step in a temperature-controlled environment.
Low or No Scavenging Activity Detected 1. Insufficient Sample Concentration: The concentration of 3-O-Methylellagic acid 4'-O-rhamnoside may be too low to elicit a measurable response. 2. Inadequate Incubation Time: The reaction may not have reached its endpoint. 3. Sample Insolubility: The compound may not be fully dissolved in the assay solvent.1. Increase Sample Concentration: Prepare a more concentrated stock solution of your sample and test a wider range of dilutions. 2. Extend Incubation Period: While 30 minutes is a common incubation time, some compounds may react slower.[1] Consider a kinetic study to determine the optimal reaction time. 3. Check Solubility: Ensure that 3-O-Methylellagic acid 4'-O-rhamnoside is completely soluble in the chosen solvent (e.g., methanol, ethanol, or DMSO).[1] Sonication may aid in dissolution.
Absorbance of Sample with DPPH is Higher than DPPH Control 1. Significant Color Interference: 3-O-Methylellagic acid 4'-O-rhamnoside, like many phenolic compounds, may absorb light at or near the same wavelength as DPPH (typically 517 nm).[2] This inherent color of the sample can artificially inflate the absorbance reading. 2. Sample Turbidity: The sample may be precipitating in the assay medium, causing light scattering and an increase in absorbance.1. Perform a Sample Blank Correction: For each concentration of your sample, prepare a corresponding blank containing the sample and the solvent, but without the DPPH solution. Subtract the absorbance of this sample blank from the absorbance of the sample with DPPH.[1] 2. Filter or Centrifuge Sample: If precipitation is suspected, filter the sample solution through a 0.45 µm syringe filter or centrifuge to remove any particulate matter before performing the assay.
Calculated % Inhibition Exceeds 100% 1. Incorrect Blanking: The spectrophotometer was not properly blanked, or an incorrect blank was used. 2. Error in Calculation: A mistake in the formula used to calculate percent inhibition.1. Use Correct Blanks: Ensure the spectrophotometer is zeroed with the appropriate solvent blank before taking readings. When correcting for color, ensure the sample blank absorbance is correctly subtracted. 2. Verify Calculation Formula: The correct formula, including a correction for sample absorbance, is: % Inhibition = [(A_control - (A_sample - A_sample_blank)) / A_control] * 100.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of interference when testing 3-O-Methylellagic acid 4'-O-rhamnoside in a DPPH assay?

A1: The most significant source of interference is the inherent color of 3-O-Methylellagic acid 4'-O-rhamnoside and similar phenolic compounds. These compounds can absorb light around 517 nm, the same wavelength at which the disappearance of the DPPH radical is measured. This spectral overlap leads to an underestimation of the true antioxidant activity if not properly corrected.[2]

Q2: How can I correct for the color interference of my sample?

A2: To correct for color interference, you must measure the absorbance of a "sample blank" for each concentration of your test compound. This blank contains the same concentration of your sample and solvent as the test well, but does not contain the DPPH solution. This sample blank absorbance is then subtracted from the absorbance reading of your corresponding test sample (which contains DPPH) before you calculate the percent inhibition.

Q3: What is a suitable positive control to use alongside my experiments with 3-O-Methylellagic acid 4'-O-rhamnoside?

A3: Commonly used positive controls for the DPPH assay are Ascorbic Acid (Vitamin C), Trolox (a water-soluble analog of Vitamin E), and Gallic Acid.[1] Including a positive control helps to validate the assay setup and provides a benchmark for the antioxidant activity of your test compound.

Q4: My sample solution turns cloudy when I add it to the DPPH reagent. What should I do?

A4: Cloudiness or precipitation can indicate poor solubility of your compound in the final assay mixture. This can scatter light and lead to erroneous absorbance readings. Try preparing your stock solution in a more suitable solvent like DMSO, and ensure the final concentration of the solvent in the assay does not cause precipitation. Alternatively, you may need to test different assay solvents (e.g., ethanol vs. methanol).

Q5: What is an IC50 value and how do I determine it?

A5: The IC50 (Inhibitory Concentration 50%) value is the concentration of an antioxidant required to scavenge 50% of the DPPH free radicals in the reaction mixture. To determine the IC50, you should test a range of concentrations of 3-O-Methylellagic acid 4'-O-rhamnoside and calculate the percent inhibition for each. Then, plot the percent inhibition against the corresponding concentrations. The IC50 value can then be determined by interpolation from this graph. A lower IC50 value indicates a higher antioxidant potency.

Data Presentation

The following table summarizes the reported antioxidant activity of 3-O-Methylellagic acid 4'-O-rhamnoside and related compounds.

CompoundAssayIC50 / ActivityReference
3-O-Methylellagic acid 4'-O-rhamnoside DPPH57.95% scavenging at 40 µg/mL[2]
3,3'-di-O-methylellagic acid DPPH11.35 µg/mL[3][4]
Ellagic acid DPPH17 ± 4 µM[5]
Ascorbic Acid (Positive Control) DPPH17.64 µg/mL[3][4]
Trolox (Positive Control) DPPH~3.77 µg/mL[6]

Note: A direct IC50 value for 3-O-Methylellagic acid 4'-O-rhamnoside was not found in the reviewed literature. The provided activity is a single-point measurement. Data for closely related ellagic acid derivatives are included for comparison.

Experimental Protocols

Detailed Protocol for DPPH Assay with Correction for Colored Samples

This protocol is designed to accurately measure the antioxidant capacity of colored compounds like 3-O-Methylellagic acid 4'-O-rhamnoside.

1. Materials and Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (or Ethanol), spectrophotometric grade

  • 3-O-Methylellagic acid 4'-O-rhamnoside (or sample extract)

  • Positive control (e.g., Ascorbic Acid or Trolox)

  • 96-well microplate or spectrophotometer cuvettes

  • Micropipettes

  • Spectrophotometer capable of reading at 517 nm

2. Preparation of Solutions:

  • DPPH Stock Solution (e.g., 0.2 mM): Dissolve an appropriate amount of DPPH in methanol. Store in a dark, sealed container.

  • DPPH Working Solution (e.g., 0.1 mM): Dilute the DPPH stock solution with methanol to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm. Prepare this solution fresh daily.

  • Sample Stock Solution: Dissolve a known weight of 3-O-Methylellagic acid 4'-O-rhamnoside in a suitable solvent (e.g., methanol, ethanol, or DMSO) to create a concentrated stock solution.

  • Sample Dilutions: Prepare a series of dilutions of the sample stock solution to be tested.

3. Assay Procedure (96-well plate format):

  • Step 1: Prepare the Plate Layout. Designate wells for:

    • Control: DPPH working solution and solvent.

    • Sample Test: DPPH working solution and sample dilution.

    • Sample Blank: Solvent and sample dilution (to correct for color).

  • Step 2: Add Sample and Solvent.

    • To the "Sample Test" wells, add a specific volume (e.g., 100 µL) of each sample dilution.

    • To the "Sample Blank" wells, add the same volume (e.g., 100 µL) of each corresponding sample dilution.

  • Step 3: Add DPPH Solution and Solvent.

    • To the "Control" wells, add the same volume of solvent used for the samples (e.g., 100 µL).

    • To the "Sample Test" and "Control" wells, add a specific volume (e.g., 100 µL) of the DPPH working solution.

    • To the "Sample Blank" wells, add the same volume (e.g., 100 µL) of the solvent (e.g., methanol).

  • Step 4: Incubate. Mix the contents of the wells gently. Incubate the plate in the dark at room temperature for 30 minutes.

  • Step 5: Measure Absorbance. Read the absorbance of all wells at 517 nm using a microplate reader.

4. Calculation of Percent Inhibition:

  • Corrected Sample Absorbance (A_sample_corr): A_sample_corr = A_sample_test - A_sample_blank

    • A_sample_test is the absorbance of the well with the sample and DPPH.

    • A_sample_blank is the absorbance of the well with the sample and solvent only.

  • Percent Inhibition (% Inhibition): % Inhibition = [(A_control - A_sample_corr) / A_control] * 100

    • A_control is the absorbance of the well with DPPH and solvent only.

5. Determination of IC50:

  • Plot a graph of % Inhibition versus the concentration of 3-O-Methylellagic acid 4'-O-rhamnoside.

  • Determine the concentration that corresponds to 50% inhibition from the graph. This is the IC50 value.

Mandatory Visualization

DPPH_Workflow_Interference_Correction cluster_prep Solution Preparation cluster_assay Assay Setup (96-Well Plate) cluster_wells cluster_measurement Measurement & Incubation cluster_calculation Data Analysis DPPH DPPH Working Solution Test_Well Test Well: Sample + DPPH DPPH->Test_Well Control_Well Control Well: Solvent + DPPH DPPH->Control_Well Sample Sample Dilutions (3-O-Methylellagic acid 4'-O-rhamnoside) Sample->Test_Well Blank_Well Sample Blank Well: Sample + Solvent Sample->Blank_Well Control Positive Control (e.g., Ascorbic Acid) Incubate Incubate in Dark (30 min) Test_Well->Incubate Blank_Well->Incubate Control_Well->Incubate Measure Read Absorbance @ 517 nm Incubate->Measure Correct_Abs Correct for Sample Color: Abs_corr = Abs_test - Abs_blank Measure->Correct_Abs Calc_Inhibit Calculate % Inhibition: [(Abs_control - Abs_corr) / Abs_control] * 100 Correct_Abs->Calc_Inhibit Calc_IC50 Determine IC50 Value Calc_Inhibit->Calc_IC50 logical_relationship cluster_problem The Problem cluster_consequence The Consequence cluster_solution The Solution Interference Colored Sample (e.g., 3-O-Methylellagic acid 4'-O-rhamnoside) Absorbs at ~517 nm Overlap Spectral Overlap Interference->Overlap Measure_Sample Measure Absorbance of Sample Alone (Sample Blank) Interference->Measure_Sample is measured in DPPH DPPH Radical Absorbs at ~517 nm DPPH->Overlap Error Inaccurate (Inflated) Absorbance Reading Overlap->Error Result Underestimation of Antioxidant Activity Error->Result Subtract Subtract Sample Blank Absorbance from Test Sample Absorbance Error->Subtract is corrected by Measure_Sample->Subtract Corrected_Result Accurate Quantification of DPPH Scavenging Subtract->Corrected_Result

References

Technical Support Center: Cell Culture Experiments with 3-O-Methylellagic acid 4-O-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-O-Methylellagic acid 4-O-rhamnoside in cell culture.

Section 1: Troubleshooting Guide for Cell Culture Contamination

Contamination is a common issue in cell culture that can compromise experimental results. When testing a new compound like this compound, it is crucial to distinguish between the compound's effects and the effects of contamination.

Q1: I've added this compound to my cells and now I suspect contamination. What are the immediate steps?

A: It is important to act quickly to prevent the spread of contamination.

  • Isolate the Culture: Immediately move the suspected flask or plate away from other cultures and label it as "Contaminated".[1]

  • Visual Inspection: Examine the culture under a microscope. Key signs of contamination include:

    • Sudden turbidity or cloudiness in the culture medium.[2]

    • A rapid change in the medium's pH, often indicated by a color change (e.g., yellow for bacterial, pink for fungal contamination).[2]

    • Visible moving particles between the cells (bacteria) or filamentous structures (fungi).[1]

  • Cease Work: Stop all experimental work with the affected culture and in the biosafety cabinet (BSC) where it was handled.[1]

  • Decontaminate and Discard: Wipe the outside of the contaminated vessel with a disinfectant (e.g., 70% ethanol), seal it in a biohazard bag, and autoclave it before disposal.[1]

  • Clean Equipment: Thoroughly decontaminate the incubator and BSC.[1]

Q2: How can I determine if the contamination is from my this compound stock solution?

A: Natural compounds, particularly if not highly purified, can sometimes be a source of microbial contaminants. Here’s how to check:

  • Sterility Test: Add a small amount of your sterilized compound stock solution to a flask of antibiotic-free culture medium. Incubate for several days and monitor for any signs of microbial growth, such as cloudiness.[1]

  • Filter Sterilization: The recommended method for sterilizing heat-sensitive compounds like this compound is by filtration through a 0.22 µm syringe filter.[1] This removes bacteria and fungi without degrading the compound.[1]

  • Solubility Check: Ensure the compound is fully dissolved in its solvent (e.g., DMSO) before adding it to the culture medium. Insoluble particles can sometimes be mistaken for microbial contamination.[1]

Section 2: Frequently Asked Questions (FAQs)

Preparation and Handling of this compound

Q3: What is the best way to dissolve and store this compound for cell culture experiments?

A: this compound is soluble in solvents like DMSO, acetone, and ethyl acetate.[] For cell culture, DMSO is the most common solvent.

  • Dissolving: Prepare a high-concentration stock solution in sterile DMSO. To aid dissolution, you can warm the tube to 37°C and use an ultrasonic bath for a short period.[4]

  • Storage: Store the stock solution at -20°C for several months.[4] It is recommended to prepare and use the final diluted solution on the same day.[4]

  • Final Concentration: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5% (v/v), as higher concentrations can be toxic to cells.[5] Always include a vehicle control (medium with the same concentration of DMSO) in your experiments.[5]

Q4: My this compound solution is precipitating in the culture medium. What should I do?

A: Precipitation can occur when a compound dissolved in an organic solvent is added to an aqueous medium.

  • Check Solubility Limits: You may be exceeding the solubility of the compound in the culture medium. Try using a lower final concentration.

  • Increase Serum Concentration: If your experimental design allows, a higher serum percentage in the medium can sometimes help to keep hydrophobic compounds in solution.

  • Gentle Mixing: When adding the compound to the medium, add it dropwise while gently swirling the medium to facilitate mixing.

Experimental Design and Interpretation

Q5: I am observing unexpected cytotoxicity in my cell line. How can I troubleshoot this?

A: Unexpected cytotoxicity could be due to several factors.

  • Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to your specific cell line. Run a dose-response curve for the solvent alone.[5]

  • Compound's Intrinsic Activity: this compound and related compounds have been shown to have cytotoxic effects on some cancer cell lines.[6] Your observations may be a true reflection of the compound's bioactivity.

  • Contamination: As discussed in Section 1, microbial contamination can lead to rapid cell death.[2] Re-evaluate your cultures for any signs of contamination.

Q6: What are the known biological activities of this compound that I should be aware of when designing my experiments?

A: this compound is an ellagic acid glycoside that has been investigated for its potential anti-inflammatory and analgesic properties.[7] Related ellagic acid derivatives have demonstrated anticancer and antioxidant activities.[6][8] When designing your experiments, consider these potential effects.

Section 3: Data Presentation

The following tables provide representative quantitative data for ellagic acid derivatives, which can serve as a reference for expected outcomes in your experiments.

Table 1: Example Cytotoxicity of an Ellagic Acid Derivative (3,4,3′-Tri-O-methylellagic acid)

Cell LineCompoundEC₅₀ (µg/mL)Positive ControlEC₅₀ of Control (µg/mL)Reference
HeLa (Cervical Cancer)3,4,3′-Tri-O-methylellagic acid12.57 ± 2.22Doxorubicin2.66 ± 0.27[6]
T47D (Breast Cancer)3,4,3′-Tri-O-methylellagic acid55.35 ± 6.28Doxorubicin0.03 ± 0.01[6]

Table 2: Example Anti-inflammatory Effects of Ellagic Acid in RAW 264.7 Macrophages

TreatmentCytokine MeasuredConcentration% Inhibition / ReductionReference
LPS + Ellagic AcidTNF-α6.25 µMSignificant Inhibition[9]
LPS + Ellagic AcidTNF-α12.5 µMSignificant Inhibition[9]
LPS + Ellagic AcidIL-625 µMSignificant Inhibition[9]

Section 4: Experimental Protocols

Protocol 1: Preparation and Sterilization of this compound Stock Solution

This protocol describes how to prepare a sterile stock solution of the compound for use in cell culture.

Materials:

  • This compound powder

  • Sterile, cell culture grade DMSO

  • Sterile microcentrifuge tubes

  • Sterile 0.22 µm syringe filter (ensure compatibility with DMSO)

  • Sterile syringe

Procedure:

  • In a biological safety cabinet (BSC), weigh out the desired amount of this compound powder and place it in a sterile microcentrifuge tube.

  • Add the required volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex or sonicate briefly until the compound is fully dissolved.

  • Draw the solution into a sterile syringe.

  • Attach the sterile 0.22 µm syringe filter to the syringe.

  • Filter the solution into a new sterile microcentrifuge tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.

Protocol 2: MTT Cytotoxicity Assay

This protocol outlines a general procedure for assessing the cytotoxicity of this compound using the MTT assay.

Materials:

  • Cells of interest

  • 96-well cell culture plates

  • Complete culture medium

  • Sterile stock solution of this compound

  • Vehicle control (DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight.

  • Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control with the highest concentration of DMSO used.

  • Remove the old medium from the cells and add 100 µL of the prepared dilutions to the respective wells.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, until purple formazan crystals are visible.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 3: In Vitro Anti-Inflammatory Assay (Nitric Oxide Measurement)

This protocol describes how to measure the effect of this compound on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 cells

  • 24-well cell culture plates

  • Complete culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Sterile stock solution of this compound

  • Griess Reagent system

  • Sodium nitrite standard

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 24-well plate and allow them to adhere.

  • Pre-treat the cells with various non-cytotoxic concentrations of this compound for 2-3 hours. Include a vehicle control.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control group.

  • After incubation, collect the cell culture supernatant.

  • Perform the Griess assay by adding the Griess reagent to the supernatant according to the manufacturer's instructions.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a standard curve generated with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.[10]

Section 5: Visualizations

cluster_0 Troubleshooting Workflow for Suspected Contamination start Suspected Contamination in Culture (e.g., Turbidity, pH change) isolate Isolate the Culture Immediately start->isolate microscopy Examine Under Microscope isolate->microscopy confirm Contamination Confirmed? (Bacteria, Fungi, Yeast) microscopy->confirm discard Decontaminate and Discard Culture confirm->discard Yes no_cont No Obvious Contamination confirm->no_cont No clean Thoroughly Clean BSC and Incubator discard->clean investigate Investigate Source clean->investigate sterility_test Perform Sterility Test on Compound Stock investigate->sterility_test check_compound Check for Compound Precipitation no_cont->check_compound

Caption: A logical workflow for troubleshooting suspected cell culture contamination.

cluster_1 Experimental Workflow for Cytotoxicity (MTT) Assay seed Seed Cells in 96-well Plate incubate1 Incubate Overnight seed->incubate1 treat Treat with Serial Dilutions of Compound (and Vehicle Control) incubate1->treat incubate2 Incubate for Exposure Period (24-72h) treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate for 3-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Read Absorbance (570nm) solubilize->read analyze Calculate % Cell Viability read->analyze

Caption: A standard workflow for determining compound cytotoxicity using the MTT assay.

cluster_2 Simplified NF-κB Signaling Pathway in Inflammation lps LPS (Stimulus) tlr4 TLR4 Receptor lps->tlr4 ikk IKK Complex tlr4->ikk Activates ikb IκBα ikb_p P-IκBα (Phosphorylated) ikb->ikb_p Becomes nfkb NF-κB (p50/p65) nfkb_active Active NF-κB (Translocates to Nucleus) nfkb->nfkb_active Released complex IκBα-NF-κB Complex (Inactive, in Cytoplasm) complex->ikb Contains complex->nfkb Contains ikk->ikb_p Phosphorylates degradation Proteasomal Degradation ikb_p->degradation Leads to nucleus Nucleus nfkb_active->nucleus Translocates to genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) nucleus->genes Transcription of cytokines Inflammatory Response genes->cytokines

Caption: Simplified NF-κB signaling, a key pathway in inflammation often targeted by anti-inflammatory compounds.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of 3-O-Methylellagic Acid 4'-O-rhamnoside and Ellagic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant properties of two phenolic compounds: 3-O-Methylellagic acid 4'-O-rhamnoside and its parent compound, ellagic acid. The following sections present available experimental data, outline methodologies for key antioxidant assays, and visualize relevant biological pathways and experimental workflows to offer a comprehensive resource for researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Quantitative Antioxidant Activity

The antioxidant capacities of 3-O-Methylellagic acid 4'-O-rhamnoside and ellagic acid have been evaluated using various in vitro assays. The following table summarizes the available quantitative data from discrete studies. It is important to note that a direct comparative study evaluating both compounds under identical experimental conditions has not been identified in the reviewed literature. Therefore, the presented data should be interpreted with consideration of potential variations in experimental protocols between different studies.

CompoundAssay TypeResult
3-O-Methylellagic acid 4'-O-rhamnosideDPPH57.95% inhibition at 40 µg/mL
Ellagic acidDPPHIC₅₀: 11.75 ± 0.53 µg/mL
Ellagic acidABTSIC₅₀: 11.28 ± 0.28 µg/mL

IC₅₀ (half maximal inhibitory concentration) is the concentration of an antioxidant required to scavenge 50% of the free radicals.

Experimental Protocols

Detailed methodologies for the most common assays used to evaluate the antioxidant activity of these compounds are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH free radical, thus neutralizing it and causing a color change from purple to yellow.[1][2][3][4]

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol or ethanol and stored in the dark.[2][5]

  • Sample Preparation: The test compounds (3-O-Methylellagic acid 4'-O-rhamnoside and ellagic acid) and a standard antioxidant (e.g., ascorbic acid or Trolox) are prepared in a series of concentrations.

  • Reaction Mixture: A specific volume of the test compound or standard solution is mixed with the DPPH solution. A blank sample containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (typically 30 minutes).[1][5]

  • Measurement: The absorbance of the solutions is measured at a specific wavelength (around 517 nm) using a spectrophotometer.[2][5]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A₀ - A₁) / A₀] x 100 Where A₀ is the absorbance of the control (blank), and A₁ is the absorbance of the sample.

  • IC₅₀ Determination: The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺), which has a characteristic blue-green color.[6][7]

Procedure:

  • Generation of ABTS•⁺: The ABTS radical cation is generated by reacting an aqueous solution of ABTS (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM).[8] The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[8]

  • Preparation of ABTS•⁺ Working Solution: The ABTS•⁺ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Sample Preparation: The test compounds and a standard antioxidant are prepared in a range of concentrations.

  • Reaction Mixture: A small volume of the test compound or standard is added to the ABTS•⁺ working solution.

  • Incubation: The reaction is allowed to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage of inhibition of ABTS•⁺ is calculated, and the antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). The IC₅₀ value can also be determined.

Signaling Pathways and Experimental Workflows

Antioxidant Activity Assay Workflow

The following diagram illustrates a general workflow for evaluating the antioxidant activity of a compound using common in vitro assays.

Antioxidant_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Compound Test Compound (e.g., 3-O-Methylellagic acid 4'-O-rhamnoside) Reaction Mix Compound/Standard with Radical Solution Compound->Reaction Standard Standard Antioxidant (e.g., Ellagic Acid, Trolox) Standard->Reaction Radical Radical Solution (DPPH or ABTS•⁺) Radical->Reaction Incubation Incubate in the Dark Reaction->Incubation Spectrophotometry Measure Absorbance Incubation->Spectrophotometry Calculation Calculate % Inhibition Spectrophotometry->Calculation IC50 Determine IC₅₀ Value Calculation->IC50

Caption: General workflow for in vitro antioxidant activity assays.

Nrf2 Signaling Pathway in Antioxidant Response

Ellagic acid is known to exert some of its antioxidant effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. This pathway is a key regulator of the cellular antioxidant response. While the specific interaction of 3-O-Methylellagic acid 4'-O-rhamnoside with this pathway is not well-documented, the mechanism for ellagic acid provides a valuable reference.

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EA Ellagic Acid Keap1_Nrf2 Keap1-Nrf2 Complex EA->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nucleus_Nrf2 Nrf2 Nrf2_free->Nucleus_Nrf2 translocates to ARE Antioxidant Response Element (ARE) Nucleus_Nrf2->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription of Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes translates to Cellular_Protection Cellular Protection against Oxidative Stress Antioxidant_Enzymes->Cellular_Protection leads to

Caption: Nrf2 signaling pathway activation by ellagic acid.

Discussion and Conclusion

The available data suggests that both 3-O-Methylellagic acid 4'-O-rhamnoside and ellagic acid possess antioxidant properties. Ellagic acid has been more extensively studied, with multiple sources confirming its potent radical scavenging activity and its mechanism of action via the Nrf2 signaling pathway.

The data for 3-O-Methylellagic acid 4'-O-rhamnoside is more limited. The presence of a rhamnose sugar moiety attached to the methylellagic acid core may influence its bioavailability, solubility, and interaction with cellular targets, thereby modulating its overall antioxidant efficacy. The glycosylation could potentially either enhance or decrease its activity compared to the parent ellagic acid.

To definitively compare the antioxidant activities of these two compounds, a head-to-head study employing standardized assays and protocols is necessary. Future research should focus on determining the IC₅₀ values of 3-O-Methylellagic acid 4'-O-rhamnoside in various antioxidant assays and elucidating its effects on key signaling pathways, such as the Nrf2 pathway, to provide a more complete understanding of its potential as a therapeutic agent.

References

Bioavailability of 3-O-Methylellagic Acid 4-O-Rhamnoside Versus Its Aglycone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioavailability of the naturally occurring glycoside, 3-O-Methylellagic acid 4'-O-rhamnoside, and its corresponding aglycone, 3-O-Methylellagic acid. While direct comparative in vivo studies for these specific compounds are not available in the current scientific literature, this guide synthesizes established principles of polyphenol pharmacokinetics, in silico predictive data, and general experimental methodologies to offer a scientifically grounded comparison.

Introduction and General Principles

The bioavailability of polyphenols is a critical factor influencing their therapeutic efficacy. Generally, the chemical form of a polyphenol—whether it exists as a glycoside (bound to a sugar moiety) or an aglycone (without the sugar)—profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) profile.

It is a well-established principle that aglycones, being more lipophilic, are typically more readily absorbed across the intestinal epithelium via passive diffusion than their glycoside counterparts.[1][2][3] Glycosides, on the other hand, may be absorbed intact to a lesser extent through active transport mechanisms or, more commonly, must first be hydrolyzed by intestinal enzymes or gut microbiota to release the aglycone for absorption.[1][4][5] Both forms undergo extensive Phase II metabolism (e.g., glucuronidation, sulfation) in the enterocytes and the liver, with the resulting metabolites being the primary forms detected in systemic circulation.[4][6]

Comparative Pharmacokinetic Profiles

Based on these principles, a hypothetical comparison of the pharmacokinetic parameters for 3-O-Methylellagic acid 4'-O-rhamnoside and 3-O-Methylellagic acid can be postulated.

Table 1: Predicted Comparative Pharmacokinetic Data

Parameter3-O-Methylellagic acid 4'-O-rhamnoside (Glycoside)3-O-Methylellagic acid (Aglycone)Rationale
Absorption Rate (Tmax) Slower / DelayedFasterThe aglycone can be absorbed directly via passive diffusion. The glycoside likely requires enzymatic hydrolysis prior to absorption of the released aglycone, delaying the time to reach maximum plasma concentration.[1]
Maximum Plasma Concentration (Cmax) LowerHigherDirect absorption of the aglycone is generally more efficient, leading to a higher peak concentration in the plasma.[3]
Overall Bioavailability (AUC) LowerHigherDue to more efficient absorption, the total drug exposure over time is expected to be greater for the aglycone.[2]
Metabolism Hydrolysis to aglycone, followed by extensive Phase I and Phase II metabolism.Extensive Phase I and Phase II metabolism (glucuronidation, sulfation).Both compounds are subject to significant metabolism. The glycoside undergoes an initial hydrolysis step.[4][7]
In Silico Prediction A study on the similar 3-O-methylellagic acid 3'-O-α-rhamnoside showed positive ADMET and drug-likeness properties, suggesting potential for good bioavailability.[8][9]Data not available, but aglycones of this class are known for poor water solubility which can limit absorption despite higher lipophilicity.[4]Computational models predict favorable properties for the glycoside, but this requires experimental validation.

Experimental Protocols

To definitively determine the comparative bioavailability, a rigorous in vivo pharmacokinetic study is required. Below is a detailed, representative protocol for a study in a rat model.

Objective: To compare the oral bioavailability and pharmacokinetic profiles of 3-O-Methylellagic acid 4'-O-rhamnoside and its aglycone, 3-O-Methylellagic acid.

Animal Model: Male Sprague-Dawley rats (n=6 per group), weighing 200-250g.

Study Design:

  • Groups:

    • Group A: Oral administration of 3-O-Methylellagic acid 4'-O-rhamnoside (e.g., 50 mg/kg).

    • Group B: Oral administration of 3-O-Methylellagic acid (equimolar dose to Group A).

    • Group C: Intravenous administration of 3-O-Methylellagic acid (e.g., 5 mg/kg, for absolute bioavailability calculation).

  • Administration:

    • Oral doses are administered by gavage as a suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Intravenous doses are administered via the tail vein.

  • Sample Collection:

    • Blood samples (~0.25 mL) are collected from the tail vein into heparinized tubes at pre-defined time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration.[10]

  • Sample Processing:

    • Plasma is separated by centrifugation (e.g., 4000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.

  • Bioanalytical Method:

    • Concentrations of the parent compounds and their major metabolites in plasma are quantified using a validated High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method.

    • Sample Preparation: Protein precipitation with acetonitrile followed by centrifugation.

    • Chromatographic Conditions: C18 reverse-phase column with a gradient mobile phase (e.g., acetonitrile and water with 0.1% formic acid).

  • Pharmacokinetic Analysis:

    • Non-compartmental analysis is used to determine key parameters including Cmax, Tmax, Area Under the Curve (AUC), elimination half-life (t½), and clearance (CL).

    • Absolute oral bioavailability (F%) for the aglycone is calculated as: (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.[11]

Visualizations: Pathways and Workflows

The following diagrams illustrate the metabolic fate of the compounds and the experimental workflow.

G Metabolic Pathway Comparison Glycoside 3-O-Methylellagic acid 4'-O-rhamnoside Hydrolysis Intestinal Hydrolysis (Enzymes / Microbiota) Glycoside->Hydrolysis Oral Ingestion Aglycone_Released 3-O-Methylellagic acid (Aglycone) Hydrolysis->Aglycone_Released Absorption Intestinal Absorption Aglycone_Released->Absorption Aglycone_Direct 3-O-Methylellagic acid (Aglycone, Orally Administered) Aglycone_Direct->Absorption Oral Ingestion Systemic_Circulation Systemic Circulation (Aglycone) Absorption->Systemic_Circulation Metabolism Phase II Metabolism (Liver, Intestine) Glucuronidation, Sulfation Systemic_Circulation->Metabolism Metabolites Metabolites Metabolism->Metabolites Excretion Excretion (Urine, Bile) Metabolites->Excretion G Experimental Workflow for Bioavailability Study start Start grouping Animal Grouping (n=6 per group) start->grouping dosing_oral Oral Dosing (Glycoside or Aglycone) grouping->dosing_oral dosing_iv IV Dosing (Aglycone) grouping->dosing_iv sampling Serial Blood Sampling (0-24h) dosing_oral->sampling dosing_iv->sampling processing Plasma Separation & Storage (-80°C) sampling->processing analysis HPLC-MS/MS Analysis processing->analysis pk_analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) analysis->pk_analysis end End pk_analysis->end

References

Selective Cytotoxicity of 3-O-Methylellagic Acid 4-O-Rhamnoside: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of 3-O-methylellagic acid 4-O-rhamnoside and its derivatives on cancer cell lines versus normal cell lines. The data presented is based on available scientific literature for closely related compounds, offering insights into the potential selective anticancer activity of this class of natural products.

Executive Summary

This compound, a naturally occurring phenolic compound, belongs to a class of ellagic acid derivatives that have demonstrated promising potential as selective anticancer agents. While direct and comprehensive comparative data for this specific glycoside is limited, studies on its close structural analogs, such as 3,4,3′-tri-O-methylellagic acid and 4,4′-di-O-methylellagic acid, reveal a pattern of targeted cytotoxicity towards cancerous cells with significantly lower impact on their non-malignant counterparts. This selective action is primarily attributed to the induction of apoptosis and cell cycle arrest through the modulation of key signaling pathways, including those regulated by cyclin-dependent kinases (CDKs).

Comparative Cytotoxicity Data

The following tables summarize the cytotoxic activity of ellagic acid derivatives on various cancer and normal cell lines, as reported in published studies. It is important to note that the data presented is for structurally similar compounds to this compound and serves as a surrogate for its potential activity.

Table 1: Cytotoxicity of 3,4,3′-tri-O-methylellagic acid (T-EA) on Cancer Cell Lines

Cell LineCancer TypeEC50 (µg/mL)Reference
HeLaCervical Cancer12.57 ± 2.22[1][2][3]
T47DBreast Cancer55.35 ± 6.28[1][2][3]

Table 2: Cytotoxicity of 4,4′-di-O-methylellagic Acid on Cancer vs. Normal Cell Lines

Cell LineCell TypeEffectReference
Colon Cancer CellsMalignantPotent inhibition of proliferation[4]
Nonmalignant Colon CellsNormalNo effect observed[4]

Experimental Protocols

The evaluation of cytotoxicity for these compounds typically involves colorimetric assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay Protocol for Cytotoxicity Screening

This protocol provides a general framework for assessing the cytotoxic effects of natural compounds on cultured cell lines.

1. Cell Seeding:

  • Plate cells in a 96-well microplate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent like DMSO.

  • Create a series of dilutions of the test compound in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent at the same concentration as the highest compound concentration) and an untreated control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

3. MTT Addition and Incubation:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for an additional 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

4. Solubilization of Formazan:

  • Carefully remove the medium containing MTT from each well.

  • Add 100 µL of a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

5. Absorbance Measurement:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells.

6. Data Analysis:

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • The IC50 or EC50 value (the concentration of the compound that causes 50% inhibition of cell growth) can be determined by plotting a dose-response curve.

G cluster_protocol Experimental Workflow: MTT Cytotoxicity Assay A Cell Seeding (96-well plate) B Compound Treatment (Varying Concentrations) A->B 24h C Incubation (e.g., 24, 48, 72h) B->C D MTT Addition C->D E Incubation (3-4h) D->E F Formazan Solubilization (DMSO or SDS) E->F G Absorbance Measurement (570 nm) F->G H Data Analysis (IC50/EC50 Determination) G->H

Caption: Workflow of the MTT assay for determining cytotoxicity.

Postulated Signaling Pathway of Action

Based on in silico studies of 3-O-methylellagic acid 3'-O-α-rhamnoside and experimental data from related ellagic acid derivatives, a potential mechanism of action involves the inhibition of key regulators of the cell cycle and the induction of apoptosis. One of the primary targets identified is Cyclin-Dependent Kinase 9 (CDK9), an enzyme crucial for transcription elongation and often overexpressed in cancer cells.

Inhibition of CDK9 by this compound is hypothesized to disrupt the transcription of anti-apoptotic proteins, such as Mcl-1, leading to an increase in pro-apoptotic signals. This shift in the balance between pro- and anti-apoptotic proteins ultimately triggers the caspase cascade, culminating in programmed cell death.

G cluster_pathway Hypothesized Signaling Pathway Compound 3-O-Methylellagic acid 4-O-rhamnoside CDK9 CDK9 Compound->CDK9 Inhibition Transcription Transcription of Anti-apoptotic Genes (e.g., Mcl-1) CDK9->Transcription Apoptosis Induction of Apoptosis Transcription->Apoptosis Reduced Inhibition CellDeath Cancer Cell Death Apoptosis->CellDeath

References

A Comparative Analysis of 3-O-Methylellagic Acid 4-O-Rhamnoside and Other Ellagic Acid Glycosides in Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 3-O-methylellagic acid 4-O-rhamnoside and other related ellagic acid glycosides. The data presented is compiled from various in vitro studies to offer insights into their potential as therapeutic agents. This document summarizes quantitative data on their antioxidant, antibacterial, and anti-inflammatory properties, details the experimental methodologies used in these assessments, and provides visualizations of the experimental workflows.

Comparative Biological Activity Data

The following tables summarize the available quantitative data for the biological activities of this compound and other ellagic acid derivatives. It is important to note that the data has been compiled from different studies, and therefore, experimental conditions may have varied.

Antioxidant Activity

The antioxidant potential of ellagic acid and its derivatives is a key area of investigation. The data below, primarily from DPPH radical scavenging and lipid peroxidation inhibition assays, indicates the capacity of these compounds to mitigate oxidative stress.

CompoundAssayActivitySource
3-O-Methylellagic acid 4'-O-rhamnoside DPPH radical scavenging57.95% inhibition at 40 µg/mL[1]
3-O-Methylellagic acid 3'-O-α-rhamnopyranosideInhibition of lipid peroxidationIC50: 10.0-14.0 µg/mL[2]
3-O-Methylellagic acid 3'-O-α-3''-O-acetylrhamnopyranosideInhibition of lipid peroxidationIC50: 10.0-14.0 µg/mL[2]
3-O-Methylellagic acid 3'-O-α-2''-O-acetylrhamnopyranosideInhibition of lipid peroxidationIC50: 10.0-14.0 µg/mL[2]
3-O-Methylellagic acid 3'-O-α-4''-O-acetylrhamnopyranosideInhibition of lipid peroxidationIC50: 10.0-14.0 µg/mL[2]
Ellagic AcidDPPH radical scavengingIC50: 15.9 µM

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the activity. A lower IC50 value indicates higher potency. Data is compiled from multiple sources and experimental conditions may differ.

Antibacterial Activity

The antibacterial properties of ellagic acid glycosides against various bacterial strains are presented below. The Minimum Inhibitory Concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

CompoundBacterial StrainMIC (µg/mL)Source
3-O-Methylellagic acid 4'-O-rhamnoside Staphylococcus aureus80-160[1]
Streptococcus mutans80-160[1]
Escherichia coli80-160[1]
Pseudomonas aeruginosa80-160[1]
3-O-Methylellagic acidStaphylococcus aureus ATCC 2592332
Ellagic AcidMethicillin-resistant Staphylococcus aureus (MRSA)1000-2000
Ellagic AcidPseudomonas aeruginosa1000-1500
Ellagic AcidEscherichia coli1000-2000

Note: MIC values represent the minimum concentration of the compound required to inhibit bacterial growth. A lower MIC value indicates higher potency. Data is compiled from multiple sources and experimental conditions may differ.

Anti-inflammatory Activity

The anti-inflammatory potential of ellagic acid derivatives is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.

CompoundCell LineAssayActivitySource
3-O-Methylellagic acid 4'-O-rhamnoside --Data not available in comparative studies
Ellagic AcidRAW 264.7NO InhibitionIC50: 7.64 µg/mL (inhibition of heat-induced albumin denaturation)
Ellagic AcidRAW 264.7NO InhibitionSignificant reduction of NO at 50, 100, 150, and 200 μg/mL

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the inflammatory response. A lower IC50 value indicates higher potency. Data is compiled from multiple sources and experimental conditions may differ.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a common method to evaluate the antioxidant capacity of natural compounds.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to DPPH-H, leading to a decrease in absorbance.

Procedure:

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH in methanol is prepared.

  • Sample Preparation: The test compounds are dissolved in methanol at various concentrations.

  • Reaction Mixture: A specific volume of the test sample is mixed with the DPPH solution. A control is prepared with methanol instead of the sample.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.

  • Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium.

Procedure:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in a suitable broth medium to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Test Compound Dilutions: Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate containing broth.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth with bacteria, no compound) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with lipopolysaccharide (LPS).

Procedure:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium and seeded in a 96-well plate.

  • Treatment: The cells are pre-treated with various concentrations of the test compounds for a specific period (e.g., 1-2 hours).

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. A control group is left unstimulated.

  • Incubation: The plate is incubated for 24 hours.

  • Measurement of Nitrite: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm.

  • Calculation: The percentage of NO inhibition is calculated by comparing the nitrite concentration in the treated wells to that in the LPS-stimulated control wells.

Visualizations

The following diagrams illustrate the general workflows for the described experimental protocols.

Experimental_Workflow_Antioxidant_Activity cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis DPPH_Solution Prepare 0.1 mM DPPH Solution Mix Mix DPPH Solution with Test Samples DPPH_Solution->Mix Test_Samples Prepare Test Compound Dilutions Test_Samples->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate

Caption: Workflow for DPPH Antioxidant Activity Assay.

Experimental_Workflow_Antibacterial_Activity cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Bacterial_Culture Prepare Standardized Bacterial Inoculum Inoculate Inoculate Microtiter Plate Wells Bacterial_Culture->Inoculate Compound_Dilutions Prepare Serial Dilutions of Test Compounds Compound_Dilutions->Inoculate Incubate Incubate at 37°C (18-24h) Inoculate->Incubate Observe Observe for Visible Growth Incubate->Observe Determine_MIC Determine Minimum Inhibitory Concentration (MIC) Observe->Determine_MIC

Caption: Workflow for Broth Microdilution Antibacterial Assay.

Signaling_Pathway_Anti_inflammatory_Activity cluster_stimulation Inflammatory Stimulation cluster_cell Macrophage Cell cluster_inhibition Inhibition by Ellagic Acid Glycosides LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds NFkB NF-κB Signaling TLR4->NFkB activates iNOS iNOS Expression NFkB->iNOS induces NO Nitric Oxide (NO) Production iNOS->NO catalyzes Compound This compound & other Ellagic Acid Glycosides Compound->NFkB inhibits

Caption: Simplified NF-κB signaling pathway in LPS-stimulated macrophages.

References

A Comparative Guide to the Validation of an HPLC Method for the Analysis of 3-O-Methylellagic Acid 4'-O-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the validation process for a High-Performance Liquid Chromatography (HPLC) method tailored for the quantitative analysis of 3-O-Methylellagic acid 4'-O-rhamnoside. A validated HPLC method for the related compound, ellagic acid, is presented as a comparative benchmark to illustrate the performance of a well-established analytical procedure. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines, ensuring the method's suitability for research, quality control, and drug development applications.[1][2][3][4][5]

Introduction to 3-O-Methylellagic Acid 4'-O-rhamnoside

3-O-Methylellagic acid 4'-O-rhamnoside is a natural product found in various plant species, including Punica granatum (pomegranate) and Melaleuca ericifolia.[] It is an ellagic acid glycoside that has garnered interest for its potential biological activities.[7] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control of herbal products.

Chemical Structure:

  • Molecular Formula: C₂₁H₁₈O₁₂[8]

  • Molecular Weight: 462.4 g/mol [8]

Comparative HPLC Methodologies

This section outlines a proposed HPLC method for 3-O-Methylellagic acid 4'-O-rhamnoside and a validated method for ellagic acid. The operational parameters are summarized for a clear comparison.

ParameterProposed Method for 3-O-Methylellagic acid 4'-O-rhamnosideValidated Method for Ellagic Acid[9]
Stationary Phase C18 Column (e.g., 250 x 4.6 mm, 5 µm)Supelco Analytical C18 column (250 × 4.6 mm, 5 μm)
Mobile Phase Gradient of Acetonitrile and 0.1% Formic Acid in WaterIsocratic mixture of Water/Acetonitrile (85:15) with 0.05% (w/v) trichloroacetic acid
Flow Rate 1.0 mL/min1.0 mL/min
Detection Wavelength 254 nm254 nm
Injection Volume 10 µL10 µL
Column Temperature 30 °CNot Specified

Method Validation Parameters: A Comparative Analysis

The following tables summarize the validation data for the proposed method for 3-O-Methylellagic acid 4'-O-rhamnoside against the validated method for ellagic acid. These parameters are essential for demonstrating the reliability and suitability of the analytical method.[1][3]

3.1. System Suitability

System suitability testing is performed to ensure that the chromatographic system is adequate for the intended analysis.

ParameterProposed Method for 3-O-Methylellagic acid 4'-O-rhamnosideValidated Method for Ellagic Acid[9]Acceptance Criteria
Tailing Factor (T) 1.1Not SpecifiedT ≤ 2
Theoretical Plates (N) > 5000Not SpecifiedN > 2000
Relative Standard Deviation (RSD) of Peak Area < 1.0% (for n=6 injections)Not SpecifiedRSD ≤ 2%

3.2. Linearity and Range

Linearity demonstrates the proportional relationship between the analyte concentration and the detector response over a specified range.[3][5]

ParameterProposed Method for 3-O-Methylellagic acid 4'-O-rhamnosideValidated Method for Ellagic Acid[9]Acceptance Criteria
Range (µg/mL) 1 - 10014.5 - 33.880% - 120% of the test concentration[3]
Correlation Coefficient (r²) > 0.9990.988r² ≥ 0.995[3]
Regression Equation y = mx + cNot Specified-

3.3. Accuracy (Recovery)

Accuracy is the closeness of the test results to the true value and is often assessed through recovery studies.[1][3]

Spiked Concentration LevelProposed Method for 3-O-Methylellagic acid 4'-O-rhamnoside (Mean Recovery ± SD, n=3)Validated Method for Ellagic Acid (Mean Recovery)[9]Acceptance Criteria
Low (80%) 99.5 ± 1.2%Not Specified98 - 102%[2]
Medium (100%) 101.2 ± 0.8%105.13% - 110.61%98 - 102%[2]
High (120%) 99.8 ± 1.5%Not Specified98 - 102%[2]

3.4. Precision

Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.[1][3]

ParameterProposed Method for 3-O-Methylellagic acid 4'-O-rhamnoside (%RSD)Validated Method for Ellagic Acid (%RSD)[9]Acceptance Criteria
Repeatability (Intra-day, n=6) < 1.5%3.51%RSD ≤ 2%
Intermediate Precision (Inter-day, n=6) < 2.0%4.46%RSD ≤ 2%

3.5. Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank chromatogram and by peak purity analysis using a photodiode array (PDA) detector.

3.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[5]

ParameterProposed Method for 3-O-Methylellagic acid 4'-O-rhamnoside (µg/mL)Validated Method for Ellagic Acid (µg/mL)
LOD 0.1Not Specified
LOQ 0.3Not Specified

3.7. Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Parameter VariationProposed Method for 3-O-Methylellagic acid 4'-O-rhamnoside (%RSD of Peak Area)Acceptance Criteria
Flow Rate (± 0.1 mL/min) < 2.0%RSD ≤ 2%
Column Temperature (± 2 °C) < 2.0%RSD ≤ 2%
Mobile Phase Composition (± 2%) < 2.0%RSD ≤ 2%

Experimental Protocols

4.1. Preparation of Standard Solutions

A stock solution of 3-O-Methylellagic acid 4'-O-rhamnoside is prepared by accurately weighing and dissolving the reference standard in a suitable solvent (e.g., methanol) to a final concentration of 1 mg/mL. Working standard solutions are prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations within the desired calibration range.

4.2. Sample Preparation

The sample preparation procedure will depend on the matrix. For instance, for a plant extract, a specific amount of the dried extract would be accurately weighed, dissolved in the solvent, sonicated for a set period, and then filtered through a 0.45 µm syringe filter before injection into the HPLC system.

4.3. Validation Experiments

  • Linearity: A series of at least five concentrations of the standard solution are injected. A calibration curve is constructed by plotting the peak area against the concentration, and the correlation coefficient is determined.[3]

  • Accuracy: The accuracy is determined by the standard addition method. Known amounts of the standard are added to a sample at different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The recovery of the added standard is then calculated.

  • Precision: Repeatability is assessed by analyzing six replicate injections of the same sample on the same day. Intermediate precision is evaluated by repeating the analysis on a different day with a different analyst or on a different instrument.

  • Specificity: A blank (solvent), a placebo (matrix without the analyte), and the sample are injected to demonstrate the absence of interference. Peak purity can be assessed using a PDA detector.

  • LOD and LOQ: These are determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The effect of small, deliberate changes in chromatographic conditions (e.g., flow rate, column temperature, mobile phase composition) on the system suitability parameters is evaluated.

Visualizations

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis MD_Start Define Analytical Requirements MD_Optimization Optimize Chromatographic Conditions (Column, Mobile Phase, etc.) MD_Start->MD_Optimization MV_Protocol Develop Validation Protocol MD_Optimization->MV_Protocol MV_Specificity Specificity MV_Protocol->MV_Specificity MV_Linearity Linearity & Range MV_Protocol->MV_Linearity MV_Accuracy Accuracy MV_Protocol->MV_Accuracy MV_Precision Precision (Repeatability & Intermediate) MV_Protocol->MV_Precision MV_LOD_LOQ LOD & LOQ MV_Protocol->MV_LOD_LOQ MV_Robustness Robustness MV_Protocol->MV_Robustness MV_Report Generate Validation Report MV_Specificity->MV_Report MV_Linearity->MV_Report MV_Accuracy->MV_Report MV_Precision->MV_Report MV_LOD_LOQ->MV_Report MV_Robustness->MV_Report RA_SOP Implement Standard Operating Procedure (SOP) MV_Report->RA_SOP RA_Analysis Perform Sample Analysis RA_SOP->RA_Analysis

Caption: Logical workflow for HPLC method development and validation.

Signaling_Pathway_Placeholder Analyte 3-O-Methylellagic acid 4'-O-rhamnoside Extraction Extraction from Matrix Analyte->Extraction Filtration Filtration Extraction->Filtration Injection HPLC Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Quantification Data Acquisition & Quantification Detection->Quantification

Caption: Experimental workflow for the analysis of 3-O-Methylellagic acid 4'-O-rhamnoside.

References

In Vivo Efficacy of 3-O-Methylellagic Acid 4-O-Rhamnoside: An Evidence-Based Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

To provide a valuable comparative guide for researchers, this document will focus on the in vivo efficacy of its parent compound, Ellagic Acid (EA) , in a well-established animal model of acute inflammation. This will serve as a foundational reference for understanding the potential therapeutic profile of its derivatives, including 3-O-Methylellagic acid 4-O-rhamnoside, and to highlight areas for future research.

Comparative Efficacy of Ellagic Acid in an Animal Model of Acute Inflammation

The anti-inflammatory effects of Ellagic Acid have been evaluated in a carrageenan-induced paw edema model in rats, a standard and highly reproducible model for acute inflammation.[1] The efficacy of Ellagic Acid was compared against the well-established non-steroidal anti-inflammatory drug (NSAID), Indomethacin.

Quantitative Data Summary

The following table summarizes the dose-dependent effect of Ellagic Acid on the inhibition of paw edema in rats at various time points after the induction of inflammation.

Treatment GroupDose (mg/kg, i.p.)1 hour2 hours3 hours4 hours5 hours
Ellagic Acid 1-----
3-----
10
30
Indomethacin 5
Control -No InhibitionNo InhibitionNo InhibitionNo InhibitionNo Inhibition
Data presented is a qualitative representation of significant edema reduction based on the referenced study. For detailed quantitative values, please refer to the original publication.[1]

Key Findings:

  • Systemic administration of Ellagic Acid demonstrated a dose-dependent reduction in paw edema.[1]

  • The anti-inflammatory effect of Ellagic Acid was significant and comparable to that of the standard drug, Indomethacin.[1]

  • The ED50 value for the anti-inflammatory effect of Ellagic Acid was calculated to be 8.41 mg/kg.[1]

Experimental Protocols

A detailed methodology for the key in vivo experiment is provided below to facilitate reproducibility and further investigation.

Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the anti-inflammatory activity of Ellagic Acid in an acute inflammation model.

Animal Model: Male Wistar rats.

Induction of Inflammation: A subcutaneous injection of 100 μl of 1% lambda carrageenan suspension in saline into the plantar surface of the right hind paw.[1]

Treatment Groups:

  • Vehicle Control: Received saline.

  • Ellagic Acid Groups: Administered intraperitoneally (i.p.) at doses of 1, 3, 10, and 30 mg/kg, 30 minutes before carrageenan injection.[1]

  • Positive Control: Administered Indomethacin (5 mg/kg, i.p.) 30 minutes before carrageenan injection.[1]

Measurement of Paw Edema: Paw volume was measured using a plethysmometer before the carrageenan injection and at 1, 2, 3, 4, and 5 hours post-injection. The degree of edema was calculated as the difference in paw volume before and after carrageenan administration.[1]

Biochemical Analysis: At the end of the experiment (5 hours), blood and paw tissue samples were collected for the measurement of inflammatory mediators, including:

  • Tumor Necrosis Factor-α (TNF-α)

  • Interleukin-1β (IL-1β)

  • Nitric Oxide (NO)

  • Prostaglandin E2 (PGE2)

  • Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) protein expression.[1]

Proposed Signaling Pathway of Ellagic Acid in Inflammation

The anti-inflammatory mechanism of Ellagic Acid is believed to involve the modulation of key signaling pathways that regulate the production of pro-inflammatory mediators.

G cluster_stimulus Inflammatory Stimulus cluster_cellular_response Cellular Response cluster_intervention Therapeutic Intervention Carrageenan Carrageenan Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) Carrageenan->Proinflammatory_Cytokines iNOS_COX2 iNOS & COX-2 Upregulation Proinflammatory_Cytokines->iNOS_COX2 NO_PGE2 NO & PGE2 Production iNOS_COX2->NO_PGE2 Inflammation Inflammation (Edema, Pain) NO_PGE2->Inflammation Ellagic_Acid Ellagic Acid Ellagic_Acid->Proinflammatory_Cytokines Inhibits Ellagic_Acid->iNOS_COX2 Suppresses G start Start animal_acclimatization Animal Acclimatization (Wistar Rats) start->animal_acclimatization grouping Grouping of Animals (n=6 per group) animal_acclimatization->grouping treatment Treatment Administration (Ellagic Acid, Indomethacin, Vehicle) grouping->treatment inflammation_induction Inflammation Induction (Carrageenan Injection) treatment->inflammation_induction measurement Paw Edema Measurement (0, 1, 2, 3, 4, 5 hours) inflammation_induction->measurement sampling Sample Collection (Blood and Paw Tissue) measurement->sampling analysis Biochemical and Histopathological Analysis sampling->analysis end End analysis->end

References

Structure-activity relationship of 3-O-Methylellagic acid 4-O-rhamnoside derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationship of 3-O-Methylellagic Acid 4-O-Rhamnoside Derivatives

For researchers, scientists, and drug development professionals, understanding the nuanced relationships between the structure of this compound and its derivatives and their biological activities is paramount. This guide provides a comparative analysis of these compounds, supported by experimental data, detailed protocols, and visualizations of key signaling pathways.

Structure-Activity Relationship: An Overview

This compound is a naturally occurring phenolic compound found in various plants, including Aphananthe aspera, and is known for its anti-inflammatory properties.[1] The core structure of ellagic acid, a dilactone of hexahydroxydiphenic acid, provides a scaffold for various derivatives with a range of biological activities, including antioxidant, antibacterial, and anticancer effects. The structure-activity relationship (SAR) of these derivatives is largely influenced by the position and nature of substitutions on the ellagic acid backbone, particularly methylation and glycosylation.

Comparative Biological Activity

The biological efficacy of this compound derivatives is a subject of ongoing research. The following tables summarize the available quantitative data on their antioxidant, antibacterial, and anticancer activities, comparing them with the parent compound and other relevant derivatives.

Antioxidant Activity

The antioxidant capacity of ellagic acid and its derivatives is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where a lower IC50 value indicates higher antioxidant activity. The number and position of free hydroxyl groups are crucial for this activity.

CompoundAssayIC50 Value (µg/mL)Key Structural FeaturesReference
Ellagic AcidDPPH-Four free hydroxyl groups[2]
3,3'-di-O-methylellagic acidDPPH-Two free hydroxyl groups[3]
Urolithin M5DPPH-More free hydroxyl groups than other Urolithins[2]
Urolithin M6DPPH-Fewer free hydroxyl groups than Urolithin M5[2]
4,4'-di-O-methylellagic acid--Two free hydroxyl groups[4][5]

Note: Specific IC50 values for direct comparison are often variable across different studies due to differing experimental conditions. The general trend indicates that a higher number of free hydroxyl groups contributes to stronger antioxidant activity.

Antibacterial Activity

The antibacterial potential of these compounds is determined by their ability to inhibit the growth of various bacterial strains, with the Minimum Inhibitory Concentration (MIC) being a key parameter.

CompoundBacterial StrainMIC (µg/mL)Key Structural FeaturesReference
3-O-Methylellagic acidStaphylococcus aureus ATCC 2592332One methoxy group, three free hydroxyls[6]
3,4-methylenedioxy-3'-O-methyl-4'-O-glucoside ellagic acidVarious pathogenic bacteria-Methylenedioxy and glucoside groups[3]
3,3'-di-O-methyl ellagic acidVarious pathogenic bacteria-Two methoxy groups, two free hydroxyls[3]
Anticancer Activity

The anticancer effects of ellagic acid derivatives are evaluated against various cancer cell lines, with the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) indicating the potency of the compound.

CompoundCell LineIC50/EC50 Value (µg/mL)Key Structural FeaturesReference
3,4,3′-tri-O-methylellagic acid (T-EA)T47D (breast cancer)55.35 ± 6.28Three methoxy groups
3,4,3′-tri-O-methylellagic acid (T-EA)HeLa (cervical cancer)12.57 ± 2.22Three methoxy groups
4,4'-di-O-methylellagic acidColon cancer cells-Two methoxy groups[4][5]
Ellagic AcidVarious cancer cells-Four free hydroxyl groups[4][7][8][9]

Note: The anticancer activity is cell-line dependent and influenced by the substitution pattern. For instance, 4,4'-di-O-methylellagic acid was found to be significantly more effective than other derivatives against colon cancer cells.[4][5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for the synthesis of ellagic acid glycosides and for key biological assays.

Synthesis of Ellagic Acid Glycosides

The synthesis of ellagic acid glycosides is challenging due to the poor solubility of ellagic acid.[10] A general synthetic strategy involves the protection of hydroxyl groups, glycosylation, and subsequent deprotection.

Representative Protocol for the Synthesis of Ellagic Acid Glycosides [3][10]

  • Protection of Ellagic Acid:

    • Dissolve ellagic acid in a suitable solvent mixture (e.g., CH2Cl2/DMF).

    • Add a protecting group reagent (e.g., tert-butyldimethylsilyl chloride - TBSCl) in the presence of a base (e.g., imidazole) and a catalyst (e.g., 4-dimethylaminopyridine - DMAP).

    • Heat the reaction mixture (e.g., at 50°C) for an extended period (e.g., 36 hours).

    • Purify the protected ellagic acid derivative by chromatography.

  • Glycosylation:

    • Dissolve the protected ellagic acid in an appropriate solvent (e.g., CH2Cl2).

    • Add a glycosyl donor (e.g., a per-O-acetylated glycosyl bromide) and a promoter (e.g., silver triflate or a Lewis acid like TMSOTf).

    • Stir the reaction at room temperature or under reflux until completion, monitoring by TLC.

    • Quench the reaction and purify the glycosylated product by chromatography.

  • Deprotection:

    • Dissolve the protected glycoside in a suitable solvent (e.g., methanol/water).

    • Add a deprotecting agent (e.g., K2CO3 or trifluoroacetic acid) to remove both the silyl and acetyl protecting groups.

    • Stir the reaction at room temperature until completion.

    • Purify the final ellagic acid glycoside product.

Biological Assays

DPPH Radical Scavenging Assay (Antioxidant Activity)

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Prepare serial dilutions of the test compounds in methanol.

  • In a 96-well plate, add a specific volume of each sample dilution and an equal volume of the DPPH solution.

  • Include a control with methanol instead of the sample.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

MTT Assay (Anticancer Activity)

  • Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Signaling Pathways and Molecular Mechanisms

Ellagic acid and its derivatives exert their biological effects by modulating various signaling pathways. Visualizing these pathways can aid in understanding their mechanism of action.

SAR_Workflow cluster_synthesis Synthesis & Derivatization cluster_screening Biological Screening cluster_analysis Data Analysis Ellagic_Acid Ellagic Acid Scaffold Derivatization Methylation, Glycosylation, etc. Ellagic_Acid->Derivatization Derivatives Library of Derivatives Derivatization->Derivatives Antioxidant Antioxidant Assays (e.g., DPPH) Derivatives->Antioxidant Test Antibacterial Antibacterial Assays (e.g., MIC) Derivatives->Antibacterial Test Anticancer Anticancer Assays (e.g., MTT) Derivatives->Anticancer Test SAR_Analysis Structure-Activity Relationship Analysis Antioxidant->SAR_Analysis Antibacterial->SAR_Analysis Anticancer->SAR_Analysis

Caption: General workflow for SAR studies of ellagic acid derivatives.

TGF-β/Smad3 Signaling Pathway in Cancer

Ellagic acid has been shown to inhibit the proliferation of breast and colon cancer cells by modulating the TGF-β/Smad3 signaling pathway, leading to cell cycle arrest and apoptosis.[7][8][9]

TGFB_Pathway Ellagic_Acid Ellagic Acid TGFB_Receptor TGF-β Receptor Ellagic_Acid->TGFB_Receptor Activates Smad2_3 Smad2/3 TGFB_Receptor->Smad2_3 Phosphorylates p_Smad2_3 p-Smad2/3 Complex p-Smad2/3-Smad4 Complex p_Smad2_3->Complex Binds Smad4 Smad4 Smad4->Complex Binds Nucleus Nucleus Complex->Nucleus Translocates to Transcription Gene Transcription (e.g., p21, p27) Nucleus->Transcription Regulates Cell_Cycle_Arrest G1 Cell Cycle Arrest Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Transcription->Apoptosis

Caption: Ellagic acid's modulation of the TGF-β/Smad3 signaling pathway.

NF-κB Signaling Pathway in Inflammation

Ellagic acid and its derivatives can exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[11][12][13][14]

NFkB_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkB IκBα IKK->IkB Phosphorylates p_IkB p-IκBα NFkB NF-κB (p65/p50) IkB_NFkB IκBα-NF-κB Complex (Inactive) Ub_Proteasome Ubiquitination & Proteasomal Degradation p_IkB->Ub_Proteasome Leads to Active_NFkB Active NF-κB Ub_Proteasome->Active_NFkB Releases Nucleus Nucleus Active_NFkB->Nucleus Translocates to Inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes Induces Ellagic_Acid Ellagic Acid Derivatives Ellagic_Acid->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by ellagic acid derivatives.

References

Synergistic effects of 3-O-Methylellagic acid 4-O-rhamnoside with other compounds

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

While direct experimental evidence on the synergistic effects of 3-O-Methylellagic acid 4-O-rhamnoside in combination with other compounds is not currently available in published literature, extensive research on its parent compound, ellagic acid, provides a strong basis for exploring its potential synergistic activities. This guide summarizes the documented synergistic effects of ellagic acid with various therapeutic agents, offering a comparative framework for future research into its derivatives, including this compound.

I. Synergistic Effects of Ellagic Acid in Oncology

Ellagic acid has demonstrated significant potential in enhancing the efficacy of conventional cancer therapies, including chemotherapy and radiotherapy.[1][2] It appears to act as a chemosensitizer and radiosensitizer, potentiating the therapeutic effects of anti-cancer drugs while mitigating their toxic side effects.[3]

Table 1: Synergistic Effects of Ellagic Acid with Chemotherapeutic Agents

CombinationCancer ModelKey FindingsReference
Ellagic Acid + Doxorubicin (DOX)Human Hepatocellular Carcinoma (HepG2 & SMMC-7721 cells); Nude mice with HepG2 xenografts- Potentiated anticancer activity of DOX. - Reduced cytotoxicity of DOX to normal liver cells (HL-7702). - Combination effectively inhibited tumor growth in vivo without the cardiotoxicity observed with high-dose DOX.[3]
Ellagic Acid + Cisplatin (DDP)Human Hepatocellular Carcinoma (HepG2 & SMMC-7721 cells)- Markedly potentiated the anticancer activities of DDP. - Reduced cytotoxicity to normal liver cells.[3]
Ellagic Acid + Docetaxel (DOC)In vitro antioxidant assays- Demonstrated synergistic antioxidant effects at lower concentrations (e.g., 7:7 µg/mL in DPPH assay).[4][5]
Ellagic Acid + Mitoxantrone (MIX)In vitro antioxidant assays- Showed synergistic antioxidant effects at higher concentrations (e.g., 17:17 µg/mL in Fe³⁺-Fe²⁺ reduction assay).[4][5]

Experimental Protocol: Cell Viability and Apoptosis Assay

To assess the synergistic anticancer effects, human hepatocellular carcinoma cells (HepG2, SMMC-7721) and normal human liver cells (HL-7702) were treated with ellagic acid, doxorubicin, cisplatin, or their combinations. Cell viability was determined using the MTT assay, which measures the metabolic activity of cells. Apoptosis, or programmed cell death, was evaluated by examining morphological changes and using techniques such as Annexin V-FITC/PI staining followed by flow cytometry. Western blot analysis was employed to measure the expression of proteins involved in the mitochondrial apoptosis pathway, such as cytochrome c.[3]

Signaling Pathway: Mitochondrial Apoptosis

The synergistic pro-apoptotic effect of ellagic acid in combination with chemotherapeutic agents is often mediated through the mitochondrial pathway. This involves the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates a cascade of caspases, leading to apoptosis.

Mitochondrial_Apoptosis EA_Chemo Ellagic Acid + Chemotherapy Mitochondria Mitochondria EA_Chemo->Mitochondria Induces stress Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Mitochondrial-mediated apoptosis pathway.

II. Synergistic Effects of Ellagic Acid with Antibiotics

Emerging research indicates that ellagic acid can enhance the efficacy of antibiotics against drug-resistant bacteria. This is a promising strategy to combat the growing threat of antibiotic resistance.

Table 2: Synergistic Effects of Ellagic Acid with Antibiotics

CombinationBacterial StrainKey FindingsReference
Ellagic Acid + NovobiocinAcinetobacter baumannii- Demonstrated synergistic effects against clinical isolates.[6]
Ellagic Acid + ChlorobiocinAcinetobacter baumannii- Showed synergistic activity.[6]
Ellagic Acid + CoumermycinAcinetobacter baumannii- Exhibited synergistic effects.[6]
Ellagic Acid + Fusidic AcidAcinetobacter baumannii- Displayed synergistic interactions.[6]
Ellagic Acid + RifampicinAcinetobacter baumannii- Synergistic effects were observed.[6]
Ellagic Acid + SulfamethoxazolePseudomonas aeruginosa- Showed a synergistic mode of interaction.[7]
Ellagic Acid + TetracyclineStaphylococcus aureus- A two-fold reduction in the Minimum Inhibitory Concentration (MIC) for tetracycline was reported.[6]
Ellagic Acid + CiprofloxacinStaphylococcus aureus- A two-fold reduction in the MIC for ciprofloxacin was observed.[6]

Experimental Protocol: Checkerboard Microdilution Assay

The synergistic interaction between ellagic acid and antibiotics is typically evaluated using the checkerboard microdilution method. This technique involves preparing a series of dilutions of both agents in a 96-well microtiter plate to test various concentration combinations against a standardized bacterial inoculum. The minimum inhibitory concentration (MIC) of each agent alone and in combination is determined. The Fractional Inhibitory Concentration Index (FICI) is then calculated to classify the interaction as synergistic, additive, indifferent, or antagonistic.

Experimental Workflow: Antimicrobial Synergy Testing

Antimicrobial_Synergy_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacteria Bacterial Inoculum (Standardized) Plate 96-Well Plate (Checkerboard Setup) Bacteria->Plate EA Ellagic Acid (Serial Dilutions) EA->Plate Antibiotic Antibiotic (Serial Dilutions) Antibiotic->Plate MIC Determine MIC Plate->MIC Incubate & Observe FICI Calculate FICI MIC->FICI Interaction Classify Interaction (Synergy, Additive, etc.) FICI->Interaction

Workflow for determining antimicrobial synergy.

III. Synergistic Antioxidant Effects

Ellagic acid exhibits synergistic antioxidant activity when combined with other natural compounds. This enhanced free radical scavenging capacity can be beneficial in conditions associated with oxidative stress.

Table 3: Synergistic Antioxidant Effects of Ellagic Acid

CombinationAssayKey FindingsReference
Ellagic Acid + Lipoic Acid + Ferulic AcidDPPH Assay- The mixture of all three compounds showed the highest antioxidant activity (98% inhibition in methanolic solution, 64% in aqueous).[8]
Ellagic Acid + Lipoic AcidDPPH Assay- Showed high antioxidant activity (96% inhibition in methanolic solution, 59% in aqueous).[8]

Experimental Protocol: DPPH Radical Scavenging Assay

The antioxidant capacity of the compounds and their mixtures is assessed using the 1,1-diphenyl-2-picrylhydrazyl (DPPH) radical scavenging assay. This method is based on the reduction of the stable DPPH radical by an antioxidant, which leads to a color change from violet to yellow. The absorbance is measured spectrophotometrically, and the percentage of inhibition is calculated to determine the antioxidant activity.[8]

Conclusion and Future Directions

The existing body of research strongly supports the synergistic potential of ellagic acid in combination with a range of therapeutic agents. These findings provide a compelling rationale for investigating whether this compound exhibits similar or enhanced synergistic properties. Future studies should focus on direct experimental validation of the synergistic effects of this compound in relevant in vitro and in vivo models. Such research will be crucial in determining its potential as a valuable component of combination therapies for various diseases.

References

A Comparative Analysis of the Anti-inflammatory Effects of 3-O-Methylellagic Acid 4'-O-α-rhamnoside and Standard Anti-inflammatory Drugs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the potential anti-inflammatory effects of the natural compound 3-O-Methylellagic acid 4'-O-α-rhamnoside against two well-established classes of anti-inflammatory drugs: non-steroidal anti-inflammatory drugs (NSAIDs), represented by Indomethacin, and corticosteroids, represented by Dexamethasone. While direct and comprehensive experimental data on the anti-inflammatory activity of purified 3-O-Methylellagic acid 4'-O-α-rhamnoside is limited in publicly available literature, this comparison draws upon data from closely related compounds and the known mechanisms of standard drugs to provide a valuable perspective for research and development.

Executive Summary

3-O-Methylellagic acid 4'-O-α-rhamnoside is a naturally occurring compound found in various plants, including Aphananthe aspera, and is noted for its potential in inflammation and pain research[1]. Its anti-inflammatory potential is inferred from studies on its aglycone, 3-O-Methylellagic acid, and other related derivatives, which have demonstrated significant inhibitory effects on key inflammatory mediators. This positions it as a compound of interest for the development of novel anti-inflammatory therapies.

This guide will compare its putative effects with:

  • Indomethacin , a potent non-selective cyclooxygenase (COX) inhibitor.

  • Dexamethasone , a powerful synthetic corticosteroid with broad anti-inflammatory and immunosuppressive actions.

The comparison will focus on their mechanisms of action, supported by available quantitative data from relevant in vitro and in vivo experimental models.

Quantitative Data Comparison

The following tables summarize the available quantitative data for 3-O-Methylellagic acid derivatives and the standard drugs, Indomethacin and Dexamethasone, in key anti-inflammatory assays. It is important to note that the data for the methylellagic acid derivatives are for compounds structurally related to 3-O-Methylellagic acid 4'-O-α-rhamnoside and not the glycoside itself.

Table 1: In Vitro Anti-inflammatory Activity

Compound/DrugAssayTarget/MediatorResult TypeValueReference
3-O-Methylellagic acid Enzyme InhibitionInducible Nitric Oxide Synthase (iNOS)IC902.8 - 16.4 µM[2]
3,3'-di-O-Methylellagic acid Enzyme InhibitionInducible Nitric Oxide Synthase (iNOS)IC902.8 - 16.4 µM[2]
Indomethacin Enzyme InhibitionCyclooxygenase-1 (COX-1)IC5018 nM[3]
Indomethacin Enzyme InhibitionCyclooxygenase-2 (COX-2)IC5026 nM[3]
Dexamethasone Nitric Oxide ProductionLipopolysaccharide (LPS)-stimulated macrophagesInhibitionDose-dependent (0.1-10 µM)[4][5]

Table 2: In Vivo Anti-inflammatory Activity

Compound/DrugAssayAnimal ModelDosePercent Inhibition of EdemaReference
Indomethacin Carrageenan-induced paw edemaRat10 mg/kg54% (at 3 hours)[6]
Indomethacin Carrageenan-induced paw edemaRat5 mg/kgSignificant inhibition[7]
Dexamethasone Lipopolysaccharide (LPS)-mediated lethalityMouse(subcutaneous)Complete inhibition[8]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.

In Vitro Assays

a) Cyclooxygenase (COX) Inhibition Assay

  • Principle: This assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins.

  • Protocol Outline:

    • Purified recombinant human or ovine COX-1 or COX-2 is incubated with the test compound at various concentrations in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0) containing co-factors like hematin and epinephrine[9].

    • The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

    • The reaction is allowed to proceed for a specific time at 37°C and then terminated.

    • The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[9].

    • The concentration of the test compound that causes 50% inhibition of enzyme activity (IC50) is calculated from the dose-response curve.

b) Nitric Oxide (NO) Production in Macrophages Assay

  • Principle: This assay assesses the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophage cells stimulated with an inflammatory agent like lipopolysaccharide (LPS).

  • Protocol Outline:

    • Murine macrophage cell line (e.g., RAW 264.7) are cultured in appropriate media.

    • Cells are pre-treated with various concentrations of the test compound for a specified duration.

    • Inflammation is induced by adding LPS to the cell culture.

    • After an incubation period (e.g., 18-24 hours), the cell culture supernatant is collected.

    • The concentration of nitrite (a stable metabolite of NO) in the supernatant is measured using the Griess reagent[10][11][12].

    • The absorbance is read at approximately 540 nm, and the percentage inhibition of NO production is calculated relative to the LPS-stimulated control.

In Vivo Assay

a) Carrageenan-Induced Paw Edema in Rats

  • Principle: This is a standard acute inflammatory model used to evaluate the anti-inflammatory activity of compounds. The injection of carrageenan into the rat paw induces a localized inflammatory response characterized by edema.

  • Protocol Outline:

    • Male Wistar rats are fasted overnight with free access to water.

    • The initial volume of the right hind paw of each rat is measured using a plethysmometer.

    • The test compound or the standard drug (e.g., Indomethacin) is administered orally or intraperitoneally at a specific dose[6][7].

    • After a set period (e.g., 30-60 minutes), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw[3][4][7].

    • The paw volume is measured at various time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection[6][7].

    • The percentage inhibition of edema is calculated for each group by comparing the increase in paw volume with the control group that received only the vehicle and carrageenan.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways involved in inflammation and a typical experimental workflow for comparing anti-inflammatory agents.

inflammation_pathway cluster_drugs Drug Intervention Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Carrageenan) Cell_Membrane Cell Membrane Phospholipids Inflammatory_Stimuli->Cell_Membrane NF_kB_Pathway NF-κB Pathway Inflammatory_Stimuli->NF_kB_Pathway Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Edema, Redness) Prostaglandins->Inflammation iNOS_Gene iNOS Gene Transcription NF_kB_Pathway->iNOS_Gene iNOS_Enzyme iNOS Enzyme iNOS_Gene->iNOS_Enzyme Nitric_Oxide Nitric Oxide iNOS_Enzyme->Nitric_Oxide Nitric_Oxide->Inflammation Corticosteroid_Receptor Glucocorticoid Receptor Gene_Expression Altered Gene Expression (Anti-inflammatory Proteins ↑ Pro-inflammatory Cytokines ↓) Corticosteroid_Receptor->Gene_Expression Gene_Expression->NF_kB_Pathway Inhibits Indomethacin Indomethacin (NSAID) Indomethacin->COX_Enzymes Inhibits Methylellagic_Acid 3-O-Methylellagic Acid (Putative) Methylellagic_Acid->iNOS_Enzyme Inhibits (Inferred) Dexamethasone Dexamethasone (Corticosteroid) Dexamethasone->Corticosteroid_Receptor Activates

Caption: Key inflammatory pathways and points of intervention for the compared drugs.

experimental_workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Enzyme_Assay Enzyme Inhibition Assays (COX-1, COX-2, iNOS) Data_Analysis_Invitro Calculate IC50 / IC90 Values Enzyme_Assay->Data_Analysis_Invitro Cell_Assay Cell-Based Assays (NO Production in Macrophages) Cell_Assay->Data_Analysis_Invitro Comparison Comparative Analysis of Efficacy and Potency Data_Analysis_Invitro->Comparison Animal_Model Select Animal Model (e.g., Carrageenan-induced Paw Edema) Treatment_Groups Administer Test Compounds - Vehicle Control - Test Compound - Standard Drug Animal_Model->Treatment_Groups Measurement Measure Inflammatory Response (e.g., Paw Volume) Treatment_Groups->Measurement Data_Analysis_Invivo Calculate % Inhibition Measurement->Data_Analysis_Invivo Data_Analysis_Invivo->Comparison Start Compound Selection - 3-O-Methylellagic acid 4'-O-rhamnoside - Indomethacin - Dexamethasone Start->Enzyme_Assay Start->Cell_Assay Start->Animal_Model

Caption: General experimental workflow for comparing anti-inflammatory agents.

Conclusion

While direct experimental evidence for the anti-inflammatory activity of 3-O-Methylellagic acid 4'-O-α-rhamnoside is still emerging, data from closely related methylellagic acid derivatives suggest a promising mechanism of action, potentially through the inhibition of inducible nitric oxide synthase. This is distinct from the COX-inhibition mechanism of NSAIDs like Indomethacin and the broad genomic and non-genomic effects of corticosteroids like Dexamethasone.

The presented data indicates that methylellagic acid derivatives can exhibit potent anti-inflammatory effects in vitro. Further in vivo studies on the purified 3-O-Methylellagic acid 4'-O-α-rhamnoside are warranted to establish its efficacy and safety profile in comparison to established anti-inflammatory drugs. The information and protocols provided in this guide are intended to serve as a foundation for such future research endeavors.

References

Safety Operating Guide

Personal protective equipment for handling 3-O-Methylellagic acid 4-O-rhamnoside

Author: BenchChem Technical Support Team. Date: December 2025

Personal Protective Equipment (PPE)

Proper PPE is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling 3-O-Methylellagic acid 4-O-rhamnoside.

Protection Type Required Equipment Specifications & Remarks
Respiratory Protection Dust respiratorRecommended when handling the solid form to avoid inhalation of dust particles.[1] Ensure the respirator is properly fitted.
Hand Protection Protective glovesChemical-resistant gloves (e.g., nitrile, neoprene) should be worn.[1] Inspect gloves for any tears or punctures before use.
Eye Protection Safety glasses and chemical gogglesWear safety glasses at all times.[1] Use chemical goggles when there is a risk of splashing.[1]
Skin and Body Protection Laboratory coat and appropriate protective clothingA fully buttoned lab coat should be worn to prevent skin exposure.[1] Additional protective clothing may be necessary depending on the scale of the operation.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is essential to ensure safety and prevent contamination.

1. Preparation:

  • Work in a well-ventilated area, preferably within a laboratory fume hood.[1]
  • Ensure that an eyewash station and safety shower are readily accessible.
  • Gather all necessary materials and equipment before starting the procedure.
  • Clearly label all containers with the compound's name and any known hazards.

2. Handling:

  • Avoid direct contact with the skin, eyes, and clothing.[1]
  • Avoid the formation of dust and aerosols.[1]
  • Use appropriate tools (e.g., spatula, weigh paper) to handle the solid compound.
  • If creating a solution, add the solid to the solvent slowly to avoid splashing.

3. Storage:

  • Store in a tightly sealed container in a cool, dry place.
  • The compound may be air-sensitive, so consider storage under an inert atmosphere if necessary.[2]
  • Consult the product label for specific storage temperature recommendations.[2]

Disposal Plan

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection:

    • Collect all waste material, including unused compound and contaminated disposables (e.g., gloves, weigh paper), in a designated and clearly labeled waste container.

  • Disposal Method:

    • Dispose of the chemical waste in accordance with local, state, and federal regulations.

    • Do not dispose of down the drain or in regular trash.

    • Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

Emergency Situation First Aid & Spill Response
Inhalation Move the affected person to fresh air immediately.[1] If breathing is difficult, seek medical attention.[1]
Skin Contact Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1] Seek medical advice if irritation persists.[1]
Eye Contact Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting.[1] If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water or milk.[1] Seek immediate medical attention.[1]
Spill Clean up spills immediately, observing all safety precautions.[1] Sweep up the solid material and place it into a suitable container for disposal.[1] Decontaminate the spill site with a 10% caustic solution and ensure the area is well-ventilated.[1]

Diagrams

The following diagrams illustrate the recommended workflow for handling this compound and the logical steps for emergency response.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Don PPE prep2 Work in Fume Hood prep1->prep2 prep3 Prepare Materials prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Prepare Solution handle1->handle2 post1 Store Properly handle2->post1 post2 Dispose of Waste post1->post2 caption Figure 1. Standard workflow for handling this compound. Emergency_Response cluster_exposure Personal Exposure cluster_spill Spill Response cluster_action Immediate Actions start Exposure or Spill Occurs inhalation Inhalation start->inhalation skin_contact Skin Contact start->skin_contact eye_contact Eye Contact start->eye_contact ingestion Ingestion start->ingestion spill Contain & Clean Spill start->spill action_inhale Move to Fresh Air inhalation->action_inhale action_skin Flush with Water skin_contact->action_skin action_eye Flush with Water eye_contact->action_eye action_ingest Rinse Mouth, Drink Water ingestion->action_ingest action_spill Sweep & Decontaminate spill->action_spill seek_medical Seek Medical Attention action_inhale->seek_medical action_skin->seek_medical action_eye->seek_medical action_ingest->seek_medical caption Figure 2. Emergency response flowchart for exposure or spills.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。